molecular formula C17H25N5O4 B609000 Methyltetrazine-PEG4-Amine

Methyltetrazine-PEG4-Amine

Cat. No.: B609000
M. Wt: 363.4 g/mol
InChI Key: JOEAATMYJGXMGS-UHFFFAOYSA-N
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Description

Methyltetrazine-PEG4-amine HCl salt is a PEG derivative containing a free amine and a methyltetrazine group. It is one of the most stable tetrazines commercially available. Methyl group improves the stability and hydrophilic PEG spacer increases water-solubility. This reagent is supplied as HCl salt for improved stability and easy handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O4/c1-14-19-21-17(22-20-14)15-2-4-16(5-3-15)26-13-12-25-11-10-24-9-8-23-7-6-18/h2-5H,6-13,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEAATMYJGXMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the mechanism of Methyltetrazine-PEG4-Amine reaction?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction Mechanism of Methyltetrazine-PEG4-Amine Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive examination of the reaction mechanism involving this compound, a heterobifunctional linker pivotal in modern bioconjugation. The document details the two-part reaction process, presents relevant quantitative data, and offers detailed experimental protocols and visualizations to facilitate its application in research and development.

Core Principles: A Two-Step Conjugation Strategy

This compound is not defined by a single reaction but by a powerful two-step sequential process. This linker contains three key components:

  • Methyltetrazine Moiety : A highly reactive diene that participates in the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction. The methyl group enhances the stability of the tetrazine ring in aqueous environments compared to unsubstituted tetrazines[1].

  • PEG4 Spacer : A hydrophilic 4-unit polyethylene glycol linker that improves water solubility, reduces steric hindrance, and minimizes non-specific binding of the conjugate[2].

  • Primary Amine (-NH₂) : A versatile functional handle used to covalently attach the linker to a molecule of interest, typically through the formation of a stable amide bond.

The overall mechanism is therefore a combination of a standard bioconjugation step followed by a highly specific bioorthogonal "click" reaction.

Part 1: Amide Bond Formation via the Amine Handle

The primary amine on the linker serves as a nucleophile for conjugation to a target molecule. This is typically achieved by reacting with a molecule containing an electrophilic functional group, most commonly a carboxylic acid. For the reaction to proceed efficiently, the carboxylic acid must be "activated" to create a better leaving group. The most common method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS)[3][4][5].

The process is as follows:

  • Activation : EDC reacts with a carboxyl group on the target molecule to form a highly reactive but unstable O-acylisourea intermediate[5].

  • Stabilization : This intermediate can react with NHS to form a more stable, amine-reactive NHS ester, which is less susceptible to hydrolysis in aqueous solutions than the O-acylisourea intermediate[5].

  • Conjugation : The primary amine of this compound attacks the NHS ester, displacing the NHS group to form a stable and irreversible amide bond[3].

Alternatively, the amine can react directly with a molecule that has been pre-functionalized with an NHS ester[2][6][7]. It is critical to use buffers free of extraneous primary amines (like Tris or glycine) as they will compete for reaction with the activated carboxyl group[3].

Part 2: Bioorthogonal Tetrazine Ligation

Once the methyltetrazine moiety is attached to the molecule of interest, its unique reactivity can be harnessed. The core reaction is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition[8][9]. This reaction is a cornerstone of "click chemistry" due to its exceptional speed and selectivity[10].

The mechanism involves:

  • [4+2] Cycloaddition : The electron-deficient 1,2,4,5-tetrazine ring (the diene) reacts with a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO)[9][11]. According to frontier molecular orbital (FMO) theory, the reaction's rapid kinetics are due to the small energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine and the Highest Occupied Molecular Orbital (HOMO) of the strained alkene[9].

  • Nitrogen Extrusion : This cycloaddition forms an unstable bicyclic intermediate[12].

  • Product Formation : The intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂) as the sole byproduct and forming a stable dihydropyridazine linkage[9][13].

This reaction is exceptionally fast, catalyst-free, and bioorthogonal, meaning it proceeds efficiently in complex biological media without interfering with native cellular processes[1][14][15].

Data Presentation: Reaction Parameters

The successful implementation of this two-step strategy relies on understanding the optimal conditions for each reaction.

Table 1: Amide Bond Formation Parameters
ParameterValueNotesSource(s)
Reaction pH 7.0 - 9.0Optimal range for the reaction of NHS esters with primary amines. Slightly basic conditions deprotonate the amine, increasing its nucleophilicity.[2][6][7]
Activation pH 4.5 - 7.2Optimal range for the activation of carboxyl groups using EDC.[16]
Temperature Room Temp (20-25°C)The reaction proceeds efficiently at room temperature.[5][16]
Incubation Time 1 - 2 hoursTypical duration for the conjugation step at room temperature. Can be extended overnight at 4°C.[17]
Buffers PBS, MESUse amine-free buffers. Phosphate-buffered saline (PBS) or MES are common choices. Avoid Tris.[3][18]
Quenching Agents Tris, HydroxylamineUsed to consume any unreacted NHS esters and terminate the reaction.[5][19]
Table 2: Tetrazine-TCO Ligation Parameters
ParameterValueNotesSource(s)
Second-Order Rate Constant (k₂) 1,000 - 30,000 M⁻¹s⁻¹For methyl-substituted tetrazines with TCO in aqueous buffer. Among the fastest bioorthogonal reactions known.[9][18]
Reaction pH 6.0 - 9.0The iEDDA reaction is robust and efficient across a broad physiological pH range.[13][18]
Temperature 4°C, 25°C, or 37°CReaction is rapid even at low temperatures but is commonly performed at room temperature or 37°C for biological applications.[18]
Incubation Time 5 - 60 minutesThe reaction is often complete within minutes due to the extremely fast kinetics.[19][20]
Catalyst Requirement NoneA key advantage for biological applications, avoiding the cytotoxicity associated with catalysts like copper.[1][14]
Monitoring ColorimetricThe reaction can be monitored by the disappearance of the tetrazine's characteristic pink/red color or its absorbance between 510-550 nm.[13][18]

Visualization of Mechanisms and Workflows

Diagrams are provided to visually represent the reaction pathways and experimental workflows.

G Overall Workflow for this compound Conjugation cluster_0 Part 1: Amide Bond Formation cluster_1 Part 2: Bioorthogonal Ligation mol_a Molecule-COOH (e.g., Protein, Drug) reagents1 EDC / NHS pH 4.5-7.5 mol_a->reagents1 mtz_amine This compound reagents2 pH 7-9 mtz_amine->reagents2 activated_mol Activated Molecule (O-acylisourea or NHS-ester) mtz_conjugate Methyltetrazine-Conjugate activated_mol->mtz_conjugate Amide Bond Formation final_product Final Bioconjugate mtz_conjugate->final_product iEDDA Reaction (Click Chemistry) tco_mol TCO-Modified Molecule tco_mol->final_product reagents1->activated_mol reagents2->mtz_conjugate

Caption: General two-step bioconjugation workflow using this compound.

Caption: The iEDDA reaction between methyltetrazine and trans-cyclooctene (TCO).

Experimental Protocols

The following are generalized protocols. Researchers must optimize conditions for their specific molecules and applications.

Protocol 1: Conjugation of a Carboxylic Acid-Containing Protein to this compound

This protocol describes the activation of a protein's carboxyl groups (e.g., on aspartic/glutamic acid residues or the C-terminus) and subsequent conjugation to this compound.

Materials:

  • Protein with available carboxyl groups

  • This compound (or its HCl salt)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (or other amine-free, carboxylate-free buffer)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns

Procedure:

  • Buffer Exchange: Prepare the protein at a concentration of 1-5 mg/mL in Activation Buffer. If the starting buffer contains amines or carboxylates, perform a buffer exchange using a desalting column.

  • Prepare Reagents: Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in ultrapure water. Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., water, DMSO).

  • Activate Protein Carboxyls: Add EDC and Sulfo-NHS to the protein solution to a final concentration of approximately 2 mM and 5 mM, respectively[16]. Incubate for 15 minutes at room temperature.

  • Remove Excess Activators: Immediately remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Conjugation Buffer (pH 7.2-7.5). This step also raises the pH to favor the subsequent amine reaction.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the activated protein solution.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.

  • Quench Reaction: Add Quenching Buffer to a final concentration of 20-50 mM to consume any remaining activated carboxyls. Incubate for 15 minutes.

  • Purification: Purify the resulting methyltetrazine-labeled protein from excess linker and quenching reagents using a desalting column or dialysis against PBS. The conjugate is now ready for the subsequent ligation step.

Protocol 2: Bioorthogonal Ligation with a TCO-Modified Molecule

This protocol describes the "click" reaction between the methyltetrazine-protein conjugate (from Protocol 1) and a molecule functionalized with a trans-cyclooctene (TCO) group.

Materials:

  • Purified methyltetrazine-protein conjugate

  • TCO-modified molecule (e.g., TCO-fluorophore, TCO-drug)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare Reactants: Ensure both the methyltetrazine-conjugate and the TCO-modified molecule are in the Reaction Buffer at known concentrations.

  • Ligation Reaction: Add the TCO-modified molecule to the solution of the methyltetrazine-conjugate. A slight molar excess (e.g., 1.5 to 5 equivalents) of the TCO-molecule is often used to ensure the reaction goes to completion[19].

  • Incubation: Incubate the reaction at room temperature. Due to the rapid kinetics, the reaction is often complete within 30-60 minutes[18][21]. The reaction progress can be visually monitored by the fading of the tetrazine's pink color.

  • Final Purification (Optional): If necessary, the final bioconjugate can be purified from any unreacted TCO-molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis. The final conjugate is now ready for its intended application.

References

Stability of Methyltetrazine-PEG4-Amine in Aqueous Buffer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Methyltetrazine-PEG4-Amine in aqueous buffer systems. Understanding the stability of this reagent is critical for its successful application in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), in vivo imaging agents, and other targeted therapeutics. This document details the intrinsic stability of the methyltetrazine core, the influence of the PEG4-Amine moiety, factors affecting stability in aqueous solutions, and recommended experimental protocols for stability assessment.

Core Concepts of this compound Stability

This compound is a heterobifunctional linker composed of three key components: a methyltetrazine ring, a 4-unit polyethylene glycol (PEG) spacer, and a primary amine. The stability of the entire molecule in aqueous buffers is primarily dictated by the chemical properties of the methyltetrazine core.

The methyl group on the tetrazine ring significantly enhances its stability in aqueous solutions compared to unsubstituted or hydrogen-substituted tetrazines.[1] This increased stability is crucial for bioconjugation reactions that often require prolonged incubation times in physiological buffers.[2] The hydrophilic PEG4 spacer improves the aqueous solubility of the molecule and minimizes steric hindrance during conjugation reactions.[3] The terminal primary amine allows for covalent attachment to molecules containing activated esters, carboxylic acids, or other amine-reactive functional groups.

While methyl-substituted tetrazines are among the more stable derivatives, their stability is not absolute and can be influenced by several factors in an aqueous environment.

Factors Influencing Stability in Aqueous Buffers

The stability of this compound in aqueous solutions is dependent on several key parameters:

  • pH: The pH of the buffer can significantly impact the stability of the tetrazine ring. While the inverse-electron-demand Diels-Alder (iEDDA) reaction is largely pH-insensitive within a physiological range (typically pH 6.0-9.0), the tetrazine moiety itself can be susceptible to degradation under extreme pH conditions.[4] Notably, basic aqueous solutions can lead to degradation of the tetrazine ring.[4]

  • Temperature: As with most chemical compounds, higher temperatures can accelerate the rate of degradation. For long-term storage and during reactions, it is crucial to consider the temperature's impact on stability.

  • Buffer Composition: The components of the buffer can potentially influence stability. While common buffers like phosphate-buffered saline (PBS) are generally well-tolerated, the presence of strong nucleophiles could theoretically lead to degradation of the electron-deficient tetrazine ring.[5]

  • Light Exposure: The tetrazine moiety can be sensitive to light.[6] Therefore, it is recommended to protect solutions containing this compound from prolonged exposure to light.

Quantitative Stability Data

Precise quantitative stability data, such as the half-life of this compound in various aqueous buffers, is not extensively documented in publicly available literature. However, studies on similar methyltetrazine derivatives provide valuable insights into their stability. For instance, some alkyl- and pyridinyl-substituted tetrazines have been shown to maintain over 85% integrity in PBS for 10 hours at 37°C.[7] In contrast, dimethyltetrazine was reported to hydrolyze by approximately 50% in PBS within 14 hours.[8]

The following table summarizes the stability of various tetrazine derivatives in different aqueous environments, which can serve as a useful reference for estimating the stability of this compound.

Tetrazine DerivativeBuffer/MediumTemperatureStabilityReference
Methyl-tetrazine (Me-Tz)DMEM + 10% FBS37°C>92% remaining after 12h, ~63% remaining after 48h[9]
DimethyltetrazinePBSNot Specified~50% hydrolysis in 14h[8]
Dipyridyl-tetrazinePBSNot SpecifiedHalf-life of 9.6h[8]
Various alkyl- or pyridinyl-substituted tetrazinesPBS37°C>85% remaining after 10h[7]

Experimental Protocol for Stability Assessment

To determine the precise stability of this compound under specific experimental conditions, a stability study using High-Performance Liquid Chromatography (HPLC) is recommended. The following protocol is adapted from a method for a similar compound, Methyltetrazine-PEG4-Maleimide, and can be tailored to your specific needs.[6]

Objective: To quantify the degradation of this compound in a selected aqueous buffer over time at a specific temperature.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • HPLC system with a C18 reverse-phase column and a UV-Vis detector

  • Incubator or water bath

  • Autosampler vials

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Test Solution: Dilute the stock solution with the aqueous buffer to a final concentration of 1 mM in an autosampler vial. Ensure thorough mixing.

  • Time-Course Incubation: Incubate the test solution at the desired temperature (e.g., 25°C or 37°C).

  • HPLC Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), inject an aliquot of the test solution onto the HPLC system.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient to separate the parent compound from any degradation products (e.g., 5-95% B over 20 minutes).

    • Flow Rate: 1 mL/min.

    • Detection: Monitor the absorbance at the characteristic wavelength for the tetrazine ring (typically around 520-540 nm).[6]

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Plot the percentage of the remaining intact compound against time.

    • Calculate the half-life (t½) of the compound under the tested conditions.

Visualizing Workflows and Pathways

The following diagrams illustrate the key concepts discussed in this guide.

Factors Influencing this compound Stability cluster_factors Environmental Factors cluster_molecule Molecular Stability cluster_outcome Stability Outcome pH pH (degradation at extremes, especially basic) MTz This compound (in Aqueous Buffer) pH->MTz Temp Temperature (degradation increases with heat) Temp->MTz Buffer Buffer Composition (potential for nucleophilic attack) Buffer->MTz Light Light Exposure (photosensitivity of tetrazine) Light->MTz Stable Stable Reagent (Optimal for Bioconjugation) MTz->Stable Controlled Conditions Degraded Degraded Reagent (Loss of Reactivity) MTz->Degraded Harsh Conditions Experimental Workflow for Stability Assessment PrepStock Prepare 10 mM Stock Solution in Anhydrous DMSO PrepTest Dilute to 1 mM in Aqueous Buffer PrepStock->PrepTest Incubate Incubate at Desired Temperature (e.g., 37°C) PrepTest->Incubate HPLC Analyze Aliquots by HPLC at Various Time Points Incubate->HPLC Data Integrate Peak Area of Intact Compound HPLC->Data Plot Plot % Remaining vs. Time Data->Plot HalfLife Calculate Half-Life (t½) Plot->HalfLife Simplified Degradation Pathway MTz Intact this compound Degraded Degradation Products (Loss of tetrazine chromophore and reactivity) MTz->Degraded Degradation Conditions Harsh Aqueous Conditions (e.g., high pH, high temp) Conditions->Degraded

References

Navigating the Dissolution Landscape: A Technical Guide to the Solubility of Methyltetrazine-PEG4-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the rapidly advancing fields of bioconjugation, drug delivery, and molecular imaging, understanding the fundamental properties of reagents is paramount to experimental success. Methyltetrazine-PEG4-Amine, a key heterobifunctional linker used in bioorthogonal chemistry, is no exception. Its solubility characteristics directly impact reaction efficiency, reproducibility, and the overall success of labeling and conjugation protocols. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in Dimethyl Sulfoxide (DMSO) and other common organic solvents, complete with experimental protocols and a visual workflow for solubility assessment.

Core Solubility Profile

This compound is characterized by its enhanced aqueous compatibility, a feature imparted by the hydrophilic polyethylene glycol (PEG4) spacer.[1][2][3][4] This property is crucial for bioconjugation reactions often performed in aqueous buffers.[1] However, for creating concentrated stock solutions or for reactions involving hydrophobic molecules, organic solvents are indispensable. The compound exhibits good solubility in a range of common organic solvents.[1]

While precise quantitative solubility data (e.g., mg/mL or molarity at saturation) is not consistently published across manufacturers, a qualitative summary of compatible solvents is well-documented. This information is critical for the initial stages of experimental design and for the preparation of stock solutions.

SolventSolubilityFormSource
Dimethyl Sulfoxide (DMSO)SolubleBase & HCl Salt[1][2][3][4]
Dimethylformamide (DMF)SolubleBase & HCl Salt[1][2][3][4]
Dichloromethane (DCM)SolubleBase & HCl Salt[2][3][4]
Tetrahydrofuran (THF)SolubleBase & HCl Salt[1][2][3][4]
ChloroformSolubleBase[2][4]
WaterEnhanced SolubilityBase & HCl Salt[1][2][4][5]

This table summarizes qualitative solubility data from various supplier datasheets. Researchers should consider the specific form of the reagent (e.g., free base vs. HCl salt) as it may influence solubility.

The HCl salt form of this compound is often supplied to improve stability and ease of handling.[2][4]

Experimental Protocols for Solubility Assessment and Stock Solution Preparation

Accurate preparation of stock solutions and the determination of solubility are foundational laboratory techniques. The following protocols provide a framework for handling this compound.

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the standard procedure for preparing a stock solution, a necessary first step for most applications. Anhydrous solvents are recommended to prevent hydrolysis and ensure the stability of the reagent.

Materials:

  • This compound (as solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated balance

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of the compound in a clean, dry reaction vessel.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).[6][7]

  • Mixing: Vortex the solution thoroughly until all the solid has completely dissolved. The compound typically appears as a pink or red solid, and the resulting solution should be clear.[2][4]

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.[2][4][8] For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Determining Approximate Solubility

This method, adapted from standard laboratory techniques, allows for a semi-quantitative assessment of solubility in a new solvent.[9]

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, DMF, etc.)

  • Series of microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettors

Procedure:

  • Stock Preparation: Prepare a high-concentration stock solution in a solvent known for high solubility, such as DMSO (as described in Protocol 1).[9]

  • Serial Dilution: Create a series of dilutions of the stock solution into the solvent of interest.[9]

  • Mixing and Observation: Vortex each dilution thoroughly to ensure complete mixing.[9]

  • Equilibration: Allow the solutions to stand at a controlled temperature for a set period (e.g., 1-2 hours) to equilibrate.

  • Visual Inspection: Carefully inspect each tube for any signs of precipitation or cloudiness. The highest concentration that remains a clear, homogenous solution provides an approximation of the solubility limit in that solvent under the tested conditions.[9]

Workflow for Solubility Assessment

The process of evaluating the solubility of a reagent like this compound can be visualized as a logical workflow, from initial qualitative screening to more rigorous quantitative analysis.

G cluster_0 Solubility Assessment Workflow for this compound reagent Receive Reagent (this compound) review_tds Review Technical Data Sheet (TDS) - Recommended Solvents reagent->review_tds Step 1 qual_screen Qualitative Screening (Small-scale test in various solvents) review_tds->qual_screen Step 2a stock_prep Prepare Concentrated Stock (e.g., 10 mM in Anhydrous DMSO) review_tds->stock_prep Step 2b qual_screen->stock_prep Inform serial_dil Serial Dilution Method (Approximate Solubility) stock_prep->serial_dil Step 3a sat_method Saturation Method (Quantitative Solubility) stock_prep->sat_method Step 3b result Determine Solubility Limit (mg/mL or Molarity) serial_dil->result Approximate analysis Analyze Supernatant (e.g., Spectrophotometry, HPLC) sat_method->analysis Step 4 analysis->result Quantitative

Caption: Workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound in DMSO and other organic solvents like DMF, DCM, and THF is a critical parameter for its effective use in bioorthogonal chemistry. While its PEG4 linker confers enhanced aqueous solubility, organic solvents remain essential for preparing the concentrated stock solutions required for many labeling and conjugation reactions. By following standardized protocols for dissolution and solubility assessment, researchers can ensure consistent and reliable results, ultimately enabling the full potential of this versatile chemical tool in drug development and advanced scientific research.

References

The Methyltetrazine-TCO Ligation: A Technical Guide to a Bioorthogonal Powerhouse

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (IEDDA) reaction between methyltetrazine-PEG4-amine and trans-cyclooctene (TCO) represents one of the most rapid and specific bioorthogonal reactions available to scientists. Its exceptional kinetics and biocompatibility have established it as a cornerstone of modern chemical biology, enabling precise control over molecular interactions in complex biological systems. This guide provides a comprehensive overview of the reaction's core principles, quantitative data, detailed experimental protocols, and logical workflows to empower its application in research and drug development.

Core Principles of the Tetrazine-TCO Reaction

The ligation of a 1,2,4,5-tetrazine (Tz) with a strained dienophile like trans-cyclooctene (TCO) is a powerful tool for bioconjugation.[1][2] This reaction proceeds through a [4+2] cycloaddition, forming a bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction to release nitrogen gas (N2) and form a stable dihydropyridazine product.[2] This dihydropyridazine can further oxidize to a pyridazine.[3] The reaction is exceptionally fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[4]

The reactivity of the tetrazine is a critical factor, influenced by the electronic properties of its substituents.[1][2] Electron-withdrawing groups on the tetrazine ring lower its LUMO (Lowest Unoccupied Molecular Orbital) energy, accelerating the reaction with the electron-rich TCO dienophile.[2] However, recent studies have revealed that distortion of the tetrazine ring, induced by intramolecular repulsion, also plays a significant role in enhancing reactivity without compromising stability.[1]

Quantitative Reaction Kinetics

The rate of the tetrazine-TCO ligation is highly dependent on the specific tetrazine and TCO derivatives used, as well as the reaction conditions such as solvent and temperature. The inclusion of a PEG4 linker in this compound enhances its solubility and biocompatibility. Below is a summary of representative second-order rate constants for various tetrazine-TCO reactions.

Tetrazine DerivativeTCO DerivativeSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Methyl-phenyl-tetrazineTCO-PEG4DPBS37990[1]
Methyl-2-pyridyl-tetrazineTCO-PEG4DPBS375120[1]
Methyl-4-pyridyl-tetrazineTCO-PEG4DPBS372740[1]
Phenyl-tetrazineTCO1,4-Dioxane25100[1]
2-Pyridyl-tetrazineTCO1,4-Dioxane25620[1]
3,6-di-(2-pyridyl)-s-tetrazineTCONot SpecifiedNot Specified2000[5]
DHP2-tetrazineTCO-PEG4DPBS376450[1]
Highly reactive tetrazinesTCONot SpecifiedNot Specified>50,000[6]

Experimental Protocols

General Protocol for this compound and TCO Ligation

This protocol provides a general framework for the conjugation of a TCO-modified molecule to this compound. Optimal concentrations and reaction times should be determined empirically for each specific application.

Materials:

  • This compound

  • TCO-functionalized molecule of interest

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4, or other biocompatible buffer.

  • DMSO (if necessary, for dissolving reagents)

  • Analytical equipment (e.g., LC-MS, UV-Vis spectrophotometer, fluorescence plate reader)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO or the reaction buffer.

    • Prepare a stock solution of the TCO-functionalized molecule in a compatible solvent.

    • Determine the concentration of each stock solution accurately, for example, by UV-Vis spectroscopy using the tetrazine absorbance around 520-540 nm.

  • Ligation Reaction:

    • In a microcentrifuge tube, combine the TCO-functionalized molecule and this compound in the desired molar ratio (typically a slight excess of one reagent is used to drive the reaction to completion).

    • The final concentrations of the reactants can range from micromolar to millimolar, depending on the reaction kinetics and the specific application. For cellular labeling, low micromolar concentrations are common.

    • Incubate the reaction mixture at room temperature or 37°C. The reaction is often complete within minutes to a few hours.

  • Reaction Monitoring and Characterization:

    • The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

    • For quantitative analysis, techniques such as LC-MS can be used to monitor the formation of the product and the consumption of reactants.

    • If one of the components is fluorescently labeled, the conjugation can be followed by fluorescence spectroscopy or gel electrophoresis.

Protocol for Determining Second-Order Rate Constants using Stopped-Flow Spectrophotometry

Materials:

  • This compound

  • TCO-functionalized molecule

  • Reaction Buffer (e.g., DPBS)

  • Stopped-flow spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound and the TCO-functionalized molecule in the reaction buffer at known concentrations.

    • One of the solutions should be prepared at a significantly higher concentration (e.g., 10-fold excess) to ensure pseudo-first-order kinetics.

  • Stopped-Flow Measurement:

    • Load the two reactant solutions into the separate syringes of the stopped-flow instrument.

    • Rapidly mix the solutions and monitor the decay of the tetrazine absorbance at its λmax (around 520-540 nm) over time.

  • Data Analysis:

    • Fit the absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs).

    • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the reactant in excess.

    • Repeat the experiment with different concentrations of the excess reactant to ensure the linearity of k_obs versus concentration.

Visualizing the Workflow and Mechanism

To better understand the processes involved, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Reaction_Mechanism Reaction Mechanism of Tetrazine-TCO Ligation cluster_reactants Reactants cluster_reaction Inverse Electron Demand Diels-Alder cluster_products Products Methyltetrazine This compound Cycloaddition [4+2] Cycloaddition Methyltetrazine->Cycloaddition TCO trans-Cyclooctene (TCO) TCO->Cycloaddition Intermediate Bicyclic Intermediate Cycloaddition->Intermediate Rate-determining step Dihydropyridazine Dihydropyridazine Conjugate Intermediate->Dihydropyridazine Retro-Diels-Alder Nitrogen Nitrogen Gas (N2) Intermediate->Nitrogen Elimination

Caption: The IEDDA reaction mechanism between Methyltetrazine and TCO.

Experimental_Workflow General Experimental Workflow for Bioconjugation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (this compound & TCO-Molecule) B Determine Concentrations (e.g., UV-Vis) A->B C Combine Reactants in Reaction Buffer B->C D Incubate (RT or 37°C) C->D E Monitor Reaction Progress (Colorimetric, LC-MS, Fluorescence) D->E F Purify Conjugate (e.g., HPLC, SEC) E->F G Characterize Final Product (e.g., Mass Spec, NMR) F->G

Caption: A typical workflow for a bioconjugation experiment.

Applications in Drug Development and Research

The Methyltetrazine-TCO ligation has found broad applications across various scientific disciplines:

  • Pretargeted Imaging and Therapy: In this strategy, a TCO-modified antibody is first administered and allowed to accumulate at a target site (e.g., a tumor). Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging agent or therapeutic is administered, which then reacts specifically with the pre-localized antibody.[6] This approach enhances the target-to-background ratio and reduces off-target toxicity.

  • "Click-to-Release" Drug Delivery: This innovative approach utilizes the tetrazine-TCO reaction to trigger the release of a therapeutic agent at a specific location.[5] The drug is caged with a TCO moiety, and upon reaction with a targeted tetrazine, the drug is released.

  • Cellular Labeling and Tracking: The high specificity and biocompatibility of the reaction make it ideal for labeling and tracking cells in vivo without perturbing their natural behavior.

  • Assembly of Complex Biomaterials: The tetrazine-TCO ligation can be used to assemble complex biomaterials and hydrogels with precise control over their structure and function.

Conclusion

The reaction between this compound and TCO is a robust and versatile tool for chemical biologists, researchers, and drug development professionals. Its exceptional kinetics, high specificity, and biocompatibility have cemented its place as a leading bioorthogonal reaction. By understanding the core principles, quantitative data, and experimental protocols outlined in this guide, researchers can effectively harness the power of this remarkable chemical transformation to advance their scientific endeavors.

References

The Core of Rapid Bioconjugation: An In-depth Technical Guide to Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (iEDDA) reaction has rapidly emerged as a cornerstone of "click chemistry," offering an unparalleled combination of reaction speed, selectivity, and biocompatibility.[1] Its ability to form covalent bonds in complex biological environments without the need for cytotoxic catalysts has propelled its application in fields ranging from biological imaging to targeted drug delivery and the development of advanced therapeutic modalities.[2][3] This technical guide provides a comprehensive overview of the fundamental principles of iEDDA chemistry, detailed experimental protocols for its key applications, and a summary of kinetic data to aid in the rational design of iEDDA-based bioconjugation strategies.

Core Principles of iEDDA Click Chemistry

The iEDDA reaction is a type of [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[1][4] This is in contrast to the "normal" Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. The key to the iEDDA reaction's utility in biological systems is the use of specific reactant pairs that are abiotic and highly reactive with each other, yet inert to the vast array of functional groups present in biological milieus.

The most common dienes used in bioorthogonal iEDDA reactions are 1,2,4,5-tetrazines (Tz), which are electron-deficient aromatic heterocycles.[4] The dienophiles are typically strained, electron-rich alkenes, with trans-cyclooctene (TCO) and its derivatives being the most widely used due to their exceptional reactivity.[3]

The kinetics of the iEDDA reaction are governed by frontier molecular orbital (FMO) theory.[5] The reaction rate is primarily dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[5] A smaller HOMO-LUMO gap leads to a faster reaction. The high reactivity of the tetrazine-TCO pair is attributed to the low-lying LUMO of the tetrazine and the high-lying HOMO of the strained TCO.[5]

The reaction proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate, which rapidly undergoes a retro-Diels-Alder reaction to release a molecule of nitrogen gas (N₂), irreversibly forming a stable dihydropyridazine product.[4] This irreversible release of a gaseous byproduct drives the reaction to completion.[6]

Quantitative Kinetic Data

The second-order rate constants (k₂) for iEDDA reactions are a critical parameter for their application in biological systems, as they determine the reaction time and the required concentrations of reactants. These rates can be finely tuned by modifying the substituents on both the tetrazine and the dienophile. Electron-withdrawing groups on the tetrazine lower its LUMO energy, increasing the reaction rate, while electron-donating groups on the dienophile raise its HOMO energy, also accelerating the reaction.[5] The strain of the dienophile also plays a crucial role, with more strained systems exhibiting faster kinetics.[5]

Below is a summary of representative second-order rate constants for various tetrazine-dienophile pairs.

Diene (Tetrazine)DienophileSolventk₂ (M⁻¹s⁻¹)
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene9:1 MeOH/water2000
3,6-di-(2-pyridyl)-s-tetrazinenorborneneaqueous buffer1.9
3,6-diphenyl-s-tetrazine(E)-bicyclo[6.1.0]non-4-ene (cis-fused)MeOH160 times parent TCO
3,6-di-(2-pyridyl)-s-tetrazine(E)-bicyclo[6.1.0]non-4-ene (cis-fused)MeOH19 times parent TCO
Water-soluble dipyridyl-tetrazineaxial-5-hydroxy-TCOwater80200
Water-soluble dipyridyl-tetrazineequatorial-5-hydroxy-TCOwater22600
3-methyl-6-phenyl-1,2,4,5-tetrazinenorborneneCH₃CN0.29
3,6-bis(trifluoromethyl)-1,2,4,5-tetrazinenorborneneCH₃CN2.4

Note: Reaction rates can vary depending on the specific substituents on the tetrazine and dienophile, as well as the reaction conditions such as solvent and temperature.[7]

Experimental Protocols

Synthesis of a Methyltetrazine-NHS Ester

This protocol outlines the synthesis of a methyltetrazine-NHS ester, a common reagent for labeling biomolecules with tetrazines.

Materials:

  • 3-methyl-6-carboxymethyl-1,2,4,5-tetrazine

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-methyl-6-carboxymethyl-1,2,4,5-tetrazine (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for one hour and then warm to room temperature, stirring overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with cold water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyltetrazine-NHS ester.

  • Purify the product by column chromatography on silica gel.

Antibody Labeling with a Methyltetrazine-NHS Ester

This protocol describes the labeling of an antibody with a methyltetrazine-NHS ester.

Materials:

  • Antibody solution in a suitable buffer (e.g., PBS, pH 7.4-8.5)

  • Methyltetrazine-NHS ester dissolved in a water-miscible organic solvent (e.g., DMSO)

  • Spin desalting column

Procedure:

  • Prepare the antibody solution at a concentration of 1-5 mg/mL in the reaction buffer.

  • Add a calculated molar excess of the methyltetrazine-NHS ester solution to the antibody solution. The optimal molar ratio should be determined empirically but typically ranges from a 5 to 20-fold excess.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Remove the unreacted methyltetrazine-NHS ester using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the λmax of the tetrazine.

Monitoring iEDDA Reaction Kinetics by UV-Vis Spectroscopy

The progress of the iEDDA reaction can be conveniently monitored by the disappearance of the characteristic pink/red color of the tetrazine, which corresponds to a decrease in its absorbance in the visible region of the spectrum (around 520-540 nm).[2][8]

Materials:

  • Tetrazine derivative

  • Dienophile

  • Appropriate solvent (e.g., methanol, PBS)

  • UV-Vis spectrophotometer with temperature control

  • Cuvettes

Procedure:

  • Prepare stock solutions of the tetrazine derivative and the dienophile in the chosen solvent.

  • To determine the second-order rate constant, pseudo-first-order conditions are established by using a large excess (at least 10-fold) of the dienophile.[9]

  • In a cuvette, mix the tetrazine solution with the solution containing the excess dienophile.

  • Immediately place the cuvette in the temperature-controlled spectrophotometer and begin recording the absorbance at the λmax of the tetrazine at regular intervals.[9]

  • The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function: A(t) = A₀e^(-k_obs*t).

  • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the dienophile in excess: k₂ = k_obs / [Dienophile].

  • To ensure accuracy, the experiment should be repeated with several different excess concentrations of the dienophile, and the resulting k_obs values plotted against the dienophile concentration. The slope of the resulting line will be the second-order rate constant k₂.[10]

Stopped-Flow Kinetics for Ultrafast Reactions

For iEDDA reactions with very high rate constants (typically > 100 M⁻¹s⁻¹), conventional UV-Vis spectroscopy is too slow to accurately measure the kinetics. In these cases, stopped-flow spectroscopy is employed.[11][12]

Principle: In a stopped-flow instrument, small volumes of the two reactant solutions are rapidly driven from separate syringes into a high-efficiency mixer.[13] The mixed solution then flows into an observation cell, and the flow is abruptly stopped. Data acquisition (e.g., absorbance or fluorescence) begins the moment the flow stops.[13] The time between mixing and the start of data acquisition is known as the "dead time" of the instrument, which is typically on the order of milliseconds.[13]

Procedure:

  • Prepare solutions of the tetrazine and dienophile in the appropriate buffer or solvent.

  • Load the reactant solutions into the two drive syringes of the stopped-flow instrument.

  • Initiate the measurement sequence. The instrument will rapidly mix the reactants and stop the flow in the observation cell.

  • The change in absorbance or fluorescence is recorded as a function of time.

  • The resulting kinetic trace is then fitted to an appropriate model (e.g., single exponential for pseudo-first-order conditions) to determine the rate constant.

Visualizations

Reaction Mechanism and Kinetics

iEDDA_Mechanism cluster_transition Transition State cluster_products Products Diene Electron-Deficient Tetrazine (Diene) TS [4+2] Cycloaddition Transition State Diene->TS k₁ (rate-determining) Dienophile Electron-Rich Dienophile (e.g., TCO) Dienophile->TS Intermediate Unstable Bicyclic Intermediate TS->Intermediate fast Dihydropyridazine Stable Dihydropyridazine Product Intermediate->Dihydropyridazine fast (retro-Diels-Alder) N2 Nitrogen Gas (N₂) Intermediate->N2

Caption: The two-step mechanism of the iEDDA reaction.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_prep 1. Sample Preparation cluster_reaction 2. Reaction Setup cluster_measurement 3. Data Acquisition cluster_analysis 4. Data Analysis Prep_Tz Prepare Tetrazine Stock Solution Mix Mix Tetrazine and excess Dienophile in Cuvette Prep_Tz->Mix Prep_Dphile Prepare Dienophile Stock Solutions (Multiple Concentrations) Prep_Dphile->Mix Spectro Measure Absorbance Decay at Tetrazine λmax over Time Mix->Spectro Fit Fit Absorbance vs. Time to Exponential Decay (Determine k_obs) Spectro->Fit Plot Plot k_obs vs. [Dienophile] Fit->Plot Calc Calculate k₂ (Slope of the Plot) Plot->Calc

Caption: Workflow for determining iEDDA kinetics via UV-Vis spectroscopy.

Pre-targeted Drug Delivery Strategy

Pretargeting_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Ligation and Therapy Inject_Ab Administer TCO-modified Antibody Accumulate Antibody Accumulates at Tumor Site Inject_Ab->Accumulate Clear Unbound Antibody Clears from Circulation Accumulate->Clear Inject_Drug Administer Tetrazine-Drug Conjugate Clear->Inject_Drug Time Delay Ligation iEDDA Reaction Occurs at Tumor Site Inject_Drug->Ligation Release Drug is Concentrated at the Tumor Ligation->Release Clear_Drug Excess Tetrazine-Drug Rapidly Clears Release->Clear_Drug

Caption: The two-step pre-targeting strategy for tumor-specific drug delivery.[14]

References

The Pivotal Role of the PEG4 Spacer in Methyltetrazine-PEG4-Amine Functionality: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of bioconjugation and targeted therapeutics, the precise engineering of linker molecules is paramount to the efficacy and safety of novel drug candidates. Among the diverse array of chemical tools, Methyltetrazine-PEG4-Amine has emerged as a cornerstone for its utility in bioorthogonal chemistry, particularly in the construction of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging agents. This technical guide provides a comprehensive examination of the core functionalities of this compound, with a specific focus on the indispensable role of the tetraethylene glycol (PEG4) spacer. This document will elucidate the impact of the PEG4 moiety on the physicochemical properties, pharmacokinetics, and overall performance of bioconjugates, supported by structured data, detailed experimental protocols, and logical visualizations.

Core Functionality of this compound

This compound is a heterobifunctional linker that possesses two key reactive groups: a methyltetrazine moiety and a primary amine. The methyltetrazine group participates in an exceptionally rapid and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a trans-cyclooctene (TCO) dienophile.[1][2] This "click chemistry" reaction is renowned for its high biocompatibility, proceeding efficiently in complex biological milieu without the need for cytotoxic catalysts.[3] The primary amine serves as a versatile handle for conjugation to various molecules, such as carboxylic acids or activated esters on antibodies, drugs, or imaging agents.

The defining feature that significantly modulates the functionality of this linker is the hydrophilic PEG4 spacer that separates the methyltetrazine and the amine. This discrete polyethylene glycol chain is not merely a passive connector but an active contributor to the overall performance of the resulting bioconjugate.

The Multifaceted Role of the PEG4 Spacer

The incorporation of a PEG4 spacer into the methyltetrazine-amine scaffold imparts several critical advantages that address common challenges in drug development, particularly those associated with hydrophobic payloads and the stability of large biomolecules.

Enhanced Aqueous Solubility

Many potent cytotoxic drugs employed in ADCs are inherently hydrophobic. Conjugating these payloads to a biomolecule can increase the overall hydrophobicity of the construct, often leading to aggregation and precipitation in aqueous environments. The hydrophilic nature of the PEG4 spacer counteracts this by increasing the overall polarity of the molecule, thereby enhancing its solubility in aqueous buffers.[2][3] This improved solubility is crucial for formulation, administration, and in vivo bioavailability.

Reduction of Steric Hindrance

The defined length and flexibility of the PEG4 spacer provide critical spatial separation between the conjugated molecules.[3] This steric separation is vital for preserving the biological activity of both the targeting moiety (e.g., an antibody) and the functional payload. By preventing the payload from sterically clashing with the antigen-binding site of an antibody, the PEG4 spacer ensures that the targeting function of the conjugate remains uncompromised.

Diminished Aggregation

A direct consequence of enhanced solubility and reduced steric hindrance is the significant decrease in the propensity for aggregation.[3] Protein aggregation is a major concern in the development of biotherapeutics as it can lead to immunogenicity, reduced efficacy, and altered pharmacokinetic profiles. The PEG4 spacer acts as a "solubilizing shield," minimizing intermolecular interactions that lead to the formation of aggregates.[4]

Improved Pharmacokinetics and Biodistribution

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic (PK) profile of therapeutic agents.[5] The hydrophilic PEG4 spacer contributes to a larger hydrodynamic radius of the bioconjugate, which can reduce renal clearance and prolong its circulation half-life.[6] This extended circulation time can lead to increased accumulation at the target site and an improved therapeutic index. Furthermore, PEGylation can shield the bioconjugate from proteolytic degradation and reduce its uptake by the reticuloendothelial system, further enhancing its in vivo stability and bioavailability.[5][6]

Quantitative Data on the Impact of PEGylation

Table 1: Influence of PEGylation on Aggregation of a Recombinant Protein

Protein FormulationIncubation Time (hours) at 37°CSoluble Protein (%)Soluble Aggregates (%)
Non-PEGylated G-CSF48<10Not Detected
20kDa PEG-G-CSF144>95~18

Data adapted from a study on Granulocyte-Colony Stimulating Factor (G-CSF). The results demonstrate that PEGylation prevents precipitation and leads to the formation of soluble aggregates, thereby maintaining a higher concentration of soluble protein over time.[4]

Table 2: Comparative Pharmacokinetics of PEGylated vs. Non-PEGylated Nanoparticles in vivo

Nanoparticle FormulationTime Post-Injection (1 hour)Blood Concentration (% Injected Dose/g)
Non-PEGylated Proticles10.06 ± 0.01
PEGylated Proticles10.23 ± 0.01

This data illustrates the significant increase in blood concentration of PEGylated nanoparticles compared to their non-PEGylated counterparts shortly after injection, indicating a longer circulation time.[5][6]

Table 3: Effect of PEGylation on Cellular Uptake

Nanoparticle FormulationCell TypeCellular Uptake
Non-PEGylatedMacrophagesHigh
PEGylatedMacrophagesSignificantly Reduced
Non-PEGylatedTumor CellsModerate
PEGylatedTumor CellsPotentially Increased (aptamer-targeted)

PEGylation generally reduces non-specific uptake by phagocytic cells like macrophages.[7] In some targeted delivery systems, PEGylation can paradoxically enhance uptake by tumor cells.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and related compounds.

Protocol 1: General Procedure for Antibody Conjugation

This protocol describes the conjugation of this compound to a monoclonal antibody (mAb) via activation of the antibody's carboxyl groups.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., MES buffer, pH 6.0)

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Antibody Preparation: Exchange the mAb into an amine-free buffer such as MES at a concentration of 2-5 mg/mL.

  • Activation of Carboxyl Groups: Add a 50-fold molar excess of NHS and a 50-fold molar excess of EDC to the antibody solution. Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activating Reagents: Immediately purify the activated antibody using a desalting column equilibrated with PBS, pH 7.4.

  • Conjugation Reaction: To the purified, activated antibody, add a 10- to 20-fold molar excess of this compound (dissolved in DMSO or DMF at a concentration that will result in <10% organic solvent in the final reaction mixture).

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound by purifying the conjugate using a desalting column or size-exclusion chromatography, exchanging into the desired storage buffer.

  • Characterization: Characterize the conjugate by measuring the protein concentration (A280) and determining the degree of labeling (DOL) using UV-Vis spectroscopy to measure the absorbance of the tetrazine moiety (typically around 520 nm).

Protocol 2: In Vitro Stability Assay of a PEGylated Bioconjugate

This protocol outlines a method to assess the stability of a Methyltetrazine-PEG4-functionalized antibody in plasma.

Materials:

  • Methyltetrazine-PEG4-Antibody conjugate

  • Human or mouse plasma

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical method for detection (e.g., ELISA, HPLC-SEC)

Procedure:

  • Sample Preparation: Dilute the Methyltetrazine-PEG4-Antibody conjugate to a final concentration of 1 mg/mL in either PBS (as a control) or plasma.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), withdraw aliquots of the samples.

  • Sample Processing: For plasma samples, it may be necessary to process the aliquots to remove other plasma proteins before analysis, depending on the analytical method.

  • Analysis: Analyze the aliquots using a suitable method to quantify the amount of intact conjugate remaining. For example, an ELISA can be used to detect the antibody, or size-exclusion chromatography (SEC) can be used to monitor for fragmentation or aggregation.

  • Data Analysis: Plot the percentage of intact conjugate remaining versus time to determine the in vitro half-life of the conjugate in plasma.

Protocol 3: Quantitative Aggregation Assay using Size-Exclusion Chromatography (SEC)

This protocol describes how to quantify the amount of aggregated protein in a sample of a PEGylated versus a non-PEGylated bioconjugate.

Materials:

  • PEGylated and non-PEGylated bioconjugate samples

  • HPLC system with a UV detector

  • Size-Exclusion Chromatography (SEC) column suitable for separating monomers from aggregates of the specific biomolecule.

  • Mobile Phase: A suitable buffer for the biomolecule, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.

Procedure:

  • Sample Preparation: Prepare the PEGylated and non-PEGylated bioconjugate samples at the same concentration in the mobile phase buffer.

  • HPLC-SEC Analysis:

    • Equilibrate the SEC column with the mobile phase.

    • Inject a defined volume of the non-PEGylated sample onto the column.

    • Run the separation and record the chromatogram, monitoring absorbance at 280 nm.

    • Repeat the injection and analysis for the PEGylated sample.

  • Data Analysis:

    • Identify the peaks corresponding to the monomeric and aggregated forms of the bioconjugate in the chromatograms. Aggregates will elute earlier than the monomer.

    • Integrate the peak areas for the monomer and all aggregate peaks for each sample.

    • Calculate the percentage of aggregation for each sample using the following formula: % Aggregation = (Total Area of Aggregate Peaks / (Total Area of Aggregate Peaks + Area of Monomer Peak)) * 100

  • Comparison: Compare the percentage of aggregation between the PEGylated and non-PEGylated samples.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving this compound.

G Inverse Electron Demand Diels-Alder (iEDDA) Reaction Methyltetrazine This compound TransitionState [4+2] Cycloaddition Transition State Methyltetrazine->TransitionState Reacts with TCO TCO-modified Biomolecule TCO->TransitionState Dihydropyridazine Stable Dihydropyridazine Adduct TransitionState->Dihydropyridazine Forms Nitrogen N2 Gas TransitionState->Nitrogen Releases

Mechanism of the iEDDA click reaction.

G Pre-targeted Radioimmunotherapy Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Delivery & Ligation cluster_step3 Step 3: Imaging/Therapy TCO_mAb TCO-modified Antibody Injection Accumulation Antibody Accumulates at Tumor Site TCO_mAb->Accumulation Clearance1 Unbound Antibody Clears from Circulation Accumulation->Clearance1 Tetrazine_Radionuclide Radiolabeled Methyltetrazine-PEG4 Injection ClickReaction In vivo iEDDA Click Reaction at Tumor Tetrazine_Radionuclide->ClickReaction Clearance2 Excess Radiolabeled Tetrazine Rapidly Clears Tetrazine_Radionuclide->Clearance2 Imaging PET/SPECT Imaging or Radiotherapy ClickReaction->Imaging

Workflow for pre-targeted radioimmunotherapy.

G ADC Internalization and Payload Release ADC Antibody-Drug Conjugate (with Me-Tz-PEG4 Linker) Binding Binding ADC->Binding Receptor Tumor Cell Surface Antigen Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody & Linker Degradation Lysosome->Degradation PayloadRelease Payload Release Degradation->PayloadRelease CellDeath Apoptosis/ Cell Death PayloadRelease->CellDeath

Mechanism of ADC action and payload delivery.

Conclusion

The this compound linker is a powerful and versatile tool in the arsenal of the modern drug developer and chemical biologist. Its functionality is profoundly influenced by the integral PEG4 spacer, which is far more than a simple linker. The strategic inclusion of this discrete PEG moiety provides a multitude of benefits, including enhanced aqueous solubility, reduced steric hindrance, diminished aggregation, and improved pharmacokinetic properties. These advantages collectively contribute to the development of more stable, effective, and safer bioconjugates. The detailed protocols and logical workflows provided in this guide serve as a practical resource for researchers aiming to harness the full potential of this advanced chemical entity in their pursuit of novel therapeutics and diagnostics.

References

Comparing stability of methyl-substituted vs hydrogen-substituted tetrazines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Comparative Stability of Methyl-Substituted vs. Hydrogen-Substituted Tetrazines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2,4,5-tetrazines are pivotal reagents in bioorthogonal chemistry, particularly for their role in the inverse-electron-demand Diels-Alder (IEDDA) reaction. The stability and reactivity of these heterocyclic compounds are critically influenced by the nature of their substituents at the 3 and 6 positions. A recurring theme in tetrazine chemistry is the trade-off between kinetic reactivity and physiological stability. This guide provides a detailed comparison of methyl-substituted tetrazines versus their hydrogen-substituted (monosubstituted) counterparts, focusing on the electronic effects that govern their stability, quantitative comparisons of their performance, and the experimental protocols used for their evaluation. Generally, electron-donating alkyl groups, such as methyl, enhance the stability of the tetrazine ring while reducing its reactivity. Conversely, hydrogen-substituted tetrazines, being less electronically donating, exhibit higher reaction rates but are more prone to degradation in aqueous environments.

The Electronic Basis of Tetrazine Stability and Reactivity

The utility of tetrazines in bioorthogonal applications, such as the "click chemistry" ligation with strained dienophiles like trans-cyclooctene (TCO), is dictated by their electronic properties.[1] The IEDDA reaction is governed by the energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient tetrazine and the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile.[2]

  • Hydrogen-Substituted (Monosubstituted) Tetrazines: These are generally more reactive because the hydrogen atom has a minimal electronic effect, leaving the tetrazine ring relatively electron-poor. This lowers the energy of the LUMO, facilitating a faster IEDDA reaction. However, this electron deficiency also renders the ring more susceptible to nucleophilic attack and degradation, particularly in aqueous or biological media.[3][4][5]

  • Methyl-Substituted Tetrazines: The methyl group is an electron-donating group (EDG). It pushes electron density into the tetrazine ring, which raises the energy of the LUMO.[6] This increased electron density makes the tetrazine less reactive in the IEDDA cycloaddition. However, it also makes the ring more resistant to degradation by nucleophiles, thus imparting greater stability.[7][8] This makes methyl-substituted tetrazines a preferred choice for applications requiring long-term stability in vivo.[1]

This fundamental trade-off between stability and reactivity is a key consideration in designing bioorthogonal probes for specific applications.[3][9]

Quantitative Comparison of Stability and Reactivity

The stability and reactivity of tetrazines can be quantified through kinetic measurements of their bioorthogonal reactions and stability assays in physiological media. The tables below summarize comparative data from the literature.

Table 1: Comparative Reaction Kinetics with trans-Cyclooctene (TCO)

This table compares the second-order rate constants (k₂) for the IEDDA reaction between various tetrazines and TCO, a commonly used dienophile. Higher k₂ values indicate faster reactions.

Tetrazine DerivativeSecond-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹)Key CharacteristicsReferences
H-Tetrazine Up to 30,000Fastest kinetics, but exhibits lower stability in vivo.[4]
Methyl-Tetrazine ~1,000 - 10,332Optimal balance of rapid reactivity and good stability.[1][4][9]
Phenyl-Tetrazine ~1,000Moderate stability, but can be sterically hindering.[4]
tert-Butyl-Tetrazine Slower than methyl-tetrazineVery high stability, but with significantly slower reaction rates.[4][7]
Table 2: Comparative Stability in Biological Media

This table presents data on the stability of tetrazines when incubated in Dulbecco's Modified Eagle Medium (DMEM) containing 10% fetal bovine serum (FBS) at 37 °C, simulating physiological conditions.

Tetrazine Derivative% Remaining after 12h% Remaining after 48hKey Stability CharacteristicsReference
H-Tetrazine Not specified, but rapid loss observed< 13%Low stability, susceptible to degradation.[3]
Methyl-Tetrazine > 92%~63%Much greater stability compared to H-Tetrazine.[3]
Pyridyl-Tetrazine Not specified, but rapid loss observed< 13%Low stability due to electron-withdrawing nature.[3]

Decomposition and Degradation Pathways

The instability of tetrazines in aqueous media is primarily attributed to two main pathways: nucleophilic attack and reduction.[3] Electron-withdrawing substituents accelerate degradation by making the tetrazine ring more electrophilic and thus more vulnerable to nucleophiles present in biological environments.[5][10] Under thermal or electron-impact conditions, decomposition typically proceeds through the elimination of nitrogen gas (N₂) and cleavage of the remaining N-N bond, ultimately breaking the tetrazine ring structure.[11][12][13][14]

Experimental Protocols

Assessing the stability and reactivity of tetrazine derivatives is crucial for their validation in bioorthogonal applications. Below are generalized protocols based on common methodologies.

Protocol 1: Determination of Second-Order Rate Constants via UV-Vis Spectroscopy

This method monitors the disappearance of the characteristic visible absorbance of the tetrazine as it reacts with a dienophile.[15]

Materials:

  • Tetrazine derivative

  • Dienophile (e.g., trans-cyclooctene)

  • Anhydrous solvent or aqueous buffer (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the tetrazine and dienophile in the chosen solvent. Concentrations are typically in the micromolar to low millimolar range.

  • Reaction Setup: The reaction is conducted under pseudo-first-order conditions by using a significant excess (at least 10-fold) of the dienophile relative to the tetrazine.

  • Kinetic Measurement: a. Place the tetrazine solution in a quartz cuvette and record its initial absorbance at its λ_max (typically ~520-540 nm). b. Initiate the reaction by adding the excess dienophile solution and start monitoring the absorbance decay over time at a fixed temperature (e.g., 37 °C).

  • Data Analysis: a. The observed rate constant (k_obs) is determined by fitting the absorbance decay curve to a single-exponential function. b. The second-order rate constant (k₂) is calculated using the equation: k₂ = k_obs / [Dienophile] .

Protocol 2: Stability Assessment in Biological Media via LC-MS

This method directly measures the concentration of the tetrazine compound over time in a simulated physiological environment.[3]

Materials:

  • Tetrazine derivative

  • Biological medium (e.g., DMEM with 10% FBS)

  • Incubator set to 37 °C

  • LC-MS (Liquid Chromatography-Mass Spectrometry) system

Procedure:

  • Sample Preparation: Prepare a solution of the tetrazine derivative in the biological medium at a known concentration.

  • Incubation: Incubate the sample at 37 °C.

  • Time-Point Analysis: At various time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot of the sample.

  • Quenching and Extraction: Quench any ongoing reactions and extract the remaining tetrazine from the media components, often by protein precipitation with a solvent like acetonitrile.

  • LC-MS Quantification: Analyze the extracted sample using LC-MS to quantify the amount of intact tetrazine remaining. The peak area of the tetrazine is compared to a standard curve or the initial time point.

  • Data Analysis: Plot the percentage of remaining tetrazine against time to determine its stability profile and half-life.

Mandatory Visualizations

Diagram 1: Stability vs. Reactivity Trade-Off

Stability_Reactivity_Tradeoff cluster_substituent Substituent Effect on Tetrazine Ring cluster_properties Resulting Properties EDG Electron-Donating Group (e.g., -CH3) Stability Increased Stability (More resistant to degradation) EDG->Stability Reactivity_Dec Decreased Reactivity (Slower IEDDA) EDG->Reactivity_Dec EWG Electron-Withdrawing Group (e.g., -H, -Pyridyl) Reactivity_Inc Increased Reactivity (Faster IEDDA) EWG->Reactivity_Inc Stability_Dec Decreased Stability (Prone to degradation) EWG->Stability_Dec

Caption: The influence of substituents on tetrazine stability and reactivity.

Diagram 2: General Workflow for Stability Assessment

Stability_Workflow prep 1. Prepare Tetrazine Solution in Biological Media incubate 2. Incubate at 37°C prep->incubate sample 3. Withdraw Aliquots at Time Points (t=0, 6, 12... hrs) incubate->sample extract 4. Quench and Extract Remaining Tetrazine sample->extract analyze 5. Quantify with LC-MS extract->analyze plot 6. Plot % Remaining vs. Time analyze->plot

Caption: Experimental workflow for evaluating tetrazine stability.

Conclusion

The selection between methyl-substituted and hydrogen-substituted tetrazines is a critical decision in the design of bioorthogonal experiments. Methyl-substituted tetrazines offer superior stability, making them robust tools for long-term in vivo studies or applications where the probe must endure harsh conditions.[1][7] In contrast, hydrogen-substituted tetrazines provide significantly faster reaction kinetics, which is advantageous for rapid labeling or when dealing with low concentrations of reactants, though this comes at the cost of reduced stability.[4] A thorough understanding of this stability-reactivity balance, supported by quantitative data and standardized protocols, is essential for researchers to harness the full potential of tetrazine bioorthogonal chemistry in drug development and chemical biology.

References

Biocompatibility of Methyltetrazine-PEG4-Amine for In Vivo Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG4-Amine is a heterobifunctional linker molecule integral to the rapidly advancing field of bioorthogonal chemistry. Its unique structure, combining a reactive methyltetrazine moiety with a hydrophilic 4-unit polyethylene glycol (PEG) spacer and a terminal primary amine, enables the precise and efficient conjugation of molecules in complex biological environments. This capability is pivotal for a range of in vivo applications, including pre-targeted imaging, drug delivery, and the development of novel diagnostics and therapeutics.[1][2]

The in vivo application of any chemical entity necessitates a thorough understanding of its biocompatibility profile. This technical guide provides a comprehensive overview of the biocompatibility of this compound, summarizing available data on its stability, cytotoxicity, and expected in vivo behavior. It also includes detailed experimental protocols for key biocompatibility assessments and visual diagrams to illustrate relevant biological interactions and experimental workflows.

The core of this compound's functionality lies in the inverse electron demand Diels-Alder (iEDDA) reaction, where the electron-poor tetrazine ring reacts with a strained alkene, most commonly a trans-cyclooctene (TCO), to form a stable dihydropyridazine linkage.[3] This reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding readily under physiological conditions without the need for toxic catalysts.[3] The inclusion of the PEG4 spacer enhances aqueous solubility and is generally considered to improve the pharmacokinetic profile of the conjugated molecule.[2]

Data Presentation: A Comparative Overview

Direct quantitative in vivo toxicity, biodistribution, and pharmacokinetic data for this compound are not extensively available in the public domain. Therefore, this section presents a summary of relevant data from closely related tetrazine and PEGylated compounds to provide an informed perspective on the expected biocompatibility.

Table 1: In Vitro Stability of Tetrazine Derivatives

CompoundMediumTemperature (°C)Half-life (t½)Reference
Diphenyl-s-tetrazine-RGDPBS25~28% aromatized at 2h[4]
SiFA-Tetrazine (E-isomer)Mouse Liver Microsomes37Rapid Metabolism[5]
SiFA-Tetrazine (Z-isomer)Mouse Liver Microsomes37Slower Metabolism[5]

Table 2: In Vivo Biodistribution of Radiolabeled Tetrazine and PEG Derivatives (% Injected Dose per Gram of Tissue - %ID/g)

Data presented here are from different studies and should be considered as illustrative examples of the general biodistribution patterns of similar molecules.

Organ[¹⁸F]FDG-Tz (1 hour post-injection)¹[¹⁴C]-PEG-Ala (40 kDa, 1 hour post-injection)²
Blood0.9 ± 0.3~15
Heart0.41 ± 0.05~10
Lungs-~20
Liver3.2 ± 1.0~10
Spleen-~5
Kidneys1.2 ± 0.4~30
Muscle-~2
Bone0.26 ± 0.04~2
Brain0.08 ± 0.03<1

¹Data for a tetrazine glycoconjugate, [¹⁸F]FDG-Tz, in healthy mice.[6] ²Data for a 40 kDa PEG-Alanine conjugate in mice.[7]

Table 3: In Vitro Cytotoxicity of Bioorthogonal Probes and Related Compounds

Compound/AssayCell LineMetricValueReference
TCO-ketoprofen prodrugMacrophages-Non-toxic[8]
TP5-PEG-NiosomesCaco-2 and HT-29MTT AssayNon-toxic[9]

Experimental Protocols

Accurate assessment of the biocompatibility of this compound is crucial for its successful translation to in vivo studies. The following are detailed methodologies for key experiments.

Protocol 1: In Vitro Serum Stability Assay

Objective: To evaluate the stability of this compound in a biologically relevant medium.

Materials:

  • This compound

  • Fetal Bovine Serum (FBS) or Human Serum

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • 37°C incubator

Methodology:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 10 mM.

  • Dilute the stock solution in fresh FBS or human serum to a final concentration of 100 µM. A parallel control sample should be prepared in PBS.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample.

  • Immediately precipitate the serum proteins by adding three volumes of cold acetonitrile.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Analyze the supernatant by reverse-phase HPLC, monitoring the absorbance at the characteristic wavelength for the tetrazine chromophore (typically around 520-540 nm).

  • Quantify the peak area corresponding to the intact this compound at each time point.

  • Calculate the percentage of the compound remaining relative to the t=0 time point to determine its stability profile and half-life.

Protocol 2: In Vivo Biodistribution Study in a Murine Model

Objective: To determine the organ distribution, accumulation, and clearance of this compound in vivo.

Materials:

  • This compound (radiolabeled, e.g., with ¹⁸F, or conjugated to a fluorescent dye)

  • Healthy mice (e.g., BALB/c, 6-8 weeks old)

  • Sterile PBS, pH 7.4

  • Gamma counter or fluorescence imaging system

  • Anesthesia (e.g., isoflurane)

  • Dissection tools

  • Scintillation vials and cocktail (for radiolabeled compound)

Methodology:

  • Probe Preparation: Prepare the radiolabeled or fluorescently-tagged this compound in sterile PBS at a suitable concentration for injection.

  • Animal Administration: Anesthetize the mice and administer a known amount of the prepared probe via intravenous (tail vein) injection. A typical injection volume is 100-200 µL.

  • Time Points: At predetermined time points post-injection (e.g., 15 min, 1h, 4h, 24h), euthanize a cohort of mice (n=3-5 per time point).

  • Organ Harvesting: Immediately following euthanasia, perform a cardiac perfusion with saline to remove blood from the organs. Carefully dissect and collect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain, and intestines).

  • Sample Processing: Weigh each organ and place it in a pre-weighed scintillation vial (for radiolabeled compound) or prepare for fluorescence imaging.

  • Quantification:

    • Radiolabeled Compound: Add scintillation cocktail to the vials and measure the radioactivity using a gamma counter.

    • Fluorescent Compound: Image the organs using an appropriate fluorescence imaging system and quantify the fluorescence intensity.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This is calculated as: (%ID/g) = (Radioactivity or Fluorescence in Organ / Total Injected Radioactivity or Fluorescence) / Organ Weight (g) * 100.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the potential of this compound to reduce cell viability.

Materials:

  • This compound

  • Mammalian cell line (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the application and potential biological interactions of this compound.

G cluster_pretargeting Pre-targeting Workflow TCO_Ab TCO-Antibody Conjugate Tumor_Cell Target Tumor Cell TCO_Ab->Tumor_Cell 1. Administration & Target Binding Clearance Clearance of Unbound Antibody Tumor_Cell->Clearance 2. Waiting Period IEDDA_Reaction iEDDA Reaction (Click Chemistry) MTz_PEG4_Amine This compound (e.g., conjugated to a drug/imaging agent) Clearance->MTz_PEG4_Amine 3. Administration of Tetrazine Probe MTz_PEG4_Amine->IEDDA_Reaction 4. In Vivo Reaction Localization Localized Drug/Imaging Agent IEDDA_Reaction->Localization 5. Specific Localization

Pre-targeting workflow using this compound.

G cluster_biodistribution In Vivo Biodistribution and Clearance Pathway Injection Intravenous Injection of Radiolabeled This compound Blood Blood Circulation Injection->Blood Liver Liver (Metabolism) Blood->Liver Distribution Kidneys Kidneys (Filtration) Blood->Kidneys Distribution Other_Organs Other Organs (Non-specific Uptake) Blood->Other_Organs Distribution Biliary_Excretion Biliary Excretion Liver->Biliary_Excretion Renal_Excretion Renal Excretion Kidneys->Renal_Excretion Feces Feces Biliary_Excretion->Feces Elimination Urine Urine Renal_Excretion->Urine Elimination

Expected biodistribution and clearance pathways.

G cluster_signaling Hypothetical Macrophage Interaction and Signaling MTz_PEG4_Amine Methyltetrazine- PEG4-Amine Receptor Scavenger or Pattern Recognition Receptor MTz_PEG4_Amine->Receptor Binding Macrophage Macrophage PI3K PI3K Macrophage->PI3K Internalization/ Signal Transduction Akt Akt PI3K->Akt Activation NFkB NF-κB Akt->NFkB Activation Cytokine_Production Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) NFkB->Cytokine_Production Induction caption Disclaimer: This is a hypothetical pathway based on the effects of other PEGylated molecules. Direct evidence for this compound is lacking.

Potential interaction with macrophage signaling.

Discussion and Conclusion

The biocompatibility of this compound is a critical consideration for its use in in vivo research and drug development. While direct, comprehensive toxicological and pharmacokinetic data for this specific molecule are limited, the available information on related tetrazine and PEGylated compounds provides a strong basis for its anticipated favorable biocompatibility profile.

The methyl-substituted tetrazine core is known to be more stable in biological media compared to other tetrazine derivatives, which is crucial for minimizing premature degradation and off-target reactions.[10] The PEG4 spacer is expected to confer hydrophilicity, which generally leads to reduced immunogenicity and improved pharmacokinetic properties, such as a longer circulation half-life and preferential renal clearance for smaller constructs.[11]

The primary amine handle provides a versatile point of attachment for various payloads, including imaging agents, therapeutic drugs, and targeting ligands. The safety of the final conjugate will, of course, depend on the properties of the attached molecule.

The provided experimental protocols offer a framework for researchers to conduct their own biocompatibility assessments tailored to their specific applications. It is imperative that such studies are performed to ensure the safety and efficacy of any new construct incorporating this compound before proceeding to more complex in vivo models.

References

Technical Guide: Storage and Handling of Methyltetrazine-PEG4-Amine HCl Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Methyltetrazine-PEG4-Amine HCl salt, adherence to proper storage and handling protocols is paramount to ensure the compound's integrity, stability, and performance in sensitive applications such as bioconjugation, probe development, and drug delivery. This guide provides a comprehensive overview of best practices, supported by available data.

Compound Overview

This compound HCl salt is a heterobifunctional linker that plays a crucial role in bioorthogonal chemistry. It features a methyltetrazine moiety for rapid and specific reaction with strained alkenes (e.g., trans-cyclooctene, TCO) via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, and a primary amine for conjugation to molecules containing carboxylic acids or activated esters. The polyethylene glycol (PEG4) spacer enhances hydrophilicity and reduces steric hindrance. The hydrochloride salt form is utilized to improve the compound's stability and aqueous solubility.[1][2]

Storage Recommendations

Proper storage is critical to prevent degradation and maintain the reactivity of the methyltetrazine group. The following conditions are recommended:

Solid Compound:

ParameterRecommendationRationale
Temperature Long-term: -20°C[1][3][4][5] Short-term: 0-4°C (days to weeks)[6]Minimizes degradation over extended periods. Short-term storage at higher temperatures is acceptable.
Atmosphere Store under a dry, inert atmosphere (e.g., argon or nitrogen).While the HCl salt improves stability, minimizing exposure to moisture and oxygen is best practice.
Light Protect from light.[1]The tetrazine moiety can be light-sensitive.
Container Keep in a tightly sealed, desiccated container.[7][8]Prevents moisture absorption and degradation.

Stock Solutions:

SolventStorage TemperatureDurationSource
DMSO-80°C6 months[4]
DMSO-20°C1 month[4]

It is highly recommended to prepare fresh solutions for immediate use whenever possible and to avoid repeated freeze-thaw cycles.[8]

Handling Procedures

General Precautions:

  • Work in a well-ventilated area.

  • Use standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Reconstitution and Solvents:

This compound HCl salt exhibits solubility in a range of solvents, catering to various experimental needs.

Solvent TypeExamplesNotes
Aqueous Buffers Phosphate-buffered saline (PBS)The HCl salt form enhances solubility in aqueous media.[1][2]
Organic Solvents DMSO, DMF, DCM, THF, Chloroform[3]Useful for reactions requiring anhydrous conditions.

Protocol for Reconstituting the Solid Compound:

  • Equilibrate the vial of this compound HCl salt to room temperature before opening to prevent condensation of moisture.

  • Add the desired volume of solvent to the vial to achieve the target concentration.

  • Vortex briefly to ensure complete dissolution.

Stability Profile

The stability of this compound HCl salt is enhanced by the methyl group on the tetrazine ring and its formulation as a hydrochloride salt.[2][6] The compound is stable enough to be shipped at ambient temperature for several weeks.[6] For long-term viability, adherence to the recommended storage conditions is essential. The shelf life, when stored correctly, is reported to be greater than three years.[6]

Visualized Workflows

To further clarify the handling and storage procedures, the following diagrams illustrate key decision-making processes.

cluster_storage Storage Workflow start Compound Received duration Storage Duration? start->duration long_term Long-term (Months to Years) duration->long_term Long short_term Short-term (Days to Weeks) duration->short_term Short store_minus_20 Store at -20°C - Desiccate - Protect from Light long_term->store_minus_20 store_4 Store at 0-4°C - Desiccate - Protect from Light short_term->store_4

Caption: Decision tree for the appropriate storage of solid this compound HCl salt.

cluster_handling Handling and Reconstitution Workflow start Prepare for Use equilibrate Equilibrate Vial to Room Temperature start->equilibrate solvent_choice Choose Solvent equilibrate->solvent_choice aqueous Aqueous Buffer solvent_choice->aqueous Aqueous organic Organic Solvent (DMSO, DMF, etc.) solvent_choice->organic Organic add_solvent Add Solvent and Vortex aqueous->add_solvent organic->add_solvent use_immediately Use Immediately add_solvent->use_immediately store_solution Store Stock Solution add_solvent->store_solution For Stock store_minus_80 Store at -80°C store_solution->store_minus_80 Long-term store_minus_20 Store at -20°C store_solution->store_minus_20 Short-term

Caption: Flowchart for the proper handling and reconstitution of this compound HCl salt.

References

Methyltetrazine-PEG4-Amine: A Comprehensive Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the chemical properties and applications of Methyltetrazine-PEG4-Amine, a critical reagent in the field of bioconjugation. Designed for researchers, scientists, and drug development professionals, this document details the molecule's characteristics, a comprehensive experimental protocol for its use in antibody labeling, and a visual representation of the underlying chemical processes.

Core Chemical and Physical Properties

This compound is a bifunctional linker that plays a pivotal role in the precise assembly of complex biomolecular conjugates. It incorporates a highly reactive methyltetrazine moiety and a primary amine, connected by a hydrophilic polyethylene glycol (PEG) spacer. The methyltetrazine group participates in a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with strained alkenes, most notably trans-cyclooctene (TCO). This reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding rapidly under physiological conditions without the need for a catalyst.

The primary amine provides a versatile handle for conjugation to biomolecules, typically through the formation of a stable amide bond with carboxylic acids or activated esters. The PEG4 spacer enhances the solubility of the molecule in aqueous buffers, reduces the potential for aggregation of the resulting conjugate, and minimizes steric hindrance between the conjugated biomolecules.

For stability and ease of handling, this compound is frequently supplied as a hydrochloride (HCl) salt. It is crucial to distinguish between the free base and the salt form, as their molecular weights and formulas differ.

Quantitative Data Summary
PropertyThis compound (Free Base)This compound (HCl Salt)
Chemical Formula C17H25N5O4C17H26ClN5O4
Molecular Weight 363.41 g/mol [1]399.87 g/mol [2]
Appearance Pink solidRed oil or Pink solid
Purity >95% (HPLC)[3][4]>95% (HPLC)
Solubility DMSO, DMF, DCM, THF, Chloroform[3][4]THF, DCM, DMF, DMSO[5]
Storage -20°C, Desiccate[3][4]-20°C[5]

Experimental Protocol: Antibody Labeling via Amide Coupling and iEDDA Reaction

This protocol outlines a general procedure for the two-step conjugation of a payload to an antibody using this compound. The first step involves the covalent attachment of the linker to the antibody via amide bond formation. The second step is the bioorthogonal "click" reaction between the now tetrazine-modified antibody and a TCO-functionalized payload.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • TCO-functionalized payload (e.g., drug, fluorescent dye)

  • Reaction Buffer: Amine-free buffer (e.g., MES buffer, pH 6.0)

  • Quenching Buffer: (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting spin columns or dialysis cassettes

Procedure:

Step 1: Activation of Antibody Carboxyl Groups

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the Reaction Buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.

  • Activation Reagent Preparation: Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMSO or the Reaction Buffer.

  • Activation Reaction: Add a 10- to 20-fold molar excess of EDC and NHS to the antibody solution. Incubate for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation of this compound to the Antibody

  • Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the activated antibody solution. The final concentration of DMSO should be kept below 10% (v/v).

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Purification: Remove the excess, unreacted linker and byproducts using a desalting spin column or dialysis.

Step 3: Bioorthogonal Ligation with TCO-Functionalized Payload

  • Payload Preparation: Prepare a stock solution of the TCO-functionalized payload in a compatible solvent (e.g., DMSO).

  • iEDDA Reaction: Add a 1.5- to 5-fold molar excess of the TCO-functionalized payload to the purified tetrazine-modified antibody solution.

  • Incubation: The reaction is typically rapid and can be complete within 30-60 minutes at room temperature. The disappearance of the characteristic pink/red color of the tetrazine can be used to monitor the reaction progress.

  • Final Purification: Purify the final antibody-payload conjugate from the excess payload using an appropriate method such as size-exclusion chromatography (SEC).

Visualizing the Workflow and Reaction Mechanism

To further elucidate the experimental process and the underlying chemical principles, the following diagrams are provided.

G cluster_0 Step 1: Antibody Activation & Linker Conjugation cluster_1 Step 2: Bioorthogonal Ligation Antibody Antibody with Carboxyl Groups Activated_Antibody Activated Antibody (NHS Ester) Antibody->Activated_Antibody EDC, NHS Tetrazine_Antibody Tetrazine-Modified Antibody Activated_Antibody->Tetrazine_Antibody Methyltetrazine- PEG4-Amine Final_Conjugate Final Antibody-Payload Conjugate Tetrazine_Antibody->Final_Conjugate + TCO-Payload Purification1 Purification Tetrazine_Antibody->Purification1 TCO_Payload TCO-Functionalized Payload Purification2 Purification Final_Conjugate->Purification2 G cluster_reaction Inverse-Electron-Demand Diels-Alder Cycloaddition Tetrazine Methyltetrazine Dihydropyridazine Dihydropyridazine (stable) Tetrazine->Dihydropyridazine + TCO trans-Cyclooctene (TCO) Nitrogen N₂ Gas Dihydropyridazine->Nitrogen -

References

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with Methyltetrazine-PEG4-Amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The conjugation of antibodies with various molecules, such as cytotoxic drugs for antibody-drug conjugates (ADCs) or imaging agents, is a cornerstone of modern biotherapeutics and research. A key strategy for achieving this involves the use of bioorthogonal chemistry, which allows for specific and efficient bond formation in complex biological environments. The reaction between a methyltetrazine and a trans-cyclooctene (TCO) is a prime example of such "click chemistry," prized for its exceptionally fast kinetics and high specificity.[1][2]

This document provides detailed protocols for the labeling of antibodies with Methyltetrazine-PEG4-Amine. This linker contains a methyltetrazine moiety for subsequent reaction with a TCO-functionalized molecule and a primary amine for initial conjugation to the antibody. The inclusion of a hydrophilic PEG4 spacer helps to improve solubility and reduce steric hindrance.[3] Two primary methods for attaching the methyltetrazine linker to the antibody are described: a one-step protocol using a pre-activated N-Hydroxysuccinimide (NHS) ester and a two-step protocol involving the in-situ activation of a carboxylic acid using EDC and NHS.[4][]

Data Presentation

Table 1: Summary of Key Reaction Parameters and Expected Outcomes

ParameterOne-Step (NHS Ester)Two-Step (EDC/NHS)Reference
Linker Methyltetrazine-PEG4-NHS EsterMethyltetrazine-PEG4-Acid[4]
Activating Agents N/AEDC and NHS[4][]
Molar Excess of Linker to Antibody 5-20 fold10-20 fold (linker to antibody)[4]
Molar Ratio (Linker:EDC:NHS) N/A1:5:10[4]
Reaction pH 7.2 - 8.57.2 - 8.0[4][6]
Reaction Time 1 - 2 hours at RT2 hours at RT or overnight at 4°C[4]
Typical Labeling Efficiency Variable, dependent on molar excess and antibodyVariable, dependent on molar excess and antibody
Drug-to-Antibody Ratio (DAR) Typically 2-4Typically 2-4[7]

Experimental Protocols

Protocol 1: One-Step Antibody Labeling using Methyltetrazine-PEG4-NHS Ester

This protocol describes the direct conjugation of an antibody using a pre-activated Methyltetrazine-PEG4-NHS Ester. This method is straightforward and relies on the reaction between the NHS ester and primary amines (e.g., lysine residues) on the antibody.[6][8]

Materials:

  • Antibody of interest

  • Methyltetrazine-PEG4-NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5)[9]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[4]

  • Desalting columns or dialysis cassettes for purification[10]

Methodology:

  • Antibody Preparation:

    • If the antibody solution contains primary amine-containing buffers or stabilizers (e.g., Tris, glycine, or BSA), perform a buffer exchange into the amine-free reaction buffer.[11]

    • Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.[4]

  • Linker Preparation:

    • Allow the vial of Methyltetrazine-PEG4-NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.[9]

    • Immediately before use, prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO.[4]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the Methyltetrazine-PEG4-NHS Ester stock solution to the antibody solution. The optimal molar excess should be determined empirically.[4]

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[4]

  • Quenching (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.[4]

    • Incubate for 10-15 minutes at room temperature.[4]

  • Purification:

    • Remove the excess, unreacted linker and other small molecules by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[4][11]

  • Characterization:

    • Determine the concentration of the labeled antibody using a protein concentration assay (e.g., BCA) or by measuring absorbance at 280 nm.

    • The degree of labeling (DOL), also referred to as the drug-to-antibody ratio (DAR) in the context of ADCs, can be determined using UV/Vis spectroscopy by measuring the absorbance of the tetrazine group (around 520 nm) and the antibody (280 nm).[1][7][12]

    • Further characterization can be performed using SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to assess conjugate purity, aggregation, and molecular weight.[7][13][14]

Protocol 2: Two-Step Antibody Labeling using Methyltetrazine-PEG4-Acid with EDC/NHS Activation

This protocol involves the in-situ activation of the carboxylic acid group of Methyltetrazine-PEG4-Acid with EDC and NHS to form a reactive NHS ester, which then conjugates to the antibody.[4][]

Materials:

  • Antibody of interest

  • Methyltetrazine-PEG4-Acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., PBS, pH 7.2-8.0)

  • Desalting columns or dialysis cassettes for purification[10]

Methodology:

  • Antibody Preparation:

    • As in Protocol 1, ensure the antibody is in an amine-free buffer at a concentration of 2-5 mg/mL.[4]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Methyltetrazine-PEG4-Acid in anhydrous DMSO.[4]

    • Immediately before use, prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or water.[4]

  • Activation of Linker:

    • In a separate microcentrifuge tube, combine the Methyltetrazine-PEG4-Acid, EDC, and NHS stock solutions at a 1:5:10 molar ratio.[4]

    • Incubate this activation mixture for 15-30 minutes at room temperature.[4]

  • Conjugation Reaction:

    • Add the activated linker mixture to the antibody solution. A starting point for optimization is a 10- to 20-fold molar excess of the initial linker to the antibody.[4]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4]

  • Purification:

    • Purify the final antibody conjugate from unreacted linker and byproducts using a desalting column or dialysis.[4]

  • Characterization:

    • Characterize the purified conjugate as described in Protocol 1 (Step 6).

Mandatory Visualization

Antibody_Labeling_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Ab_prep Antibody Preparation (Buffer Exchange, Concentration Adjustment) Conjugation Conjugation Reaction (Add Linker to Antibody) Ab_prep->Conjugation Linker_prep Linker Preparation (Dissolve in DMSO) Activation Activation (Protocol 2 only) (Add EDC/NHS to Linker) Linker_prep->Activation Protocol 2 Linker_prep->Conjugation Protocol 1 Activation->Conjugation Quench Quenching (Optional) (Add Tris Buffer) Conjugation->Quench Purification Purification (Desalting Column/Dialysis) Quench->Purification Analysis Characterization (UV/Vis, SDS-PAGE, Mass Spec) Purification->Analysis

Caption: Workflow for labeling antibodies with this compound.

References

Revolutionizing Live Cell Imaging: Application Notes and Protocols for Methyltetrazine-PEG4-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG4-Amine is a pivotal tool in the field of bioorthogonal chemistry, enabling the precise labeling and visualization of biomolecules in living systems. This heterobifunctional linker incorporates a highly reactive methyltetrazine moiety and a primary amine, connected by a hydrophilic 4-unit polyethylene glycol (PEG4) spacer. The methyltetrazine group participates in an exceptionally fast and specific inverse electron demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) group.[1][2] This "click chemistry" reaction is bioorthogonal, meaning it occurs rapidly and selectively within complex biological environments without interfering with native cellular processes.[1][3]

The PEG4 spacer enhances the aqueous solubility of the molecule and minimizes steric hindrance, preserving the biological activity of the labeled biomolecule.[4][5] The primary amine provides a versatile handle for conjugation to various molecules of interest, such as fluorophores or drugs, typically through activated esters or carboxyl groups. These properties make this compound an ideal reagent for a multitude of live cell imaging applications, including pre-targeted imaging strategies and tracking dynamic cellular processes.[6][7]

Principle of Pre-Targeted Live Cell Imaging

A common and powerful application of this compound is in two-step, pre-targeted live cell imaging.[8] This strategy significantly enhances the signal-to-noise ratio by minimizing background fluorescence from unbound probes.[6]

  • Pre-Targeting: A biomolecule of interest (e.g., a specific cell surface receptor) is first labeled with a TCO-modified targeting agent, such as an antibody. This antibody-TCO conjugate is introduced to the live cells and allowed to bind to its target. Unbound antibody is then washed away.

  • Bioorthogonal Labeling: A fluorescent probe, conjugated to this compound, is then added to the cells. The methyltetrazine moiety rapidly and specifically "clicks" onto the TCO group of the bound antibody, effectively labeling the target with the fluorescent probe.[8]

This approach allows for the use of small, highly fluorescent tetrazine probes that can quickly penetrate tissues and be cleared from the system, reducing background and improving image quality.

Data Presentation

The following tables summarize key quantitative parameters for successful live cell imaging experiments using a pre-targeting strategy with this compound conjugates.

Table 1: Recommended Reagent Concentrations and Incubation Times

StepReagentTypical ConcentrationTypical Incubation TimeIncubation Temperature
Pre-targeting TCO-modified Antibody1-10 µg/mL[6]1 hour[6]37°C or 4°C*
Labeling Methyltetrazine-Fluorophore1-5 µM[6]5-15 minutes[6]37°C

*Incubation at 4°C can help minimize the internalization of labeled cell surface proteins.[8]

Table 2: Properties of this compound

PropertyValue
Chemical Formula C21H33ClN6O5[1]
Molecular Weight 484.98 g/mol [1]
Purity >95% by HPLC[1][4]
Solubility DMSO, DMF, DCM, THF[1][4]
Storage -20°C, desiccated[4]

Experimental Protocols

Protocol 1: Conjugation of a Fluorophore to this compound

This protocol describes the conjugation of a carboxylate- or NHS ester-functionalized fluorophore to the primary amine of this compound.

Materials:

  • This compound

  • Carboxylate- or NHS ester-functionalized fluorophore

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • For carboxylate fluorophores: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Purification system (e.g., HPLC or column chromatography)

Procedure for NHS Ester-Fluorophore:

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Prepare a 10 mM stock solution of the NHS ester-fluorophore in anhydrous DMSO.

  • Conjugation Reaction: In a microcentrifuge tube, combine 1 equivalent of the NHS ester-fluorophore solution with 1.2 equivalents of the this compound solution.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.

  • Purification: Purify the resulting Methyltetrazine-PEG4-Fluorophore conjugate by HPLC to remove unreacted components.

Procedure for Carboxylate-Fluorophore (with EDC/NHS):

  • Activation of Fluorophore: Dissolve the carboxylate-fluorophore in DMSO. Add 5 equivalents of EDC and 10 equivalents of NHS. Incubate for 15-30 minutes at room temperature to form the NHS ester in situ.[9]

  • Conjugation Reaction: Add 1.2 equivalents of this compound to the activated fluorophore solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[9]

  • Purification: Purify the conjugate as described above.

Protocol 2: Pre-Targeted Live Cell Imaging

This protocol details the labeling of a specific cell surface receptor using a TCO-modified antibody followed by imaging with a Methyltetrazine-PEG4-Fluorophore conjugate.

Materials:

  • Live cells expressing the target of interest, seeded on a glass-bottom imaging dish

  • TCO-modified antibody specific to the target

  • Methyltetrazine-PEG4-Fluorophore conjugate (from Protocol 1)

  • Complete cell culture medium

  • Live cell imaging medium (e.g., phenol red-free medium)

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Fluorescence microscope with an environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Preparation: Culture cells on a glass-bottom imaging dish until they reach the desired confluency (e.g., 60-70%).[8]

  • Antibody Incubation (Pre-targeting):

    • Dilute the TCO-modified antibody to a working concentration of 1-10 µg/mL in pre-warmed cell culture medium containing 1% BSA.[6]

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the antibody solution to the cells and incubate for 1 hour at 37°C in a CO₂ incubator.[6] To minimize receptor internalization, this step can be performed at 4°C.[8]

  • Washing: Remove the antibody solution and wash the cells three times with pre-warmed cell culture medium to remove any unbound antibody.[6]

  • Tetrazine-Fluorophore Labeling:

    • Dilute the Methyltetrazine-PEG4-Fluorophore conjugate in pre-warmed cell culture medium to a final concentration of 1-5 µM.[6]

    • Add the tetrazine-fluorophore solution to the cells and incubate for 5-15 minutes at 37°C.[6] This reaction is very fast.

  • Final Wash and Imaging:

    • Remove the tetrazine-fluorophore solution and wash the cells twice with pre-warmed cell culture medium.[6]

    • Replace with fresh, pre-warmed live cell imaging medium.

    • Image the cells immediately using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.

Visualizations

G cluster_0 Step 1: Pre-Targeting cluster_1 Step 2: Bioorthogonal Labeling TCO_Ab TCO-modified Antibody Incubate_Ab Incubate (1 hr, 37°C) TCO_Ab->Incubate_Ab LiveCells Live Cells with Target Receptors LiveCells->Incubate_Ab Wash_1 Wash (3x) Incubate_Ab->Wash_1 TargetedCells Cells with TCO-labeled Receptors Wash_1->TargetedCells Incubate_Tz Incubate (5-15 min, 37°C) TargetedCells->Incubate_Tz MeTz_Fluor Methyltetrazine- Fluorophore MeTz_Fluor->Incubate_Tz Wash_2 Wash (2x) Incubate_Tz->Wash_2 Imaging Live Cell Imaging Wash_2->Imaging

Caption: Pre-targeted live cell imaging workflow.

Caption: Functional components of this compound.

References

Application Notes and Protocols for Protein-Protein Conjugation using Methyltetrazine-PEG4-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of two proteins utilizing the heterobifunctional linker, Methyltetrazine-PEG4-Amine. The protocol leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between a methyltetrazine and a trans-cyclooctene (TCO).[1][2] This "click chemistry" approach offers rapid kinetics, high specificity, and biocompatibility, making it an ideal method for creating stable protein-protein conjugates under physiological conditions without the need for cytotoxic catalysts.[2][3][4]

The overall strategy involves a two-part process:

  • Protein A Modification: The primary amine of this compound is conjugated to available carboxyl groups (aspartic or glutamic acid residues) on the first protein (Protein A) via an in-situ activation method using EDC and NHS.

  • Protein B Modification: The second protein (Protein B) is functionalized with a TCO moiety, typically by reacting its lysine residues with a TCO-NHS ester.

  • Bioorthogonal Ligation: The methyltetrazine-functionalized Protein A is then reacted with the TCO-functionalized Protein B to form the final protein-protein conjugate.[2][5]

The inclusion of a hydrophilic PEG4 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can help to reduce aggregation and minimize steric hindrance.[4][6][7]

Experimental Workflow

G cluster_0 Protein A Modification cluster_1 Protein B Modification cluster_2 Protein-Protein Conjugation cluster_3 Final Purification & Analysis A1 Protein A in MES Buffer A2 Add EDC and Sulfo-NHS A1->A2 A3 Incubate to activate carboxyl groups A2->A3 A4 Add this compound A3->A4 A5 Incubate to form Me-Tz-Protein A A4->A5 A6 Purify Me-Tz-Protein A (e.g., Desalting Column) A5->A6 C1 Mix Me-Tz-Protein A and TCO-Protein B A6->C1 B1 Protein B in PBS B2 Add TCO-NHS Ester B1->B2 B3 Incubate to form TCO-Protein B B2->B3 B4 Purify TCO-Protein B (e.g., Desalting Column) B3->B4 B4->C1 C2 Incubate (Tetrazine-TCO Ligation) C1->C2 C3 Protein A-Protein B Conjugate C2->C3 D1 Purify Conjugate (e.g., Size-Exclusion Chromatography) C3->D1 D2 Characterize Conjugate (e.g., SDS-PAGE, Mass Spectrometry) D1->D2

Caption: Experimental workflow for protein-protein conjugation.

Quantitative Data Summary

The following tables provide typical parameters for the conjugation reactions. Optimal conditions may vary depending on the specific proteins and should be determined empirically.

Table 1: Reaction Conditions for Protein Modification

ParameterProtein A (Carboxyl Activation)Protein B (Amine Labeling)
Reaction Buffer MES Buffer, pH 4.5-6.0PBS, pH 7.2-8.0[6]
Protein Concentration 1-5 mg/mL1-5 mg/mL[6]
Reagent Molar Excess EDC/Sulfo-NHS: 50-100xthis compound: 20-50xTCO-NHS Ester: 10-20x[6]
Incubation Time Activation: 15 min at RTConjugation: 2 hours at RT or overnight at 4°C1-2 hours at RT[6]
Quenching (Optional) Add 2-mercaptoethanol to quench EDCAdd Tris-HCl to a final concentration of 50-100 mM[8]

Table 2: Tetrazine-TCO Ligation Parameters

ParameterValue
Reaction Buffer PBS, pH 7.4[5]
Molar Ratio (Me-Tz-Protein A : TCO-Protein B) 1 : 1.05-1.5[5]
Incubation Time 30 minutes to 2 hours at RT or 4°C[5]
Reaction Monitoring (Optional) Disappearance of tetrazine absorbance at 510-550 nm[5][9]
Reaction Rate (k) ~800 to 2000 M⁻¹s⁻¹[1][3]

Experimental Protocols

Materials and Reagents
  • Protein A and Protein B

  • This compound

  • TCO-NHS Ester (e.g., TCO-PEG4-NHS Ester)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Reaction Buffers:

    • MES Buffer (0.1 M, pH 4.5-6.0)

    • Phosphate-Buffered Saline (PBS), amine-free (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching Reagents (optional): 2-mercaptoethanol, Tris-HCl

  • Purification Columns: Desalting spin columns, Size-Exclusion Chromatography (SEC) column

Protocol 1: Modification of Protein A with this compound

This protocol describes the conjugation of this compound to carboxyl groups on Protein A.

  • Protein Preparation: Prepare a solution of Protein A at 1-5 mg/mL in MES buffer (pH 4.5-6.0).

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and Sulfo-NHS in MES buffer.

  • Activation of Carboxyl Groups: Add a 50- to 100-fold molar excess of EDC and Sulfo-NHS to the Protein A solution. Incubate for 15 minutes at room temperature with gentle mixing.

  • Conjugation Reaction: Add a 20- to 50-fold molar excess of the this compound stock solution to the activated Protein A solution.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove excess reagents by passing the reaction mixture through a desalting spin column equilibrated with PBS (pH 7.4).

G cluster_0 Protein A Carboxyl Activation and Conjugation start Start prep_prot Prepare Protein A in MES Buffer start->prep_prot prep_reagents Prepare fresh EDC, Sulfo-NHS, and Me-Tz-PEG4-Amine stocks prep_prot->prep_reagents activate Add EDC and Sulfo-NHS to Protein A prep_reagents->activate incubate_act Incubate 15 min at RT activate->incubate_act conjugate Add Me-Tz-PEG4-Amine incubate_act->conjugate incubate_conj Incubate 2h at RT or overnight at 4°C conjugate->incubate_conj purify Purify via Desalting Column incubate_conj->purify end End purify->end

Caption: Workflow for labeling Protein A with Methyltetrazine.

Protocol 2: Modification of Protein B with TCO-NHS Ester

This protocol details the labeling of primary amines (e.g., lysine residues) on Protein B with a TCO moiety.[2]

  • Protein Preparation: Prepare a solution of Protein B at 1-5 mg/mL in PBS (pH 7.2-8.0). Ensure the buffer is free of primary amines (e.g., Tris).[6]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO.[6]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the Protein B solution.[6]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[6]

  • Quenching (Optional): To quench any unreacted NHS ester, add Tris-HCl (pH 8.0) to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.[8][10]

  • Purification: Purify the TCO-labeled Protein B from excess reagents using a desalting spin column equilibrated with PBS (pH 7.4).[8]

Protocol 3: Protein-Protein Conjugation via Tetrazine-TCO Ligation

This protocol describes the final ligation step to conjugate the two modified proteins.[2][5]

  • Reaction Setup: In a microcentrifuge tube, mix the purified Me-Tz-Protein A with TCO-Protein B. A slight molar excess of the TCO-Protein B (1.05-1.5 molar equivalents) can be used to ensure complete reaction of the tetrazine-labeled protein.[2][5]

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C with gentle rotation.[5] For dilute solutions, the incubation time may need to be extended.

  • Monitoring (Optional): The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by measuring the decrease in absorbance between 510 and 550 nm using a spectrophotometer.[2][5][9]

  • Purification of the Conjugate: Once the reaction is complete, purify the resulting protein-protein conjugate from any unreacted proteins using size-exclusion chromatography (SEC).[5]

  • Storage: Store the final conjugate at 4°C. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Protocol 4: Characterization of the Protein-Protein Conjugate
  • SDS-PAGE Analysis: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a new band with a higher molecular weight corresponding to the size of the Protein A-Protein B conjugate.

  • Mass Spectrometry: For a more precise characterization, use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the molecular weight of the conjugate.

  • Functional Assays: If applicable, perform functional assays to ensure that the biological activities of the individual proteins are retained in the conjugate.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Inactive NHS or EDC reagents due to moisture.- Presence of primary amines in the buffer (for TCO-NHS labeling).- Insufficient molar excess of labeling reagent.- Use fresh, anhydrous DMSO for stock solutions.[8]- Perform buffer exchange into an amine-free buffer like PBS.[8]- Increase the molar excess of the labeling reagent.[8]
Protein Aggregation - High degree of labeling.- Changes in protein conformation upon conjugation.- Reduce the molar excess of the labeling reagent.- Optimize reaction time to control the degree of labeling.- Include additives like arginine or glycerol in the reaction buffer.
No or Low Conjugate Formation - Inefficient labeling of one or both proteins.- Steric hindrance preventing the tetrazine and TCO moieties from reacting.- Verify the successful labeling of each protein individually before proceeding with the conjugation step.- Consider using linkers with longer PEG spacers to reduce steric hindrance.

Mechanism of Tetrazine-TCO Ligation

The conjugation is based on the inverse-electron-demand Diels-Alder reaction, a type of [4+2] cycloaddition between the electron-poor tetrazine and the strained TCO.[2] This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine linkage.[2][5]

G cluster_0 Inverse-Electron-Demand Diels-Alder Reaction Reactants Me-Tz-Protein A + TCO-Protein B Transition [4+2] Cycloaddition Reactants->Transition Intermediate Unstable Intermediate Transition->Intermediate Products Stable Dihydropyridazine Linkage (Protein A-Protein B Conjugate) + N₂ (gas) Intermediate->Products Retro-Diels-Alder

Caption: Mechanism of the Tetrazine-TCO ligation reaction.

References

Surface Modification of Nanoparticles with Methyltetrazine-PEG4-Amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a pivotal step in the development of sophisticated platforms for targeted drug delivery, in vivo imaging, and advanced diagnostics.[1] The functionalization of nanoparticles with heterobifunctional linkers, such as Methyltetrazine-PEG4-Amine, provides a robust strategy for conjugating nanoparticles with a diverse array of biomolecules. This linker integrates three essential components:

  • Methyltetrazine (Me-Tz): An electron-deficient diene that undergoes a rapid and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with strained alkenes, such as trans-cyclooctene (TCO). This bioorthogonal "click chemistry" reaction is highly efficient and proceeds readily in biological media without the need for a catalyst.[1][2]

  • Polyethylene Glycol (PEG): A hydrophilic PEG4 spacer enhances the aqueous solubility of the nanoparticles, minimizes non-specific protein binding (biofouling), and can improve their circulation half-life in vivo.[1][3]

  • Amine (NH₂): A terminal primary amine group that allows for covalent conjugation to nanoparticles displaying surface carboxyl groups through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry (e.g., EDC and NHS).[4]

These application notes provide a comprehensive overview of the applications, experimental protocols, and key considerations for the surface modification of nanoparticles using this compound.

Principle of Surface Modification

The surface functionalization of nanoparticles with this compound is a two-step process. The initial step involves the covalent attachment of the linker to the nanoparticle surface. The second step utilizes the bioorthogonal reactivity of the methyltetrazine group for subsequent conjugation of a molecule of interest.

The functionalization process leverages the reactivity of the terminal amine group on the linker with carboxyl groups present on the surface of many nanoparticle types (e.g., quantum dots, iron oxide, and polymeric nanoparticles). This reaction is typically mediated by carbodiimide crosslinker chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS.[4] The EDC activates the carboxyl groups on the nanoparticle surface to form a reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable NHS ester, which in turn reacts with the primary amine of the this compound linker to form a stable amide bond.

Following the successful attachment of the linker, the methyltetrazine moiety serves as a reactive handle for the bioorthogonal ligation with a molecule functionalized with a strained alkene, such as trans-cyclooctene (TCO). This iEDDA reaction is exceptionally fast and selective, allowing for the efficient conjugation of targeting ligands, imaging agents, or therapeutic payloads in a controlled manner, even within complex biological environments.[2]

cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Bioorthogonal Click Chemistry NP_COOH Carboxylated Nanoparticle Activated_NP Activated Nanoparticle (NHS Ester) NP_COOH->Activated_NP EDC, NHS Functionalized_NP Methyltetrazine-Functionalized Nanoparticle Activated_NP->Functionalized_NP MeTz_Linker This compound MeTz_Linker->Functionalized_NP Amine Reaction TCO_Molecule TCO-Modified Molecule Final_Conjugate Final Nanoparticle Conjugate TCO_Molecule->Final_Conjugate Functionalized_NP_2 Methyltetrazine-Functionalized Nanoparticle Functionalized_NP_2->Final_Conjugate iEDDA Reaction

Caption: Workflow for nanoparticle surface modification and bioorthogonal conjugation.

Applications

The unique characteristics of nanoparticles modified with this compound make them highly suitable for a range of biomedical applications:

  • Targeted Drug Delivery: The tetrazine group acts as a versatile handle for the post-functionalization of nanoparticles with targeting ligands (e.g., antibodies, peptides, small molecules) that have been pre-modified with a TCO group. This enables the site-specific delivery of therapeutic payloads to diseased tissues or cells, enhancing efficacy and reducing off-target effects.

  • In Vivo Imaging: Bioorthogonal click chemistry can be used to conjugate imaging probes, such as fluorophores or radiotracers, to nanoparticles for non-invasive in vivo imaging applications. This allows for the visualization of biological processes, disease biomarkers, and the distribution of the nanoparticles in living organisms.

  • Multimodal Imaging Probes: The versatility of this system facilitates the synthesis of multimodal imaging probes by conjugating different imaging agents to a single nanoparticle, enabling enhanced sensitivity and spatial resolution.

  • Biosensing: The specific and efficient nature of the click chemistry reaction can be leveraged in the development of sensitive and selective biosensors.

Experimental Protocols

Protocol 1: Surface Modification of Carboxylated Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups using EDC/NHS chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., quantum dots, iron oxide nanoparticles)

  • This compound (HCl salt)[5]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Washing Buffer: PBS or deionized water

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Size-exclusion chromatography column or dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC, NHS (or Sulfo-NHS), and this compound to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

  • Activation of Nanoparticles:

    • Disperse the carboxylated nanoparticles in Activation Buffer to a concentration of 1-5 mg/mL.

    • Add EDC and NHS to the nanoparticle dispersion. A 10- to 20-fold molar excess of EDC and NHS relative to the estimated surface carboxyl groups is a recommended starting point for optimization.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Conjugation Reaction:

    • Add the this compound stock solution to the activated nanoparticle dispersion. A 20- to 50-fold molar excess of the amine linker relative to the nanoparticles is recommended.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Reaction Buffer if necessary.

    • Incubate for 2 hours at room temperature with continuous gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes.

    • Purify the Methyltetrazine-functionalized nanoparticles from excess reagents and byproducts using size-exclusion chromatography or dialysis.

  • Characterization and Storage:

    • Characterize the purified nanoparticles (see Characterization section below).

    • Store the functionalized nanoparticles in an appropriate buffer at 4°C.

Protocol 2: Bioorthogonal Ligation of TCO-Modified Molecules to Methyltetrazine-Functionalized Nanoparticles

This protocol details the "click chemistry" reaction between the modified nanoparticles and a TCO-functionalized molecule.

Materials:

  • Methyltetrazine-functionalized nanoparticles (from Protocol 1)

  • TCO-functionalized molecule of interest (e.g., peptide, antibody, fluorophore)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • Disperse the methyltetrazine-functionalized nanoparticles in the Reaction Buffer.

    • Add the TCO-functionalized molecule to the nanoparticle dispersion. A 1.5- to 5-fold molar excess of the TCO-molecule is recommended to ensure complete reaction.[6]

  • Incubation:

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.[6] The reaction is typically rapid.

  • Purification:

    • Purify the final nanoparticle conjugate from unreacted TCO-molecule using size-exclusion chromatography or dialysis, if necessary, depending on the downstream application.

  • Characterization:

    • Characterize the final conjugate to confirm successful ligation.

Characterization and Quantitative Data

Thorough characterization of the nanoparticles before and after each modification step is crucial to ensure successful functionalization.

ParameterBare Nanoparticles (Carboxylated)After Me-Tz-PEG4-Amine FunctionalizationAfter TCO-Molecule Ligation
Hydrodynamic Diameter (nm) 100 ± 5115 ± 7125 ± 8
Polydispersity Index (PDI) < 0.2< 0.2< 0.25
Zeta Potential (mV) -30 ± 5-15 ± 4-10 ± 4
Surface Ligand Density N/A0.5-2 ligands/nm² (estimated)N/A

Note: The values in this table are illustrative and can vary significantly depending on the specific nanoparticle system, linker, and reaction conditions.

Key Characterization Techniques:

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI), which indicate the size and size distribution of the nanoparticles in solution. An increase in size after each step suggests successful conjugation.

  • Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A shift in zeta potential from negative (carboxylated surface) towards neutral is expected after conjugation with the amine-containing linker.

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology and confirm the integrity of the nanoparticles after modification.

  • UV-Vis Spectroscopy: To quantify the amount of conjugated methyltetrazine by measuring its characteristic absorbance.

  • Fluorimetry: If a fluorescent TCO-molecule is used, the success of the ligation can be quantified by measuring the fluorescence of the final conjugate.

cluster_workflow Characterization Workflow cluster_analysis Analysis at Each Step Start Bare Nanoparticle Step1 Functionalization with MeTz-PEG4-Amine Start->Step1 Step2 Ligation with TCO-Molecule Step1->Step2 DLS DLS (Size, PDI) Step1->DLS Zeta Zeta Potential (Surface Charge) Step1->Zeta TEM TEM/SEM (Morphology) Step1->TEM End Final Conjugate Step2->End Step2->DLS Step2->Zeta UV_Vis UV-Vis/Fluorimetry (Quantification) Step2->UV_Vis

Caption: Key characterization points in the modification and conjugation process.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC/NHS- Insufficient molar excess of linker- Presence of amine-containing buffers (e.g., Tris)- Use fresh EDC/NHS solutions.- Optimize the molar ratio of the linker to the nanoparticles.- Perform buffer exchange to an amine-free buffer.
Nanoparticle Aggregation - High degree of labeling- Changes in surface charge- Reduce the molar excess of the linker.- Optimize reaction time to control the degree of labeling.- Ensure adequate PEGylation to maintain colloidal stability.[3]
No Reaction in Click Step - Inactive TCO-molecule- Steric hindrance- Use a fresh batch of the TCO-molecule.- Ensure the PEG spacer is sufficiently long to overcome steric hindrance.

Conclusion

The surface modification of nanoparticles with this compound is a powerful and versatile strategy for developing advanced nanomaterials for a variety of biomedical applications. The combination of a stable amide linkage for initial functionalization and a highly efficient bioorthogonal click chemistry reaction for subsequent conjugation provides a robust platform for creating well-defined and multifunctional nanoparticle systems. By following the detailed protocols and characterization steps outlined in these application notes, researchers can successfully implement this technology to advance their work in drug delivery, diagnostics, and bio-imaging.

References

Application Notes: Methyltetrazine-PEG4-Amine in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the antigen-specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic small-molecule drug.[1][2] A critical component of an ADC is the linker, which covalently connects the antibody and the payload.[3][] The linker's properties are paramount, influencing the ADC's stability, solubility, pharmacokinetics, and mechanism of drug release.[3][5]

Methyltetrazine-PEG4-Amine is a heterobifunctional linker that leverages bioorthogonal chemistry for ADC construction.[6][7] This approach involves a two-stage process: the antibody is first functionalized with a strained alkene, typically a trans-cyclooctene (TCO), and separately, the cytotoxic payload is conjugated to the this compound linker.[5] The two components are then joined via a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, also known as tetrazine ligation.[8][9] This methodology offers precise control over the conjugation process, leading to more homogeneous and stable ADCs.[1][10]

Key Features and Advantages of the Methyltetrazine-TCO System

The use of this compound for ADC development offers several distinct advantages rooted in the principles of bioorthogonal click chemistry:

  • Extraordinary Reaction Kinetics: The iEDDA reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants that can reach up to 30,000 M⁻¹s⁻¹.[9][11] This allows for efficient conjugation at low concentrations, minimizing potential damage to the antibody.

  • High Specificity and Orthogonality: The tetrazine and TCO groups react exclusively with each other and do not interfere with native functional groups found in biological systems.[6][12] This chemoselectivity ensures precise control over the conjugation site and the final drug-to-antibody ratio (DAR).[9]

  • Biocompatibility: The reaction proceeds under mild, physiological conditions (e.g., pH 7.4, 37°C) without the need for catalysts or co-factors that could compromise the integrity of the antibody or payload.[6][9]

  • Hydrophilic PEG4 Spacer: The polyethylene glycol (PEG) spacer enhances the hydrophilicity of the linker-payload complex.[2][] This is crucial for mitigating the aggregation often caused by hydrophobic payloads, improving the ADC's overall solubility, stability, and pharmacokinetic profile.[2][5] The PEG4 spacer also provides a flexible connection that can reduce steric hindrance during the ligation reaction.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the components and reactions involved in developing ADCs using the methyltetrazine ligation strategy.

Table 1: Properties of this compound Linker

Property Value/Description References
Reactive Group 1 Methyltetrazine [6]
Reactive Group 2 Primary Amine (-NH₂) [6][7]
Spacer 4-unit Polyethylene Glycol (PEG4) [6]
Purity >95% by HPLC [6]
Solubility Soluble in DMSO, DMF, THF, DCM [6]

| Storage Conditions | -20°C, protected from light |[6][13] |

Table 2: Comparison of Bioorthogonal Reaction Kinetics

Reaction Typical Second-Order Rate Constant (M⁻¹s⁻¹) Key Features References
Tetrazine-TCO Ligation 1,000 - 30,000+ Extremely fast, catalyst-free [9][11][14]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) 0.1 - 1.0 Widely used, catalyst-free [15]

| Staudinger Ligation | ~0.002 | First bioorthogonal reaction, slow kinetics |[15] |

Table 3: Typical Reaction Parameters for ADC Formation via Tetrazine Ligation

Parameter Recommended Range Purpose References
Antibody Concentration 1 - 10 mg/mL Maintain antibody stability and reaction efficiency [9][16]
TCO-NHS Ester Molar Excess (for Ab modification) 5 to 15-fold Achieve desired degree of labeling on antibody lysines [5]
Tetrazine-Payload Molar Excess (for ligation) 1.5 to 3-fold Drive the ligation reaction to completion [5][9]
Reaction pH 7.4 - 8.5 Optimal for NHS ester reaction and ligation stability [5][12]
Incubation Time (Ligation) 30 - 120 minutes Sufficient for reaction completion due to fast kinetics [5][9][16]

| Temperature | Room Temperature to 37°C | Mild conditions to preserve biomolecule integrity |[9] |

Visualized Workflows and Mechanisms

G

Fig. 1: Two-Stage ADC Synthesis Workflow

G ADC ADC in Circulation Binding 1. ADC Binds to Tumor Antigen ADC->Binding Internalization 2. Internalization via Endocytosis Binding->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Release 4. Linker Cleavage & Payload Release Lysosome->Release Apoptosis 5. Cytotoxic Payload Induces Apoptosis Release->Apoptosis

Fig. 2: ADC Mechanism of Action

Detailed Experimental Protocols

These protocols provide a general framework. Optimal conditions, such as molar ratios and incubation times, may need to be determined empirically for each specific antibody and payload combination.

Part 1: Preparation of Conjugation Components

Protocol 1A: Antibody Modification with TCO-NHS Ester

This protocol describes the functionalization of an antibody with TCO groups by targeting lysine residues.

  • Materials:

    • Monoclonal antibody (mAb)

    • Phosphate-buffered saline (PBS), pH 7.4-8.5

    • TCO-PEG4-NHS Ester

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Procedure:

    • Antibody Preparation: If the antibody buffer contains primary amines (e.g., Tris), exchange it for PBS (pH 7.4-8.5) using a desalting column. Adjust the final antibody concentration to 2-10 mg/mL.[5][9]

    • TCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEG4-NHS Ester in anhydrous DMSO.[5]

    • Conjugation Reaction: Add a 5- to 15-fold molar excess of the TCO-NHS ester stock solution to the antibody solution. Mix gently and incubate for 1-2 hours at room temperature, protected from light.[5]

    • Purification: Remove excess, unreacted TCO-NHS ester by purifying the TCO-modified antibody using a desalting column equilibrated with PBS, pH 7.4.

    • Characterization: Determine the concentration of the TCO-modified antibody via UV-Vis spectroscopy at 280 nm. The degree of labeling can be assessed using mass spectrometry.

Protocol 1B: Conjugation of Payload to this compound

This protocol describes the conjugation of a payload containing a carboxylic acid group to the amine of the linker. This requires activation of the carboxylic acid to an NHS ester.

  • Materials:

    • Cytotoxic payload with a carboxylic acid group

    • This compound

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dimethylformamide (DMF) or DMSO

    • Reverse-phase HPLC for purification

  • Procedure:

    • Payload Activation: In an anhydrous solvent like DMF, dissolve the payload, EDC, and NHS in a 1:1.2:1.2 molar ratio. Stir the reaction at room temperature for 1-2 hours to form the payload-NHS ester.[5]

    • Conjugation to Linker: In a separate flask, dissolve this compound in anhydrous DMF. Add 2-3 equivalents of DIPEA to act as a base.

    • Slowly add the activated payload-NHS ester solution to the this compound solution.

    • Stir the reaction mixture at room temperature overnight.

    • Purification: Remove the solvent under reduced pressure. Purify the resulting Methyltetrazine-PEG4-Payload conjugate by reverse-phase HPLC. Confirm the product identity and purity using LC-MS.[5]

Part 2: ADC Formation and Purification

Protocol 2: ADC Formation via Tetrazine Ligation

This protocol describes the final "click" reaction between the TCO-modified antibody and the tetrazine-functionalized payload.

  • Materials:

    • TCO-modified antibody (from Protocol 1A)

    • Methyltetrazine-PEG4-Payload (from Protocol 1B)

    • PBS, pH 7.4

    • Size-exclusion chromatography (SEC) system

  • Procedure:

    • Prepare Payload-Linker Solution: Dissolve the purified Methyltetrazine-PEG4-Payload conjugate in DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Ligation Reaction: Add a 1.5 to 3-fold molar excess of the Methyltetrazine-PEG4-Payload stock solution to the TCO-modified antibody.[5] The final antibody concentration should be between 1-5 mg/mL.

    • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 37°C with gentle mixing.[5][9] The reaction progress can often be monitored visually by the disappearance of the tetrazine's characteristic pink/red color.[5]

    • Purification: Purify the resulting ADC to remove excess payload-linker conjugate and any residual solvent using an SEC system with PBS, pH 7.4 as the mobile phase.[5]

Characterization of the Final ADC

After purification, the ADC must be thoroughly characterized to ensure quality and consistency. The drug-to-antibody ratio (DAR) is a critical quality attribute.[17]

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

Method 1: UV-Vis Spectroscopy

This method provides a rapid calculation of the average DAR for the ADC population, provided the drug has a unique absorbance peak distinct from the antibody's absorbance at 280 nm.[]

  • Measure the absorbance of the purified ADC solution at 280 nm (A₂₈₀) and at the wavelength of maximum absorbance for the payload (Aₘₐₓ).

  • Calculate the concentration of the antibody and the payload using the Beer-Lambert law and a set of simultaneous equations, correcting for the payload's contribution to absorbance at 280 nm.[]

  • The average DAR is calculated as: DAR = [Payload Concentration] / [Antibody Concentration] .

Method 2: Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful method that separates ADC species based on the number of conjugated drugs, providing information on both the average DAR and the distribution of different species (DAR0, DAR2, DAR4, etc.).[][19]

  • Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in HIC mobile phase A.

  • HIC Analysis: Inject the sample onto an HIC column. Elute the different ADC species using a gradient of decreasing salt concentration.

  • Data Analysis: Integrate the peak areas for each species (e.g., corresponding to 0, 1, 2, etc., drugs per light/heavy chain or per antibody). The average DAR is calculated by the weighted average of the peak areas.[17][20]

Method 3: LC-MS Analysis

For a more precise measurement, liquid chromatography-mass spectrometry can be used.

  • Sample Preparation: The ADC may be analyzed intact or after reduction to separate the light and heavy chains. Deglycosylation with an enzyme like PNGase F can reduce heterogeneity.[5]

  • LC-MS Analysis: Perform reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.

  • Data Analysis: Deconvolute the resulting mass spectra to identify the masses of the different drug-loaded antibody chains. The DAR can be calculated from the relative abundance of each species.[17]

References

Application Notes and Protocols for PROTAC Synthesis using Methyltetrazine-PEG4-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic modalities that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules are composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[2]

Methyltetrazine-PEG4-Amine is a versatile, hydrophilic linker well-suited for PROTAC synthesis. It features a bioorthogonal methyltetrazine moiety and a primary amine, separated by a 4-unit polyethylene glycol (PEG) spacer.[3][4] The methyltetrazine group enables a highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with a trans-cyclooctene (TCO)-functionalized component.[5] The terminal amine allows for conventional amide bond formation with a carboxylic acid-functionalized ligand. This modular approach simplifies the synthesis and purification of the final PROTAC.[2]

This document provides detailed protocols for the synthesis of a model PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established cancer target, using this compound as a key component of the linker.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released and can catalytically induce the degradation of multiple target protein molecules. The degradation of BRD4 by a PROTAC interferes with its role in transcriptional regulation, which is crucial for the proliferation of certain cancer cells.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC BRD4 PROTAC (JQ1-Linker-Pomalidomide) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex Transcription Oncogene Transcription BRD4->Transcription Promotes E3_Ligase E3 Ubiquitin Ligase (Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Ub_BRD4 Polyubiquitinated BRD4 Ubiquitination->Ub_BRD4 Proteasome 26S Proteasome Ub_BRD4->Proteasome Degradation Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids Degradation->Transcription Inhibits Proliferation Cancer Cell Proliferation Transcription->Proliferation

Caption: PROTAC-mediated degradation of BRD4 protein.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological evaluation of a BRD4-targeting PROTAC constructed with a PEG4 linker.

Table 1: Summary of Synthesis and Characterization

StepCompoundStarting MaterialReagentSolventYield (%)Purity (%) (by HPLC)
1. Warhead FunctionalizationJQ1-TCO(+)-JQ1TCO-PEG4-NHS ester, DIPEADMF~85>98
2. Linker-E3 Ligase Ligand CouplingPomalidomide-PEG4-MethyltetrazineThis compoundPomalidomide-C4-COOH, HATU, DIPEADMF~70>95
3. Final PROTAC Assembly (iEDDA)BRD4-PROTACJQ1-TCO, Pomalidomide-PEG4-Tetrazine-ACN/PBS>90>99 (post-HPLC)

Table 2: Biological Evaluation of BRD4-PROTAC with PEG4 Linker

ParameterValueCell LineConditions
DC₅₀ (nM) [a]20MV4-1124 hours treatment
Dₘₐₓ (%) [b]95MV4-1124 hours treatment
NanoBRET Target Engagement IC₅₀ (nM)30HEK293TLive cells
PAMPA Permeability (10⁻⁶ cm/s) [c]1.5-In vitro model of passive permeability

Data Footnotes: [a] DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC₅₀ value indicates higher potency.[6] [b] Dₘₐₓ: The maximum percentage of target protein degradation achieved. A higher Dₘₐₓ value indicates greater efficacy.[6] [c] PAMPA: Parallel Artificial Membrane Permeability Assay, an in vitro model for predicting passive intestinal absorption.[3]

Experimental Protocols & Workflow

The synthesis of the BRD4-targeting PROTAC is accomplished in three main stages, as depicted in the workflow diagram below.

PROTAC_Synthesis_Workflow cluster_stage1 Stage 1: Warhead Synthesis cluster_stage2 Stage 2: E3 Ligand-Linker Synthesis cluster_stage3 Stage 3: Final PROTAC Assembly JQ1 (+)-JQ1 JQ1_TCO JQ1-TCO Conjugate JQ1->JQ1_TCO TCO_NHS TCO-PEG4-NHS ester TCO_NHS->JQ1_TCO Final_PROTAC Final BRD4 PROTAC JQ1_TCO->Final_PROTAC iEDDA Click Reaction Purification1 Purification (Silica Gel Chromatography) JQ1_TCO->Purification1 Pomalidomide_COOH Pomalidomide-C4-COOH Pom_Tetrazine Pomalidomide-PEG4-Methyltetrazine Pomalidomide_COOH->Pom_Tetrazine MT_PEG4_Amine This compound MT_PEG4_Amine->Pom_Tetrazine Pom_Tetrazine->Final_PROTAC Purification2 Purification (RP-HPLC) Pom_Tetrazine->Purification2 Purification3 Purification (Preparative RP-HPLC) Final_PROTAC->Purification3 Characterization1 Characterization (NMR, HRMS) Purification1->Characterization1 Characterization2 Characterization (NMR, HRMS) Purification2->Characterization2 Characterization3 Characterization (NMR, HRMS, HPLC) Purification3->Characterization3

Caption: Experimental workflow for PROTAC synthesis.

Stage 1: Synthesis of JQ1-TCO Conjugate (Warhead)

This stage involves modifying the BRD4 inhibitor, JQ1, with a trans-cyclooctene (TCO) moiety for the subsequent click chemistry reaction.

Materials:

  • (+)-JQ1

  • TCO-PEG4-NHS ester

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol:

  • Dissolve (+)-JQ1 (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add a solution of TCO-PEG4-NHS ester (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in DCM) to yield the JQ1-TCO conjugate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Stage 2: Synthesis of Pomalidomide-PEG4-Methyltetrazine Conjugate

This stage involves coupling the this compound linker to a carboxylic acid-functionalized pomalidomide, the E3 ligase ligand.

Materials:

  • This compound

  • Pomalidomide-C4-Carboxylic Acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • DMF, anhydrous

  • Reverse-phase preparative HPLC system

Protocol:

  • In a dry reaction vessel under an inert atmosphere, dissolve Pomalidomide-C4-Carboxylic Acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the this compound solution to the activated pomalidomide mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, purify the product by reverse-phase preparative HPLC to isolate the Pomalidomide-PEG4-Methyltetrazine conjugate.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Stage 3: Final PROTAC Synthesis via iEDDA Ligation

This is the final "click" reaction to assemble the complete PROTAC molecule.

Materials:

  • JQ1-TCO conjugate (from Stage 1)

  • Pomalidomide-PEG4-Methyltetrazine conjugate (from Stage 2)

  • Acetonitrile (ACN)

  • Phosphate-buffered saline (PBS)

  • Preparative RP-HPLC system

Protocol:

  • Dissolve the JQ1-TCO conjugate (1.0 eq) in a mixture of ACN and PBS.

  • Add a solution of the Pomalidomide-PEG4-Methyltetrazine conjugate (1.05 eq) to the JQ1-TCO solution.

  • Stir the reaction mixture at room temperature for 1 hour. The reaction is typically very fast. The disappearance of the characteristic pink/red color of the tetrazine can be used to visually monitor the reaction progress.[7]

  • Monitor the reaction to completion by LC-MS.

  • Upon completion, purify the final PROTAC using preparative RP-HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

  • Characterize the final product by ¹H NMR, HRMS, and analytical HPLC to confirm purity.

Protocol for Western Blotting to Determine Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Objective: To quantify the degradation of BRD4 protein induced by the synthesized PROTAC.

Protocol:

  • Cell Culture and Treatment: Seed human leukemia cells (e.g., MV4-11) in 6-well plates. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for 24 hours. Include a vehicle control (e.g., DMSO).[6]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Immunoblotting: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer proteins to a PVDF membrane. Block the membrane and incubate with a primary antibody against BRD4, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect protein bands using a chemiluminescent substrate. Quantify band intensities using densitometry software. Normalize the BRD4 signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[6]

References

Application Notes and Protocols for In Vivo Bioorthogonal Labeling with Methyltetrazine-PEG4-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has emerged as a powerful tool for the specific labeling and tracking of biomolecules in their native environment, including within living organisms (in vivo).[1] Among the repertoire of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained alkene, such as trans-cyclooctene (TCO), is distinguished by its exceptionally fast reaction kinetics and high specificity.[2][3] This "click chemistry" reaction proceeds efficiently under physiological conditions without the need for a catalyst, making it ideal for in vivo applications.[4][5]

Methyltetrazine-PEG4-Amine is a key reagent in this field. It is a heterobifunctional linker composed of a stable methyltetrazine moiety, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a primary amine group.[5][6][7] The methyl group enhances the stability of the tetrazine ring in aqueous environments, while the PEG4 spacer improves water solubility and reduces steric hindrance during conjugation.[7][8][] The primary amine allows for straightforward conjugation to a wide range of biomolecules, including proteins, antibodies, and nanoparticles, typically through the formation of a stable amide bond with a carboxylic acid.[10][11]

These application notes provide a comprehensive guide to utilizing this compound for in vivo bioorthogonal labeling, with a focus on pretargeted imaging. Included are detailed protocols, quantitative data for reaction optimization, and diagrams illustrating the key workflows.

Principle of the Reaction

The core of this bioorthogonal labeling strategy is the iEDDA reaction between the electron-deficient methyltetrazine ring of this compound and the strained double bond of a TCO-modified molecule.[4] This [4+2] cycloaddition is extremely rapid and highly selective, forming a stable dihydropyridazine linkage with the release of nitrogen gas.[4] The high degree of specificity ensures minimal off-target reactions with endogenous biomolecules.[4][5]

Key Advantages for In Vivo Applications

  • Biocompatibility: The reaction occurs efficiently under physiological conditions (pH, temperature) without the need for cytotoxic catalysts like copper.[5][10]

  • Rapid Kinetics: The tetrazine-TCO ligation is one of the fastest bioorthogonal reactions known, enabling efficient labeling even at low concentrations of reactants in vivo.[2][8][12]

  • High Selectivity: Tetrazines and TCOs do not react with native biological functional groups, ensuring that the labeling is highly specific to the intended target.[4][5]

  • Improved Pharmacokinetics: The hydrophilic PEG4 spacer can enhance the solubility and circulation time of the labeled molecule.[8][]

Applications

The primary application of this compound in the context of in vivo labeling is pretargeted imaging and therapy.[3][13] This strategy involves a two-step approach:

  • Pretargeting: A TCO-modified targeting molecule, such as an antibody specific for a tumor antigen, is administered. This molecule is allowed to accumulate at the target site while the excess clears from circulation.[10][13]

  • Probe Administration: A diagnostic or therapeutic agent conjugated to this compound is then administered. This "probe" rapidly and specifically reacts with the TCO-modified targeting molecule at the target site.[10]

This pretargeting approach can significantly improve the target-to-background signal ratio in imaging applications and reduce off-target toxicity in therapeutic applications.[3]

Quantitative Data

The efficiency of in vivo bioorthogonal labeling is critically dependent on the reaction kinetics and the stability of the reagents. The following tables summarize key quantitative data for the methyltetrazine-TCO ligation.

Table 1: Comparison of Second-Order Rate Constants (k₂) for Common Bioorthogonal Reactions [12][14]

ReactionSpecific ReagentsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
iEDDAMethyl-Tetrazine + TCO~1,000 - 10,000
iEDDATetrazine + Norbornene2.1
SPAACAzide + BCN~0.1 - 1
SPAACAzide + DBCO~1
CuAACAzide + Terminal Alkyne~100 - 1,000

Note: Reaction rates can vary depending on the specific structures of the reactants, solvent, and temperature.[12][14]

Table 2: In Vivo Stability of Tetrazine Derivatives [15]

Tetrazine DerivativeTime in DMEM + 10% FBS at 37°C% Remaining
3-methyl-6-phenyl-1,2,4,5-tetrazine24 hours>95%
Unsubstituted Tetrazine24 hours<50%

Note: The methyl group significantly enhances the stability of the tetrazine ring in a biological medium.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Molecule (e.g., a small molecule drug or fluorophore)

This protocol describes the formation of a stable amide bond between the primary amine of this compound and a carboxylic acid on the molecule of interest using EDC/NHS chemistry.

Materials:

  • This compound

  • Carboxylic acid-containing molecule of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Desalting columns or dialysis cassettes for purification

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the carboxylic acid-containing molecule in anhydrous DMSO or DMF.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF.

  • Activation and Conjugation:

    • In a reaction tube, dissolve the carboxylic acid-containing molecule in the reaction buffer.

    • Add EDC and NHS to the reaction mixture. A common molar ratio is 1:2:5 (Carboxylic Acid:EDC:NHS).

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

    • Add the this compound stock solution to the activated molecule. A 1.5 to 5-fold molar excess of the amine-containing linker over the carboxylic acid-containing molecule is recommended.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove the excess, unreacted this compound and coupling reagents using a desalting column or dialysis.

  • Characterization:

    • Confirm the successful conjugation and determine the concentration of the final product using UV-Vis spectroscopy (measuring the absorbance of the tetrazine at ~520-540 nm and the absorbance of the conjugated molecule) and/or mass spectrometry.

Protocol 2: In Vivo Pretargeted Imaging in a Tumor-Bearing Mouse Model

This protocol provides a general workflow for a pretargeted imaging experiment. The specific antibody, TCO-modification strategy, imaging probe, and animal model will need to be optimized for each study.

Materials:

  • Tumor-bearing mice (e.g., xenograft model)

  • TCO-modified antibody targeting a tumor-specific antigen

  • This compound conjugated to an imaging agent (e.g., a near-infrared fluorophore or a PET imaging agent)

  • Sterile PBS for injection

  • Appropriate imaging modality (e.g., fluorescence imaging system or PET scanner)

Methodology:

  • Pretargeting:

    • Administer the TCO-modified antibody to the tumor-bearing mice via intravenous injection (e.g., tail vein). The optimal dose will depend on the antibody and should be determined empirically.

  • Accumulation and Clearance:

    • Allow the TCO-modified antibody to accumulate at the tumor site and for the unbound antibody to clear from circulation. This time can range from 24 to 72 hours, depending on the pharmacokinetics of the antibody conjugate.[13]

  • Probe Administration:

    • Inject the Methyltetrazine-PEG4-imaging agent conjugate intravenously. The tetrazine will rapidly react with the TCO-modified antibody at the tumor site.[10]

  • Imaging:

    • At various time points after probe administration (e.g., 1, 4, and 24 hours), image the mice using the appropriate imaging modality to visualize the accumulation of the probe at the tumor site.

Visualization of Workflows

G cluster_0 Protocol 1: Conjugation Workflow A Prepare Stock Solutions (Carboxylic Acid, Me-Tz-PEG4-Amine, EDC, NHS) B Activate Carboxylic Acid (Add EDC and NHS) A->B C Conjugation Reaction (Add Me-Tz-PEG4-Amine) B->C D Purification (Desalting Column or Dialysis) C->D E Characterization (UV-Vis, Mass Spectrometry) D->E

Caption: Workflow for conjugating this compound to a carboxylic acid.

G cluster_1 Protocol 2: In Vivo Pretargeted Imaging Workflow F Administer TCO-Modified Antibody to Tumor-Bearing Mouse G Allow for Antibody Accumulation and Clearance (24-72h) F->G H Administer Methyltetrazine-Probe Conjugate G->H I In Vivo Imaging (e.g., Fluorescence, PET) H->I

Caption: Workflow for in vivo pretargeted imaging.

G cluster_2 Bioorthogonal Reaction Signaling Pathway TCO_Antibody TCO-Modified Antibody (at tumor site) Reaction iEDDA Cycloaddition TCO_Antibody->Reaction Tetrazine_Probe Methyltetrazine-Probe (in circulation) Tetrazine_Probe->Reaction Labeled_Antibody Labeled Antibody (at tumor site) Reaction->Labeled_Antibody Nitrogen N₂ Gas Reaction->Nitrogen byproduct

Caption: The iEDDA reaction between a TCO-antibody and a tetrazine-probe.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal in Imaging Low expression of the target protein.Confirm protein expression using methods like Western blot.[16]
Inactive antibody or probe.Use fresh, properly stored reagents.[16]
Insufficient incubation times or concentrations.Optimize antibody and probe concentrations and incubation times.[16]
High Background/Non-specific Staining Non-specific binding of the antibody or probe.Include a blocking step before antibody administration.[16]
Incomplete clearance of unbound antibody or probe.Increase the time between antibody and probe administration; optimize the number and duration of wash steps in in vitro validation.[16]
Conjugation Failure Inactive linker or coupling reagents.Use fresh reagents and store them under the recommended conditions.[11]
Absence of accessible primary amines or carboxylic acids.Confirm the presence and accessibility of the functional groups on your molecule of interest.[11]
Protein Aggregation during Conjugation High degree of labeling.Reduce the molar excess of the linker and optimize the reaction time to control the degree of labeling.[11]
Changes in protein conformation.Include additives such as arginine or glycerol in the reaction buffer.[11]

References

Anwendungs- und Protokollhinweise: Derivatisierung von Carbonsäuren mit Methyltetrazin-PEG4-Amin

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Die kovalente Modifikation von Molekülen mit funktionellen Gruppen ist eine Schlüsselstrategie in der Arzneimittelentwicklung, Diagnostik und den Biowissenschaften. Die Derivatisierung von Carbonsäuren mit Methyltetrazin-PEG4-Amin führt eine bioorthogonale "Click-Chemie"-Funktionalität in ein Zielmolekül ein. Das Tetrazin-Motiv kann anschließend schnell und spezifisch mit einem Trans-Cycloocten (TCO)-Partner in einer inversen Elektronenbedarfs-Diels-Alder (iEDDA)-Reaktion reagieren. Diese Reaktion ist hochselektiv und biokompatibel und ermöglicht die Ligation in komplexen biologischen Umgebungen.

Der hydrophile Polyethylenglykol (PEG4)-Linker verbessert die Löslichkeit in wässrigen Medien, reduziert die unspezifische Bindung und bietet einen flexiblen Abstandshalter, um sterische Hürden zu minimieren. Dieses Dokument beschreibt die chemischen Grundlagen und liefert detaillierte Protokolle für die Konjugation von Methyltetrazin-PEG4-Amin an Moleküle, die Carbonsäuregruppen enthalten, unter Verwendung der robusten 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) und N-Hydroxysuccinimid (NHS) Chemie.

Prinzip der Reaktion

Die EDC/NHS-Kopplung ist eine bewährte Methode zur Bildung einer stabilen Amidbindung zwischen einer Carbonsäure und einem primären Amin. Die Reaktion verläuft in zwei Hauptschritten:

  • Aktivierung der Carbonsäure: EDC reagiert mit der Carbonsäuregruppe und bildet ein hochreaktives, aber instabiles O-Acylisoharnstoff-Intermediat.[1][2] Um die Hydrolyse dieses Intermediats zu verhindern und die Reaktionseffizienz zu verbessern, wird NHS (oder sein wasserlösliches Analogon Sulfo-NHS) hinzugefügt. NHS reagiert mit dem O-Acylisoharnstoff zu einem stabileren, aminreaktiven NHS-Ester.[1] Dieser Aktivierungsschritt ist bei einem leicht sauren pH-Wert (4,5-6,0) am effizientesten.[1]

  • Amin-Kopplung: Der NHS-Ester reagiert leicht mit dem primären Amin des Methyltetrazin-PEG4-Amins zu einer stabilen Amidbindung.[1] Diese Reaktion ist bei einem physiologischen bis leicht basischen pH-Wert (7,2-8,5) am effizientesten.[1]

ReactionMechanism R_COOH Carbonsäure (R-COOH) O_Acylisourea O-Acylisoharnstoff (instabil) R_COOH->O_Acylisourea +EDC (pH 4.5-6.0) EDC EDC NHS NHS NHS_Ester NHS-Ester (amin-reaktiv) Tetrazine_Amine Methyltetrazin-PEG4-Amin (H₂N-Linker-Tetrazin) Amide_Product Derivatisiertes Produkt (Amidbindung) O_Acylisourea->NHS_Ester +NHS EDC_Byproduct Harnstoff-Nebenprodukt O_Acylisourea->EDC_Byproduct Hydrolyse dummy1 NHS_Ester->Amide_Product + H₂N-Linker-Tetrazin (pH 7.2-8.5) NHS_Released Freigesetztes NHS dummy2

Abbildung 1: Reaktionsmechanismus der EDC/NHS-vermittelten Amidkopplung.

Quantitative Datenzusammenfassung

Die Effizienz der Kopplungsreaktion hängt von mehreren Faktoren ab, darunter die molaren Verhältnisse der Reagenzien, der pH-Wert und die Reaktionszeit. Die folgende Tabelle fasst empfohlene Bereiche und erwartete Ergebnisse für die Optimierung zusammen.

ParameterEmpfohlener BereichAnmerkungenErwartete Kopplungseffizienz
Molares Verhältnis (Carbonsäure:EDC:NHS) 1 : 1,2-5 : 1,2-5Ein Überschuss an EDC und NHS wird verwendet, um die Aktivierungsreaktion voranzutreiben.[1][3]-
Molares Verhältnis (Aktivierte Säure:Amin) 1 : 1,1-1,5Ein leichter Überschuss der Aminkomponente kann eine vollständige Kopplung sicherstellen.[1]-
Aktivierungs-pH 4,5 - 6,0Optimal für die Bildung des NHS-Esters; MES-Puffer wird häufig verwendet.[1]-
Kopplungs-pH 7,2 - 8,5Optimal für den nukleophilen Angriff des Amins; PBS- oder Boratpuffer sind geeignet.[1]-
Aktivierungszeit 15 - 60 MinutenLängere Zeiten können zur Hydrolyse des EDC führen.[4]-
Kopplungszeit 2 - 24 StundenDie Reaktion kann bei Raumtemperatur oder über Nacht bei 4°C durchgeführt werden.[4]> 70%
Reagenzienkonzentration 1 - 10 mMHöhere Konzentrationen können die Reaktionsgeschwindigkeit erhöhen, aber auch die Aggregation fördern.-

Experimentelle Protokolle

Hier werden zwei detaillierte Protokolle vorgestellt: eines für wässrige Bedingungen, das für Proteine und andere Biomoleküle geeignet ist, und eines für organische Lösungsmittel, das für kleine Moleküle oder Peptide verwendet wird.

Workflow start Start prep_reagents Reagenzien vorbereiten (Molekül, Puffer, EDC/NHS, Amin) start->prep_reagents activation Schritt 1: Carbonsäure-Aktivierung Löse Molekül in Aktivierungspuffer Füge EDC & NHS hinzu Inkubiere 15-30 min bei RT prep_reagents->activation purify_optional Optional: Überschüssiges EDC/NHS entfernen (Entsalzungssäule) activation->purify_optional coupling Schritt 2: Amin-Kopplung Füge Methyltetrazin-PEG4-Amin hinzu (pH auf 7.2-8.5 einstellen) Inkubiere 2h bei RT oder über Nacht bei 4°C activation->coupling Nein purify_optional->coupling Ja quenching Schritt 3: Reaktion stoppen Füge Quenching-Puffer hinzu (z.B. Hydroxylamin, Tris) Inkubiere 15-30 min coupling->quenching purification Schritt 4: Aufreinigung des Konjugats (z.B. HPLC, SEC, Dialyse) quenching->purification analysis Schritt 5: Analyse (z.B. MS, HPLC, UV-Vis) purification->analysis end Ende analysis->end

Abbildung 2: Allgemeiner experimenteller Arbeitsablauf für die EDC/NHS-Kopplung.

Protokoll A: Kopplung in wässrigem Puffer (z.B. für Proteine)

Dieses Protokoll ist für die Derivatisierung von Proteinen oder anderen wasserlöslichen Makromolekülen mit zugänglichen Carboxylgruppen (z.B. Aspartat, Glutamat, C-Terminus) optimiert.

Materialien:

  • Carbonsäurehaltiges Molekül (z.B. Protein)

  • Methyltetrazin-PEG4-Amin (HCl-Salz, MW: 363.19 g/mol )

  • EDC (MW: 191.7 g/mol )

  • Sulfo-NHS (MW: 217.14 g/mol )

  • Aktivierungspuffer: 0,1 M MES, 0,5 M NaCl, pH 6,0

  • Kopplungspuffer: Phosphatgepufferte Salzlösung (PBS), pH 7,2-7,5

  • Quenching-Puffer: 1 M Tris-HCl, pH 8,5 oder 1 M Hydroxylamin, pH 8,5

  • Entsalzungssäulen (z.B. Zeba™ Spin Desalting Columns)

Vorgehensweise:

  • Vorbereitung der Reagenzien:

    • Lassen Sie EDC und Sulfo-NHS vor dem Öffnen auf Raumtemperatur kommen, um die Kondensation von Feuchtigkeit zu vermeiden.[3]

    • Bereiten Sie unmittelbar vor Gebrauch frische Lösungen von EDC und Sulfo-NHS im Aktivierungspuffer vor (z.B. 10 mg/mL). EDC ist in wässriger Lösung instabil.[4]

    • Lösen Sie das carbonsäurehaltige Protein im Aktivierungspuffer in einer geeigneten Konzentration (z.B. 1-10 mg/mL).

    • Lösen Sie Methyltetrazin-PEG4-Amin im Kopplungspuffer.

  • Aktivierung der Carbonsäure:

    • Geben Sie eine 50-fache molare Überschussmenge an EDC und Sulfo-NHS zur Proteinlösung.

    • Mischen Sie vorsichtig und inkubieren Sie die Reaktion für 15-30 Minuten bei Raumtemperatur.

  • Entfernung von überschüssigem EDC/Sulfo-NHS (Wichtig):

    • Entfernen Sie überschüssige Aktivierungsreagenzien sofort mit einer Entsalzungssäule, die mit dem Kopplungspuffer äquilibriert ist. Dieser Schritt verhindert die Polymerisation des Zielproteins und unerwünschte Nebenreaktionen.

  • Kopplung mit Methyltetrazin-PEG4-Amin:

    • Geben Sie die entsalzte, aktivierte Proteinlösung sofort zu der Lösung von Methyltetrazin-PEG4-Amin. Verwenden Sie einen 10- bis 20-fachen molaren Überschuss des Amins im Verhältnis zum Protein.

    • Lassen Sie die Reaktion 2 Stunden bei Raumtemperatur oder über Nacht bei 4°C unter leichtem Schütteln laufen.

  • Quenchen der Reaktion:

    • Fügen Sie den Quenching-Puffer hinzu, um eine Endkonzentration von 20-50 mM zu erreichen, um alle verbleibenden reaktiven NHS-Ester zu hydrolysieren.[5]

    • Inkubieren Sie für 15 Minuten bei Raumtemperatur.

  • Aufreinigung des Konjugats:

    • Reinigen Sie das derivatisierte Protein von überschüssigem Amin und Nebenprodukten durch Dialyse, Größenausschlusschromatographie (SEC) oder eine geeignete Affinitätschromatographie.

Protokoll B: Kopplung in organischem Lösungsmittel (z.B. für kleine Moleküle)

Dieses Protokoll eignet sich für kleine Moleküle, Peptide oder andere Substrate, die in organischen Lösungsmitteln löslich sind.

Materialien:

  • Carbonsäurehaltiges Molekül

  • Methyltetrazin-PEG4-Amin (HCl-Salz)

  • EDC (MW: 191.7 g/mol )

  • NHS (MW: 115.09 g/mol )

  • Wasserfreies Dimethylformamid (DMF) oder Dichlormethan (DCM)

  • Base: N,N-Diisopropylethylamin (DIPEA) oder Triethylamin (TEA)

  • Aufreinigungssystem (z.B. präparative HPLC, Flash-Chromatographie)

Vorgehensweise:

  • Einrichtung der Reaktion:

    • Lösen Sie das carbonsäurehaltige Molekül (1,0 Äquivalente) in wasserfreiem DMF.

    • Fügen Sie NHS (1,5 Äquivalente) und EDC (1,5 Äquivalente) zur Lösung hinzu.[6]

    • Rühren Sie die Reaktionsmischung 1-4 Stunden bei Raumtemperatur, um die Bildung des NHS-Esters zu ermöglichen. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht werden.[6]

  • Kopplung mit Methyltetrazin-PEG4-Amin:

    • In einem separaten Gefäß lösen Sie Methyltetrazin-PEG4-Amin (1,2 Äquivalente) in wasserfreiem DMF.

    • Fügen Sie DIPEA oder TEA (2-3 Äquivalente, bezogen auf die Carbonsäure) hinzu, um das HCl-Salz zu neutralisieren und als Protonenfänger zu dienen.[6]

    • Geben Sie die Aminlösung zur aktivierten Carbonsäuremischung.

    • Lassen Sie die Reaktion 12-24 Stunden bei Raumtemperatur unter ständigem Rühren laufen.[6] Überwachen Sie den Fortschritt mittels HPLC oder LC-MS.

  • Aufarbeitung und Aufreinigung:

    • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit einem geeigneten Lösungsmittel (z.B. Ethylacetat) und waschen sie mit Wasser oder einer milden Säure/Base, um überschüssige Reagenzien und DIPEA/TEA-Salze zu entfernen.

    • Trocknen Sie die organische Phase (z.B. über Na₂SO₄), filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.

    • Reinigen Sie das Rohprodukt mittels Flash-Chromatographie an Kieselgel oder präparativer HPLC, um das gewünschte derivatisierte Molekül zu isolieren.

Charakterisierung des Konjugats

Die erfolgreiche Konjugation sollte durch geeignete analytische Methoden bestätigt werden:

  • Massenspektrometrie (MS): Zur Bestätigung der kovalenten Anlagerung des Methyltetrazin-PEG4-Amin-Linkers durch Beobachtung der erwarteten Massenzunahme des Endprodukts.[6]

  • Hochleistungsflüssigkeitschromatographie (HPLC): Zur Bestimmung der Reinheit des Konjugats. Das derivatisierte Produkt hat typischerweise eine andere Retentionszeit als die Ausgangsmaterialien.[6]

  • UV-Vis-Spektroskopie: Zur Quantifizierung der Tetrazin-Inkorporation unter Verwendung seines charakteristischen Absorptionsmaximums.

  • NMR-Spektroskopie (für kleine Moleküle): Zur strukturellen Bestätigung des Konjugats.

Fehlerbehebung

ProblemMögliche UrsacheLösungsvorschlag
Geringe Kopplungsausbeute Ineffiziente Aktivierung der Carbonsäure.Stellen Sie sicher, dass der pH-Wert des Aktivierungspuffers im optimalen Bereich liegt (4,5-6,0). Verwenden Sie frisch zubereitete EDC/NHS-Lösungen. Erhöhen Sie den molaren Überschuss an EDC/NHS.[3]
Hydrolyse des aktivierten NHS-Esters.Führen Sie den Kopplungsschritt sofort nach der Aktivierung durch. Die Hydrolysegeschwindigkeit nimmt mit dem pH-Wert zu.[3]
Inaktives Amin am Methyltetrazin-PEG4-Amin.Stellen Sie die Qualität und Reinheit des Amin-Reagenzes sicher. Fügen Sie eine Base (DIPEA/TEA) hinzu, wenn Sie das HCl-Salz in organischen Lösungsmitteln verwenden.
Aggregation des Proteins (Protokoll A) Vernetzung durch EDC.Entfernen Sie überschüssiges EDC und Sulfo-NHS nach dem Aktivierungsschritt unbedingt mittels einer Entsalzungssäule.
Inkonsistente Ergebnisse Instabilität der Reagenzien.Lagern Sie EDC und NHS trocken und bei der empfohlenen Temperatur. Lassen Sie die Reagenzien vor dem Öffnen auf Raumtemperatur kommen.[3]
Variabilität der Reaktionszeit oder Temperatur.Standardisieren Sie die Inkubationszeiten und Temperaturen für die Aktivierungs- und Kopplungsschritte.

References

Site-Specific Protein Modification Using Methyltetrazine-PEG4-Amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a cornerstone of modern biotechnology, enabling the creation of precisely engineered bioconjugates for therapeutic, diagnostic, and research applications. The use of bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, has emerged as a powerful tool for this purpose.[1][2] This document provides detailed application notes and protocols for the use of Methyltetrazine-PEG4-Amine, a heterobifunctional linker, for the site-specific modification of proteins.

This compound contains a highly reactive methyltetrazine moiety and a primary amine, connected by a hydrophilic polyethylene glycol (PEG4) spacer. The methyltetrazine group participates in an exceptionally fast and specific "click chemistry" reaction with a trans-cyclooctene (TCO) group.[3][4] This reaction is biocompatible, proceeding efficiently under mild, aqueous conditions without the need for a catalyst.[3] The PEG4 spacer enhances the solubility of the reagent and the final conjugate, reduces aggregation, and minimizes steric hindrance.[5] The primary amine provides a versatile handle for conjugation to various molecules, although in the context of protein modification, the tetrazine is the reactive group of interest for ligating to a TCO-modified protein.

The typical strategy for using this compound in site-specific protein modification involves a two-step process. First, the protein of interest is functionalized with a TCO group at a specific site. This is often achieved by reacting an amine-reactive TCO-NHS ester with lysine residues or by incorporating unnatural amino acids. The second step is the bioorthogonal ligation of the TCO-modified protein with the methyltetrazine reagent. This approach is central to the development of advanced biotherapeutics such as antibody-drug conjugates (ADCs).

Data Presentation

The following table summarizes key quantitative data related to the use of this compound and the associated tetrazine-TCO ligation chemistry.

ParameterValueNotes
Second-Order Rate Constant (k₂) Up to 10⁶ M⁻¹s⁻¹For the inverse-electron-demand Diels-Alder (iEDDA) reaction between methyltetrazine and trans-cyclooctene (TCO).[6][7]
Reaction pH (TCO-NHS ester) 7.2 - 8.0For efficient reaction of TCO-NHS ester with primary amines on the protein.[8]
Reaction pH (Tetrazine-TCO Ligation) 6.0 - 9.0The iEDDA reaction is robust across a broad pH range.[9][10]
Molar Excess (TCO-NHS ester to Protein) 10 to 20-foldOptimal ratio should be determined empirically for each protein.[8]
Molar Excess (Methyltetrazine to TCO-Protein) 1.05 to 1.5-foldA slight molar excess of the tetrazine reagent is recommended to ensure complete labeling.[8][11]
Reaction Time (TCO-NHS ester) 60 minutes at room temperature
Reaction Time (Tetrazine-TCO Ligation) 30 - 60 minutes at room temperatureThe reaction is typically very fast.[8]
Stability of Dihydropyridazine Linkage Stable in serumThe resulting linkage from the tetrazine-TCO reaction demonstrates good stability in biological media.[12]

Mandatory Visualizations

Chemical Reaction Mechanism

cluster_reactants Reactants cluster_reaction Inverse Electron Demand Diels-Alder Cycloaddition cluster_product Product TCO_Protein TCO-Modified Protein plus + TCO_Protein->plus Methyltetrazine This compound Conjugate Dihydropyridazine-Linked Protein Conjugate Methyltetrazine->Conjugate [4+2] Cycloaddition plus->Methyltetrazine N2 N₂ (gas) Conjugate->N2 Retro-Diels-Alder (N₂ Elimination) start Start: Protein of Interest step1 Step 1: TCO Functionalization (e.g., with TCO-NHS ester) start->step1 purify1 Purification (e.g., Desalting Column) step1->purify1 step2 Step 2: Bioorthogonal Ligation (Add this compound) purify1->step2 purify2 Purification (e.g., Size-Exclusion Chromatography) step2->purify2 characterize Characterization (e.g., SDS-PAGE, Mass Spectrometry) purify2->characterize end End: Purified Protein Conjugate characterize->end

References

Application of Methyltetrazine-PEG4-Amine in Pretargeted PET and SPECT Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG4-Amine is a key reagent in the rapidly advancing field of bioorthogonal chemistry, particularly for in vivo imaging applications such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[1][2] Its structure combines a reactive methyltetrazine moiety, a hydrophilic tetraethylene glycol (PEG4) spacer, and a primary amine for conjugation.[1][3] This unique combination enables a powerful, two-step pretargeted imaging strategy.[4][5]

In this approach, a biomolecule of interest (e.g., an antibody or nanoparticle) modified with a trans-cyclooctene (TCO) group is first administered and allowed to accumulate at its target while clearing from non-target tissues.[4][6] Subsequently, a radiolabeled methyltetrazine-containing molecule, such as one derived from this compound, is administered.[4] This radiolabeled tetrazine rapidly and specifically reacts with the TCO-modified biomolecule at the target site via an inverse electron demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry".[3][7] This method offers significant advantages, including reduced radiation dose to the patient and the ability to use short-lived radionuclides for imaging agents with slow pharmacokinetics.[4][8]

Core Principle: Pretargeted Imaging Workflow

The pretargeted imaging strategy using this compound and TCO follows a sequential process to enhance the target-to-background signal ratio in PET and SPECT imaging.

G A Administer TCO-Modified Targeting Molecule (e.g., Antibody) B Accumulation at Target Site (e.g., Tumor) A->B Targeting C Clearance of Unbound Targeting Molecule B->C Washout Period D Administer Radiolabeled Methyltetrazine Probe E Rapid Bioorthogonal Reaction (iEDDA) at Target Site D->E In vivo 'Click' G PET/SPECT Imaging F Fast Clearance of Unbound Radiolabeled Tetrazine H High Contrast Image of Target G->H Signal Detection

Caption: General workflow for pretargeted PET/SPECT imaging.

Applications and Advantages

The use of this compound in pretargeted imaging is particularly advantageous for:

  • Imaging of slow-clearing targeting molecules: Antibodies and nanoparticles can take hours to days to clear from circulation. Pretargeting allows the use of short-lived, clinically relevant radionuclides like Gallium-68 (⁶⁸Ga, t½ ≈ 68 min) and Fluorine-18 (¹⁸F, t½ ≈ 110 min).[9][10]

  • Reducing patient radiation dose: The rapid clearance of the small, radiolabeled tetrazine molecule minimizes non-target radiation exposure compared to directly labeling a long-circulating biomolecule.[8]

  • Improving image contrast: The "washout" period for the unlabeled targeting molecule before injection of the radiotracer leads to lower background signal and higher-contrast images.[8]

  • Versatility: The amine group on this compound allows for straightforward conjugation to a variety of chelators for radiometals (e.g., for ⁶⁸Ga, ¹⁷⁷Lu) or prosthetic groups for radiohalogens (e.g., for ¹⁸F).[9]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing methyltetrazine-based pretargeted imaging strategies.

Table 1: Radiolabeling Efficiency and Stability

RadiotracerRadionuclideChelator/Prosthetic GroupRadiolabeling YieldRadiochemical PurityIn Vitro Stability (Time, Medium)Reference
[⁶⁸Ga]Ga-THP-Tz⁶⁸GaTHP>95%>99%>95% (4h, PBS)[9]
[¹⁸F]FDG-Tz¹⁸FFDG6.5 ± 3.6%>99%Not specified[4]
⁶⁷/⁶⁸Ga-THP-PEG-liposomes (via pretargeting)⁶⁷/⁶⁸GaTHP65 ± 9% / 74 ± 6%Not specifiedNot specified[10]

Table 2: In Vivo Biodistribution Data (% Injected Activity per Gram - %IA/g)

RadiotracerModelOrgan4h p.i.24h p.i.Reference
[⁶⁸Ga]Ga-THP-TzHealthy MouseBlood12 ± 2%Not available[9]
LiverHighNot available[9]
SpleenHighNot available[9]
[⁶⁸Ga]Ga-THP-TzPretargetedLiverNot available31.3 ± 21.5%[9]
(TCO-liposomes)Tumor MouseSpleenNot available32.8 ± 16.3%[9]
TumorNot availableNo accumulation[9]
[¹⁸F]FDG-TzHealthy MouseBlood0.9 ± 0.3% (1h)Not available[4]
Liver3.2 ± 1.0% (1h)Not available[4]
Kidneys1.2 ± 0.4% (1h)Not available[4]
Brain0.08 ± 0.03% (1h)Not available[4]

Experimental Protocols

Protocol 1: Synthesis of a Radiolabeled Tetrazine Tracer ([⁶⁸Ga]Ga-THP-Tz)

This protocol describes the synthesis of a ⁶⁸Ga-labeled tetrazine tracer using the chelator tris(hydroxypyridinone) (THP).[9][10]

Materials:

  • Methyltetrazine-Amine

  • THP-isothiocyanate (THP-NCS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • ⁶⁸GaCl₃ in HCl, eluted from a ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate buffer

  • HPLC system for purification and analysis

Workflow:

G cluster_synthesis Part A: Synthesis of THP-Tz Conjugate cluster_radiolabeling Part B: Radiolabeling with ⁶⁸Ga A Dissolve Methyltetrazine-Amine and THP-NCS in DMSO B Add DIPEA to achieve pH 9-10 A->B C React at room temperature B->C D Purify by HPLC C->D E Mix THP-Tz conjugate with ⁶⁸GaCl₃ in acetate buffer D->E Use purified conjugate F Incubate at room temperature for <15 minutes E->F G Assess radiochemical purity by radio-TLC or radio-HPLC F->G G A Inject TCO-modified targeting molecule intravenously (i.v.) B Allow for accumulation and clearance (e.g., 24-72 hours) A->B Pre-targeting Phase C Inject radiolabeled tetrazine tracer i.v. B->C Imaging Phase D Allow for reaction and clearance (e.g., 1-4 hours) C->D E Perform PET/CT scan under anesthesia D->E F Perform ex vivo biodistribution (optional) E->F Post-Imaging Analysis

References

Application Notes: Fluorescent Labeling for Tracking Studies Using Methyltetrazine-PEG4-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise tracking of biomolecules is fundamental to understanding complex biological processes, from cellular signaling to the pharmacokinetics of novel therapeutics. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, has provided powerful tools for these studies. A prominent example is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a methyltetrazine and a trans-cyclooctene (TCO).[1] This reaction is characterized by its exceptionally fast kinetics and high specificity, making it ideal for labeling and tracking biomolecules in real-time.[1][2]

This application note provides a detailed protocol for a two-stage labeling strategy. First, an amine-reactive fluorescent dye is conjugated to Methyltetrazine-PEG4-Amine to create a fluorescent tetrazine probe. The polyethylene glycol (PEG4) spacer enhances aqueous solubility and reduces steric hindrance.[1] Second, this probe is used to label a TCO-modified biomolecule of interest (e.g., a protein, antibody, or small molecule) for subsequent tracking studies in various biological contexts, including live-cell imaging.[2][3] Many tetrazine-dye conjugates also exhibit fluorogenicity, where the fluorescence of the dye is quenched by the tetrazine and significantly increases upon reaction with a TCO group, thereby improving the signal-to-noise ratio.[4]

Data Presentation

The following tables summarize key quantitative data and recommended conditions for the successful creation and application of fluorescent probes using this compound.

Table 1: Reaction Conditions for Fluorescent Probe Synthesis and Bioconjugation

ParameterFluorescent Probe Synthesis (Amine-Reactive Dye + this compound)Bioconjugation (Tetrazine-Probe + TCO-Biomolecule)
Molar Ratio (Linker:Dye or Probe:Biomolecule) 1:1 to 1.5:1 (Linker:Dye)[5]1.5 to 20-fold molar excess of probe[5][6]
Reaction Buffer Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0; PBS, pH 7.2-8.0)[5][7]PBS, pH 7.4 or other amine/thiol-free physiological buffer[8][9]
Reaction Time 1-2 hours at room temperature[5][7]30-60 minutes at room temperature[8][9]
Reaction Temperature Room Temperature (or 4°C overnight)[3]4°C to 37°C[3][8]
Solvent for Stock Solutions Anhydrous DMSO or DMF[5]Anhydrous DMSO or DMF[10]

Table 2: Characterization Parameters for Fluorescent Conjugates

ParameterMethodTypical Values/Observations
Degree of Labeling (DOL) UV-Vis Spectrophotometry2-10 for antibodies
Purification Method Size-Exclusion Chromatography (Desalting Column) or Dialysis[5][8]Removal of >95% of unreacted dye and linker
Confirmation of Conjugation Mass Spectrometry, HPLC, SDS-PAGEShift in molecular weight or retention time corresponding to the addition of the dye/linker
Fluorogenic Turn-On Ratio Fluorescence SpectroscopyUp to 40-fold increase in fluorescence intensity upon reaction with TCO[4]
Second-Order Rate Constant (k₂) Stopped-flow analysis or fluorescence quenching measurements10³ - 10⁶ M⁻¹s⁻¹ in aqueous media[11][12]

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent Tetrazine Probe

This protocol describes the synthesis of a fluorescent probe by reacting an amine-reactive fluorescent dye (e.g., an NHS-ester functionalized dye) with this compound.

Materials:

  • Amine-reactive fluorescent dye (e.g., NHS ester)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[5]

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-9.0)[7]

  • Size-exclusion desalting columns

Procedure:

  • Prepare Stock Solutions: Immediately before use, prepare a 10 mg/mL stock solution of the amine-reactive fluorescent dye in anhydrous DMSO or DMF.[5] Prepare a 10 mg/mL stock solution of this compound in the same solvent.[5]

  • Reaction Setup: In a microcentrifuge tube, dissolve the this compound in the amine-free reaction buffer to a final concentration of 1-5 mg/mL.[5]

  • Initiate Reaction: While gently vortexing, slowly add the fluorescent dye stock solution to the this compound solution.[5] A 1 to 1.5-fold molar excess of the this compound to the dye is recommended as a starting point.[5]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[5]

  • Purification: Remove the unreacted dye and linker by size-exclusion chromatography using a desalting column equilibrated with a suitable buffer (e.g., PBS).[5] The first colored fraction to elute will be the fluorescent tetrazine probe.

Protocol 2: Labeling of a TCO-Modified Protein with the Fluorescent Tetrazine Probe

This protocol details the conjugation of the synthesized fluorescent tetrazine probe to a protein that has been previously modified to contain TCO groups.

Materials:

  • Purified fluorescent tetrazine probe (from Protocol 1)

  • TCO-modified protein in an amine- and thiol-free buffer (e.g., PBS, pH 7.4)

  • Size-exclusion desalting columns or dialysis equipment

Procedure:

  • Reaction Setup: Prepare the TCO-modified protein at a concentration of 1-10 mg/mL in the reaction buffer.[10]

  • Initiate Ligation: Add the fluorescent tetrazine probe to the TCO-modified protein solution. A 5- to 20-fold molar excess of the probe is a common starting point to ensure efficient labeling.[5][6]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 4°C, protected from light and with gentle mixing.[8][9] For live cell imaging, incubation can be carried out at 37°C.[3]

  • Purification: Remove the excess, unreacted fluorescent tetrazine probe by size-exclusion chromatography using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[5]

Protocol 3: Characterization of the Labeled Protein (Degree of Labeling)

The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter for ensuring experimental reproducibility.

Procedure:

  • Absorbance Measurements: Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (Aₘₐₓ).

  • Calculate Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

    • CF (Correction Factor): A₂₈₀ of the free dye / Aₘₐₓ of the free dye

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)

  • Calculate Dye Concentration: Dye Concentration (M) = Aₘₐₓ / ε_dye

    • ε_dye: Molar extinction coefficient of the dye at its Aₘₐₓ

  • Calculate Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

G cluster_0 Stage 1: Fluorescent Tetrazine Probe Synthesis cluster_1 Stage 2: Biomolecule Labeling and Tracking Dye Amine-Reactive Fluorescent Dye (e.g., NHS-Ester) Reaction1 Conjugation Reaction (pH 8.3-9.0, 1-2h, RT) Dye->Reaction1 Linker This compound Linker->Reaction1 Purification1 Purification (Size-Exclusion Chromatography) Reaction1->Purification1 Probe Fluorescent Tetrazine Probe Purification1->Probe Reaction2 Bioorthogonal Ligation (iEDDA) (pH 7.4, 30-60 min, RT/37°C) Probe->Reaction2 Target TCO-Modified Biomolecule Target->Reaction2 Purification2 Purification (Removal of excess probe) Reaction2->Purification2 LabeledTarget Fluorescently Labeled Biomolecule Purification2->LabeledTarget Tracking Tracking Studies (e.g., Live Cell Imaging) LabeledTarget->Tracking

Caption: Experimental workflow for fluorescent labeling and tracking.

G cluster_reactants Reactants cluster_products Products Tetrazine Fluorescent Dye-PEG4-Methyltetrazine Reaction Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition Tetrazine->Reaction TCO TCO-Modified Biomolecule TCO->Reaction Conjugate Fluorescently Labeled Biomolecule (Stable Dihydropyridazine Linkage) Reaction->Conjugate N2 Nitrogen Gas (N₂) Reaction->N2

Caption: Bioorthogonal reaction pathway.

References

Application Notes and Protocols for Hydrogel Creation Using Methyltetrazine-PEG4-Amine Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the creation and characterization of hydrogels using Methyltetrazine-PEG4-Amine as a key crosslinking agent. The protocols leverage the principles of inverse electron demand Diels-Alder (iEDDA) "click chemistry," a bioorthogonal reaction with significant advantages for biomedical applications.

The iEDDA reaction between a tetrazine and a strained dienophile, such as norbornene, is a cornerstone of modern biomaterial synthesis.[1] This "click" reaction is characterized by its exceptionally fast kinetics, high specificity, and the absence of cytotoxic catalysts, making it ideal for applications in drug delivery, tissue engineering, and 3D cell culture.[2][3] The reaction proceeds rapidly under physiological conditions and produces nitrogen gas as the only byproduct.[4]

This compound is a heterobifunctional linker that contains a methyltetrazine moiety and a primary amine group.[5] This allows for a two-step process to create multi-arm PEG-tetrazine macromers, which can then be crosslinked with multi-arm PEG-norbornene to form a stable hydrogel network. The hydrophilic PEG4 spacer enhances the solubility of the linker in aqueous solutions.[5] These hydrogels have tunable mechanical properties and can be designed to be biodegradable.[6][7]

Experimental Workflow Overview

The overall process for creating hydrogels using this compound involves the synthesis of two multi-arm PEG precursors followed by their combination to initiate crosslinking.

G cluster_0 Precursor Synthesis cluster_1 Hydrogel Formation & Characterization A Multi-Arm PEG-NHS Ester E Multi-Arm PEG-Tetrazine A->E Amine-NHS Ester Reaction B This compound B->E C Multi-Arm PEG-OH F Multi-Arm PEG-Norbornene C->F Esterification D Norbornene Functionalization Reagent D->F G Mixing of Precursors E->G F->G H Hydrogel Formation (iEDDA Reaction) G->H Spontaneous Crosslinking I Characterization (Rheology, Swelling) H->I

Workflow for PEG-Tetrazine hydrogel synthesis.
Chemical Reaction Pathway

The core of the hydrogel formation is the inverse electron demand Diels-Alder cycloaddition between the methyltetrazine and norbornene moieties.

G cluster_0 Reactants cluster_1 Product Tetrazine Multi-Arm PEG-Methyltetrazine Hydrogel Crosslinked PEG Hydrogel Network + N2 Tetrazine->Hydrogel iEDDA Reaction Norbornene Multi-Arm PEG-Norbornene Norbornene->Hydrogel

iEDDA reaction between tetrazine and norbornene.

Experimental Protocols

Synthesis of Multi-Arm PEG-Tetrazine Macromer

This protocol describes the synthesis of a multi-arm PEG-tetrazine by reacting a multi-arm PEG-succinimidyl carboxymethyl ester (PEG-SCM) or other NHS ester with this compound.

Materials:

  • Multi-Arm PEG-NHS Ester (e.g., 4-Arm PEG-SCM, 20 kDa)

  • This compound hydrochloride salt

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Dialysis tubing (MWCO appropriate for the PEG polymer)

  • Deionized (DI) water

  • Lyophilizer

Procedure:

  • Dissolve the Multi-Arm PEG-NHS Ester in anhydrous DMF or DMSO to a final concentration of 10% (w/v).

  • In a separate tube, dissolve this compound in anhydrous DMF or DMSO. Add 1.5 equivalents of TEA or DIEA to neutralize the HCl salt and deprotonate the amine.

  • Add the this compound solution to the Multi-Arm PEG-NHS Ester solution. Use a 1.2 to 1.5 molar excess of the amine to each NHS ester group to ensure complete reaction.

  • Allow the reaction to proceed for at least 4 hours at room temperature with gentle stirring, protected from light.

  • After the reaction, dialyze the solution against DI water for 2-3 days, changing the water frequently to remove unreacted reagents and solvent.

  • Freeze the purified solution and lyophilize to obtain the Multi-Arm PEG-Tetrazine as a pinkish-red solid.

  • Store the final product at -20°C or below, desiccated.

Synthesis of Multi-Arm PEG-Norbornene Macromer

This protocol is adapted from published methods for functionalizing multi-arm PEG with norbornene groups.[4][8]

Materials:

  • Multi-Arm PEG-OH (e.g., 8-Arm PEG-OH, 20 kDa)

  • 5-Norbornene-2-carboxylic acid or Carbic anhydride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Diethyl ether

  • Dialysis tubing

  • Deionized (DI) water

  • Lyophilizer

Procedure:

  • Dissolve the Multi-Arm PEG-OH in anhydrous DCM or THF.

  • Add a 5-fold molar excess of 5-norbornene-2-carboxylic acid (or carbic anhydride) and a 0.5-fold molar excess of DMAP per hydroxyl group on the PEG.[4][8]

  • Add a 5-fold molar excess of DCC per hydroxyl group.

  • Allow the reaction to proceed under a nitrogen atmosphere at room temperature for 24-48 hours with stirring.[8]

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Precipitate the polymer by adding the filtrate to a large volume of cold diethyl ether.

  • Collect the precipitate and redissolve it in DI water.

  • Dialyze the solution against DI water for 2-3 days.

  • Lyophilize the purified solution to obtain the Multi-Arm PEG-Norbornene as a white solid.

  • Store at -20°C or below, desiccated.

Hydrogel Formation via iEDDA Click Chemistry

This protocol describes the formation of the hydrogel by mixing the two precursor solutions.

Materials:

  • Multi-Arm PEG-Tetrazine

  • Multi-Arm PEG-Norbornene

  • Phosphate-buffered saline (PBS), pH 7.4, or other physiologically relevant buffer

Procedure:

  • Prepare stock solutions of the Multi-Arm PEG-Tetrazine and Multi-Arm PEG-Norbornene in PBS. The final polymer concentration will influence the mechanical properties of the hydrogel. A common starting point is a final total polymer concentration of 5-10 wt%.[9][10]

  • To form the hydrogel, mix the two precursor solutions at a 1:1 molar ratio of tetrazine to norbornene groups. For example, in a microcentrifuge tube, add the desired volume of the PEG-Norbornene solution, followed by the PEG-Tetrazine solution.

  • Mix rapidly by pipetting up and down. Gelation is typically rapid and can occur within seconds to minutes.[2][11] The disappearance of the red color from the tetrazine indicates the progress of the reaction.[2]

  • The hydrogel can be cast into a mold or injected in situ.

Hydrogel Characterization

a) Rheological Analysis for Gelation Time and Mechanical Properties

Procedure:

  • Use an oscillatory rheometer with a parallel plate geometry.

  • Mix the precursor solutions as described in Protocol 3 and immediately place the mixture onto the rheometer stage.

  • Perform a time sweep experiment at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the evolution of the storage modulus (G') and loss modulus (G'').

  • The gel point is defined as the time at which G' surpasses G''.[9]

  • After the gel has fully formed (when G' plateaus), a frequency sweep can be performed to determine the equilibrium storage modulus, which is a measure of the hydrogel's stiffness.[9]

b) Swelling Ratio Measurement

Procedure:

  • Prepare a hydrogel of a known initial mass (W_i).

  • Immerse the hydrogel in PBS at 37°C.

  • At various time points, remove the hydrogel, gently blot the surface to remove excess water, and record the swollen mass (W_s).

  • Continue until the mass no longer changes, indicating equilibrium swelling.

  • The swelling ratio (Q) is calculated as: Q = W_s / W_d, where W_d is the dry mass of the hydrogel after lyophilization.

Quantitative Data Summary

The following tables summarize typical quantitative data for PEG-tetrazine hydrogels from the literature. Note that specific values will depend on the molecular weight of the PEG, the number of arms, polymer concentration, and the specific chemistry used.

Table 1: Gelation Time and Mechanical Properties of Tetrazine-Norbornene Hydrogels

PrecursorsTotal Polymer Conc. (wt%)Gelation Time (min)Storage Modulus (G') (kPa)Reference(s)
PEG-Tetrazine + Di-norbornene Peptide5~5~1.5[10]
PEG-Tetrazine + Di-norbornene Peptide7.5~3~3.5[10]
PEG-Tetrazine + Di-norbornene Peptide10< 2~6.0[10]
Hyaluronic Acid-Tetrazine + HA-Norbornene21 - 55 - 30[11][12]
PEG-tetra-tetrazine + PEG-di-norbornene7.5~77.3 ± 1.3[9]

Table 2: Swelling Properties of Tetrazine-Norbornene Hydrogels

PrecursorsTotal Polymer Conc. (wt%)Swelling Ratio (q)Reference(s)
PEG-Tetrazine + Di-norbornene Peptide5~25[10]
PEG-Tetrazine + Di-norbornene Peptide7.5~20[10]
PEG-Tetrazine + Di-norbornene Peptide10~15[10]
Tunable Properties of Tetrazine-Crosslinked Hydrogels

The properties of these hydrogels can be readily tuned by altering several experimental parameters.

G cluster_0 Controllable Parameters cluster_1 Tunable Hydrogel Properties A Polymer Concentration E Stiffness (Storage Modulus) A->E Increases G Swelling Ratio A->G Decreases B PEG Molecular Weight & Architecture B->E Influences B->G Influences C Tetrazine:Norbornene Ratio F Gelation Kinetics C->F Influences D Inclusion of Degradable Linkers H Degradation Rate D->H Controls

Parameters for tuning hydrogel properties.

Applications in Drug Development and Research

Hydrogels formed via tetrazine-norbornene chemistry are highly valuable in biomedical research for several reasons:

  • Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic molecules, from small drugs to large proteins, for sustained and localized release.[2][7] The release kinetics can be tuned by altering the hydrogel's degradation rate and crosslinking density.[7]

  • 3D Cell Culture and Tissue Engineering: The bioorthogonal nature of the crosslinking reaction allows for the encapsulation of living cells with high viability.[3][13] The mechanical properties of the hydrogel can be tuned to mimic the stiffness of various tissues, providing a more in vivo-like environment for cell culture.[11][12] Additionally, cell-adhesive ligands (e.g., RGD peptides) can be incorporated into the hydrogel network to promote cell attachment and function.[10]

  • Injectable Scaffolds: The rapid, in situ gelation allows these hydrogels to be injected in a minimally invasive manner, forming a scaffold that conforms to the shape of the injection site.[2][11] This is particularly useful for tissue repair and regenerative medicine applications.

References

Application Notes and Protocols: Conjugation of Methyltetrazine-PEG4-Amine to Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of Methyltetrazine-PEG4-Amine to oligonucleotides. This bioconjugation technique is pivotal for the development of advanced molecular tools used in a variety of applications, including in vivo imaging, targeted drug delivery, and diagnostics. The protocol leverages the robust and well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between a carboxylated oligonucleotide and the primary amine of the this compound linker.

The Methyltetrazine-PEG4-linker is a bifunctional reagent featuring a hydrophilic polyethylene glycol (PEG4) spacer and a methyltetrazine moiety. The PEG4 spacer enhances the aqueous solubility of the resulting conjugate, reduces aggregation, and minimizes steric hindrance. The methyltetrazine group enables a highly efficient and selective bioorthogonal "click chemistry" reaction, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, with a trans-cyclooctene (TCO)-functionalized molecule.[1][2] This reaction is exceptionally fast and proceeds under mild, physiological conditions without the need for a catalyst.[2]

Experimental Workflow

The conjugation process follows a two-step procedure. First, the carboxyl group on the oligonucleotide is activated using EDC and NHS to form a more stable and reactive NHS ester intermediate. Second, the amine group of the this compound reacts with the NHS-activated oligonucleotide to form a stable amide bond.

experimental_workflow cluster_0 Step 1: Oligonucleotide Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification & Analysis Oligo_COOH Carboxylated Oligonucleotide EDC_NHS EDC and NHS in Activation Buffer (MES, pH 4.5-6.0) Oligo_COOH->EDC_NHS 15-30 min Room Temp Activated_Oligo NHS-activated Oligonucleotide EDC_NHS->Activated_Oligo MTZ_Amine This compound in Coupling Buffer (PBS or Bicarbonate, pH 7.2-8.5) Activated_Oligo->MTZ_Amine Conjugation Incubate 2-4 hours at RT or overnight at 4°C MTZ_Amine->Conjugation Crude_Product Crude Conjugate Conjugation->Crude_Product Purification HPLC Purification Crude_Product->Purification Final_Product Purified Methyltetrazine- Oligonucleotide Conjugate Purification->Final_Product Analysis Characterization (Mass Spectrometry, HPLC) Final_Product->Analysis

Figure 1. Experimental workflow for conjugating this compound to a carboxylated oligonucleotide.

Quantitative Data Summary

The efficiency of the conjugation reaction can be influenced by several factors, including the purity of the oligonucleotide, the molar ratio of reagents, and the reaction conditions. The following table summarizes typical parameters and expected outcomes for this protocol. It is important to note that optimization may be required for specific oligonucleotide sequences and scales.

ParameterRecommended Range/ValueNotes
Oligonucleotide 5'- or 3'-Carboxyl-modifiedThe presence of a carboxyl group is essential for the EDC/NHS chemistry.
Activation Buffer 50 mM MES, pH 4.5-6.0MES (2-(N-morpholino)ethanesulfonic acid) is a suitable buffer as it lacks carboxyl and amine groups.[3]
Coupling Buffer 100 mM Sodium Bicarbonate or PBS, pH 7.2-8.5Buffers containing primary amines (e.g., Tris) should be avoided as they will compete in the reaction.
EDC Molar Excess 10-50 fold (relative to oligonucleotide)Freshly prepared EDC solution should be used as it is prone to hydrolysis.[3]
NHS Molar Excess 20-100 fold (relative to oligonucleotide)Sulfo-NHS can be used as a more water-soluble alternative.[3]
This compound Molar Excess 5-20 fold (relative to oligonucleotide)The optimal molar excess may need to be determined empirically.
Activation Time 15-30 minutes at room temperatureThis step forms the reactive NHS ester intermediate.
Conjugation Time 2-4 hours at room temperature or overnight at 4°CLonger incubation at a lower temperature can be beneficial for sensitive oligonucleotides.
Purification Method Reversed-Phase HPLCA C8 or C18 column is typically used for purification.[4]
Expected Yield 15-55% (post-purification)Yields can vary significantly based on the scale of the reaction and the efficiency of purification.
Characterization Mass Spectrometry (MALDI-TOF or ESI-MS), Analytical HPLCTo confirm the identity and purity of the final conjugate.[5][6]

Experimental Protocols

Materials and Reagents
  • 5'- or 3'-Carboxyl-modified oligonucleotide

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 50 mM MES, pH 6.0

  • Coupling Buffer: 100 mM Sodium Bicarbonate, pH 8.5 (or PBS, pH 7.4)

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Nuclease-free water

  • Reversed-Phase HPLC system with a C8 or C18 column

  • Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

Protocol

Step 1: Preparation of Reagents

  • Carboxylated Oligonucleotide: Dissolve the lyophilized carboxyl-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.

  • This compound: Prepare a 10-50 mM stock solution in anhydrous DMSO.

  • EDC Solution: Immediately before use, prepare a 100-500 mM stock solution of EDC in Activation Buffer.

  • NHS Solution: Immediately before use, prepare a 200-1000 mM stock solution of NHS (or Sulfo-NHS) in Activation Buffer.

Step 2: Activation of Carboxylated Oligonucleotide

  • In a microcentrifuge tube, add the carboxylated oligonucleotide to the Activation Buffer.

  • Add the freshly prepared EDC and NHS solutions to the oligonucleotide solution. The final concentrations should reflect the desired molar excess over the oligonucleotide (see table above).

  • Vortex the mixture gently and incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

Step 3: Conjugation Reaction

  • Immediately following the activation step, add the this compound stock solution to the activated oligonucleotide mixture.

  • Adjust the pH of the reaction mixture to 7.2-8.5 by adding the Coupling Buffer.

  • Incubate the reaction for 2-4 hours at room temperature with gentle mixing, or overnight at 4°C. For sensitive oligonucleotides, the lower temperature and longer incubation time are recommended.

  • (Optional) Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters.

Step 4: Purification of the Conjugate

  • The Methyltetrazine-oligonucleotide conjugate should be purified from unreacted reagents and byproducts using reversed-phase HPLC.[4]

  • Column: Use a C8 or C18 reversed-phase HPLC column.

  • Mobile Phase:

    • Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water.

    • Buffer B: Acetonitrile.

  • Gradient: A linear gradient of increasing Buffer B (e.g., 5-95% over 30 minutes) is typically used to elute the conjugate.[4]

  • Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and at the characteristic absorbance wavelength of methyltetrazine (around 320 nm or 520 nm, depending on the specific tetrazine). The conjugate will absorb at both wavelengths.

  • Collect the fractions corresponding to the conjugated product.

  • Lyophilize the purified fractions to obtain the final product.

Step 5: Characterization of the Conjugate

  • Purity Analysis: Assess the purity of the final conjugate by analytical reversed-phase HPLC.

  • Identity Confirmation: Confirm the molecular weight of the purified conjugate using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[5][6] The expected mass will be the sum of the molecular weights of the carboxylated oligonucleotide and the this compound, minus the mass of a water molecule.

Signaling Pathway and Logical Relationships

The chemical principle underlying this protocol involves the formation of a stable amide bond through a two-step activation and coupling process.

signaling_pathway cluster_activation Activation Phase cluster_coupling Coupling Phase Oligo_COOH Oligonucleotide-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Oligo_COOH->O_Acylisourea + EDC EDC EDC NHS_Ester Oligonucleotide-NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide_Bond Oligonucleotide-CONH-PEG4-Methyltetrazine (Stable Amide Bond) NHS_Ester->Amide_Bond + H₂N-PEG4-Methyltetrazine MTZ_Amine H₂N-PEG4-Methyltetrazine

Figure 2. Chemical reaction pathway for EDC/NHS-mediated conjugation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Inactive EDC or NHS- Use freshly prepared solutions of EDC and NHS.
- Incorrect buffer pH- Ensure the activation buffer is at pH 4.5-6.0 and the coupling buffer is at pH 7.2-8.5.
- Presence of primary amines in buffers- Use amine-free buffers such as MES, PBS, or sodium bicarbonate.
- Insufficient molar excess of reagents- Optimize the molar ratios of EDC, NHS, and this compound.
Precipitation of Oligonucleotide - High concentration of organic solvent (DMSO)- Keep the final concentration of DMSO below 20%.
- Suboptimal buffer conditions- Ensure the oligonucleotide is soluble in the chosen reaction buffers.
Difficulty in Purification - Co-elution of unreacted oligonucleotide and conjugate- Optimize the HPLC gradient to improve separation.
- Broad peaks in HPLC- Ensure proper column equilibration and sample preparation.

By following this detailed protocol and considering the troubleshooting guidelines, researchers can successfully conjugate this compound to oligonucleotides, enabling a wide range of downstream applications in research and drug development.

References

Revolutionizing Targeted Drug Delivery: A Guide to Attaching Methyltetrazine-PEG4-Amine to Small Molecule Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the covalent attachment of Methyltetrazine-PEG4-Amine to small molecule drugs. This bioconjugation strategy is a cornerstone of pre-targeted drug delivery systems, leveraging the power of bioorthogonal chemistry to enhance therapeutic efficacy and minimize off-target effects. The inclusion of a hydrophilic polyethylene glycol (PEG) spacer improves the pharmacokinetic profile of the drug conjugate.

Core Concepts: The Power of Bioorthogonal Chemistry

The central principle of this methodology is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a methyltetrazine moiety and a strained alkene, typically a trans-cyclooctene (TCO).[1][2] This "click chemistry" reaction is exceptionally fast, highly specific, and occurs efficiently under physiological conditions without the need for a cytotoxic catalyst.[3][4]

This pre-targeting approach involves a two-step process:

  • Pre-targeting: A targeting moiety (e.g., an antibody specific for a tumor antigen) conjugated to TCO is administered. This construct circulates and accumulates at the target site.

  • Drug Administration: The Methyltetrazine-PEG4-small molecule drug conjugate is then administered. It rapidly and specifically reacts with the TCO-functionalized targeting moiety at the desired location, concentrating the therapeutic payload at the site of action.[5][6]

This strategy significantly improves the therapeutic window by maximizing the drug concentration at the target while minimizing systemic exposure and associated toxicities.[5]

Experimental Protocols

This section details the protocols for conjugating this compound to a small molecule drug containing a carboxylic acid, using the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[4][7] Doxorubicin, a widely used chemotherapeutic agent with a primary amine that can be repurposed for conjugation after modification, serves as an exemplary small molecule drug. For the purpose of this protocol, we will assume the small molecule drug possesses a carboxylic acid suitable for conjugation.

Protocol 1: Activation of the Small Molecule Drug with EDC/NHS

This protocol describes the conversion of a carboxylic acid on the small molecule drug to an amine-reactive NHS ester.

Materials:

  • Small molecule drug with a carboxylic acid group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Argon or Nitrogen atmosphere

Procedure:

  • Under an inert atmosphere, dissolve the small molecule drug (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF or DMSO.

  • Add EDC (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Conjugation of Activated Small Molecule Drug with this compound

Materials:

  • Activated small molecule drug-NHS ester solution (from Protocol 1)

  • This compound (HCl salt)[8]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

Procedure:

  • Dissolve this compound (1.5 equivalents) in the reaction buffer.

  • Add TEA or DIPEA (2 equivalents) to neutralize the HCl salt and act as a base.

  • Slowly add the activated small molecule drug-NHS ester solution to the this compound solution with continuous stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours, protected from light.

  • (Optional) Quench the reaction by adding hydroxylamine to a final concentration of 50-100 mM and incubate for 15 minutes.

Data Presentation: Quantitative Parameters for Conjugation

The following table summarizes key parameters for the conjugation reaction. Optimization may be required for different small molecule drugs.

ParameterValueReference
Molar Ratios
Small Molecule : EDC : NHS1 : 1.1 : 1.1[7]
Activated Small Molecule : this compound1 : 1.5[3]
Reaction Conditions
SolventAnhydrous DMF or DMSO[9]
pH (Conjugation Step)7.2 - 8.0[4]
TemperatureRoom Temperature[4]
Reaction Time (Activation)4 - 6 hours[10]
Reaction Time (Conjugation)2 - 4 hours[7]

Purification and Characterization

Purification of the Methyltetrazine-PEG4-small molecule drug conjugate is crucial to remove unreacted starting materials and byproducts. High-Performance Liquid Chromatography (HPLC) is the most effective method.[11]

Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)

Instrumentation:

  • Preparative RP-HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 10 x 250 mm, 5 µm)[10]

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

Procedure:

  • Dissolve the crude reaction mixture in a minimal amount of the mobile phase.

  • Inject the sample onto the HPLC column.

  • Elute the conjugate using a linear gradient, for example, 5% to 95% Mobile Phase B over 30 minutes. The optimal gradient should be determined empirically.[12]

  • Monitor the elution profile at a wavelength relevant to the small molecule drug and the tetrazine moiety (typically around 254 nm and 520 nm).[10]

  • Collect the fractions corresponding to the desired product peak.

  • Lyophilize the pure fractions to obtain the final conjugate as a solid.[10]

Characterization

The identity and purity of the final conjugate should be confirmed using the following techniques:

TechniquePurposeExpected ResultsReference
¹H NMR Spectroscopy Structural ConfirmationPresence of characteristic peaks for the small molecule drug, PEG spacer, and methyltetrazine protons. The integration of these peaks should correspond to the expected proton ratios.[13][14]
Mass Spectrometry (ESI-MS) Molecular Weight ConfirmationA major peak corresponding to the calculated molecular weight of the conjugate ([M+H]⁺ or other adducts).[13][15]
Analytical HPLC Purity AssessmentA single major peak in the chromatogram, indicating a high degree of purity (typically >95%).[10][11]

Visualization of Workflows and Signaling Pathways

Chemical Reaction and Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis and purification of the Methyltetrazine-PEG4-small molecule drug conjugate.

Chemical_Reaction cluster_activation Activation cluster_conjugation Conjugation Drug_COOH Small Molecule -COOH EDC_NHS EDC, NHS Drug_NHS Small Molecule -NHS Ester EDC_NHS->Drug_NHS Final_Conjugate Methyltetrazine-PEG4- Small Molecule Drug Drug_NHS->Final_Conjugate MeTet_Amine Methyltetrazine- PEG4-Amine MeTet_Amine->Final_Conjugate

Chemical reaction for conjugating a small molecule drug to this compound.

Experimental_Workflow Activation 1. Activate Small Molecule Drug (EDC/NHS) Conjugation 2. Conjugate with This compound Activation->Conjugation Purification 3. Purify Conjugate (RP-HPLC) Conjugation->Purification Characterization 4. Characterize Conjugate (NMR, MS, HPLC) Purification->Characterization End Final Product Characterization->End

Experimental workflow for synthesis and purification.
Targeted Signaling Pathways

This pre-targeted drug delivery system can be utilized to deliver small molecule drugs that modulate various signaling pathways implicated in diseases such as cancer. Two prominent examples are the HER2 and EGFR signaling pathways.

HER2 Signaling Pathway: The Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in several cancers. Targeting this pathway can inhibit tumor growth and proliferation.

HER2_Signaling_Pathway receptor receptor pathway pathway outcome outcome drug drug Dimerization Dimerization (with HER2/HER3) PI3K_AKT PI3K/Akt Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation TCO_Antibody TCO-Antibody (e.g., Trastuzumab) Drug_Conjugate MeTet-PEG4-Drug Drug_Conjugate->TCO_Antibody Reacts with HER2 HER2 HER2->Dimerization

Targeting the HER2 signaling pathway with a pre-targeted drug conjugate.

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy. Its activation leads to cascades that promote cell growth and survival.

EGFR_Signaling_Pathway receptor receptor pathway pathway outcome outcome drug drug EGFR EGFR Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Signaling_Proteins Recruitment of Signaling Proteins Dimerization->Signaling_Proteins Downstream_Pathways Downstream Pathways (e.g., RAS/MAPK, PI3K/Akt) Signaling_Proteins->Downstream_Pathways Cellular_Response Cell Proliferation, Survival, Metastasis Downstream_Pathways->Cellular_Response TCO_Antibody TCO-Antibody (e.g., Cetuximab) TCO_Antibody->EGFR Blocks Ligand Binding Drug_Conjugate MeTet-PEG4-Drug Drug_Conjugate->TCO_Antibody Reacts with

Targeting the EGFR signaling pathway with a pre-targeted drug conjugate.

Conclusion

The conjugation of this compound to small molecule drugs represents a powerful and versatile platform for the development of next-generation targeted therapeutics. The detailed protocols and conceptual frameworks provided herein offer a solid foundation for researchers to design and execute their own bioconjugation strategies, ultimately contributing to the advancement of precision medicine.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyltetrazine-PEG4-Amine Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals to provide targeted troubleshooting for improving the yield of conjugation reactions involving Methyltetrazine-PEG4-Amine. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you navigate common challenges and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction occurring when using this compound?

This compound is a heterobifunctional linker. Its primary amine group is used to form a stable amide bond with a molecule containing a carboxylic acid or an activated ester (like an NHS ester). The methyltetrazine moiety remains available for a subsequent bioorthogonal "click chemistry" reaction with a trans-cyclooctene (TCO)-functionalized molecule. This process is known as an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2][3]

Q2: How should I store this compound to ensure its stability?

To maintain the reactivity of this compound, it is crucial to store it under the correct conditions. It should be stored at -20°C as a desiccated solid.[4][5] Before use, it is important to allow the vial to equilibrate to room temperature before opening to prevent condensation, as moisture can degrade the reagent.[6][7] For stock solutions, anhydrous solvents like DMSO or DMF are recommended, and these should also be stored at -20°C.[4][8]

Q3: What are the optimal pH conditions for conjugating a carboxylic acid to this compound?

When activating a carboxylic acid with coupling agents like EDC and NHS to react with the amine on this compound, the initial activation step is typically performed under slightly acidic conditions (pH 4.5-6.0) to form the NHS ester. The subsequent reaction with the amine is most efficient at a pH of 7.2-8.5 to ensure the primary amine is deprotonated and thus more nucleophilic.[1]

Q4: My final conjugate has a pink or reddish color. Is this normal?

Yes, the pink/red color is characteristic of the tetrazine moiety.[9] A loss of this color can indicate degradation of the tetrazine ring, so its presence is often a good initial indicator that the reagent is still active.[9]

Troubleshooting Guide for Low Conjugation Yield

Low yield is one of the most common issues encountered in bioconjugation. The following sections break down the potential causes and provide actionable solutions.

Issue 1: Low or No Conjugation Efficiency

If you are observing a low yield of your desired conjugate, consider the following factors related to your reagents and reaction setup.

Potential Causes & Solutions

  • Reagent Quality and Storage:

    • Degraded this compound: Improper storage can lead to degradation. Always store at -20°C and keep it desiccated.[4][6] Use a fresh batch if degradation is suspected.

    • Inactive Activating Agents (EDC/NHS): EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and prepare solutions immediately before use.[1][7]

    • Hydrolyzed Activated Molecule (e.g., NHS-ester): If you are reacting this compound with a pre-activated molecule (like an NHS-ester), the NHS ester can hydrolyze in aqueous solutions. Perform the reaction promptly after dissolving the NHS-ester functionalized molecule.[1]

  • Suboptimal Reaction Conditions:

    • Incorrect pH: The pH of the reaction buffer is critical. Ensure the pH is within the optimal range of 7.2-8.5 for the amine-NHS ester reaction.[1][10]

    • Insufficient Molar Excess: An insufficient molar ratio of one reactant to another can lead to low yields. It's common to use a molar excess of the less valuable component. For conjugating a precious molecule to this compound, you might use an excess of the linker. An initial starting point is a 5- to 20-fold molar excess of the amine linker.[1][7]

    • Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine, will compete with this compound for reaction with the activated carboxylic acid.[1][6] Always use amine-free buffers like PBS, HEPES, or borate buffer.[1]

  • Issues with the Molecule to be Conjugated:

    • Steric Hindrance: The carboxylic acid group on your target molecule might be in a sterically hindered location, preventing efficient coupling.[11] If steric hindrance is suspected, consider using a linker with a longer PEG spacer.

    • Absence of an Accessible Carboxylic Acid: Confirm that your target molecule has an available carboxylic acid group for activation and conjugation.

Troubleshooting Summary Table
IssuePotential CauseSuggested Solution
Low Conjugation Yield Degraded this compoundStore at -20°C, desiccated. Use a fresh aliquot.[4][6]
Inactive EDC/NHSUse fresh, high-quality activating agents. Prepare solutions immediately before use.[1][7]
Incorrect reaction pHVerify the buffer pH is in the optimal range (7.2-8.5).[1][10]
Competing primary amines in bufferPerform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES).[1]
Insufficient molar excess of linkerOptimize the molar ratio of this compound to your molecule.[1]
No Reaction Absence of accessible carboxylic acidConfirm the presence and accessibility of a carboxylic acid on the target molecule.
Inactive linker or activating agentsUse fresh batches of all reagents and store them properly.[1]
Protein Aggregation High degree of labelingReduce the molar excess of the linker and optimize the reaction time.[1]
Changes in protein conformationInclude additives like arginine or glycerol in the reaction buffer.[1]

Experimental Protocols & Visualizations

Protocol: Conjugation of a Carboxylic Acid-Containing Molecule to this compound

This protocol outlines a general procedure for labeling a protein with this compound using EDC/NHS chemistry.

Materials:

  • Protein with accessible carboxylic acid groups

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-8.0, amine-free)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO

  • Desalting columns for purification

Methodology:

  • Protein Preparation:

    • Dissolve the protein in the Activation Buffer to a concentration of 1-5 mg/mL. If the protein is in a buffer containing extraneous nucleophiles, perform a buffer exchange.

  • Reagent Preparation:

    • Allow the this compound, EDC, and NHS vials to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in the Activation Buffer immediately before use.

  • Activation of Carboxylic Acid:

    • Add a 50- to 100-fold molar excess of both EDC and NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the activated protein solution.

    • Adjust the pH of the reaction mixture to 7.2-8.0 using the Conjugation Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters.

    • Purify the conjugate using a desalting column or dialysis to remove excess linker and byproducts.

Reaction and Workflow Diagrams

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) Molecule_COOH Molecule-COOH EDC_NHS EDC / NHS Molecule_COOH->EDC_NHS Activated_Molecule Molecule-CO-NHS (Activated Ester) EDC_NHS->Activated_Molecule Me_Tz_Amine This compound Activated_Molecule->Me_Tz_Amine Final_Conjugate Molecule-CO-NH-PEG4-Methyltetrazine Me_Tz_Amine->Final_Conjugate

Caption: Chemical reaction pathway for this compound conjugation.

G start Start: Prepare Protein in Amine-Free Buffer prep_reagents Prepare Fresh Stock Solutions: - Me-Tz-PEG4-Amine in DMSO - EDC & NHS in Buffer start->prep_reagents activate Activate Protein-COOH with EDC/NHS (15-30 min at RT) prep_reagents->activate conjugate Add Me-Tz-PEG4-Amine (10-20x molar excess) Incubate 2h at RT or O/N at 4°C activate->conjugate quench Quench Reaction (e.g., with Tris-HCl) conjugate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify characterize Characterize Conjugate (e.g., SDS-PAGE, Mass Spec.) purify->characterize

Caption: Experimental workflow for protein labeling with this compound.

G start Low Conjugation Yield? check_reagents Are Reagents Active? start->check_reagents check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes sol_reagents Solution: - Use fresh reagents - Store properly at -20°C check_reagents->sol_reagents No check_buffer Amine-Free Buffer? check_conditions->check_buffer Yes sol_conditions Solution: - Optimize molar ratio - Verify pH (7.2-8.5) check_conditions->sol_conditions No sol_buffer Solution: - Buffer exchange to PBS/HEPES check_buffer->sol_buffer No fail Still Low Yield check_buffer->fail Yes success Yield Improved sol_reagents->success sol_conditions->success sol_buffer->success

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Troubleshooting Non-Specific Binding with Methyltetrazine-PEG4-Amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Methyltetrazine-PEG4-Amine in their experimental workflows. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding (NSB), ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding (NSB) with this compound?

A1: Non-specific binding of this compound, and PEGylated reagents in general, is primarily driven by two types of molecular interactions:

  • Hydrophobic Interactions: Although the PEG4 linker enhances water solubility, hydrophobic regions on the tetrazine moiety, the target molecule, or the substrate can lead to non-specific adsorption.[1][2]

  • Electrostatic Interactions: Charged areas on the this compound molecule (especially if the amine is unreacted and protonated) can interact with oppositely charged surfaces on proteins or other components in the experimental system.[3]

Several factors can exacerbate these interactions, including:

  • High Reagent Concentration: Using an excessive concentration of the tetrazine reagent increases the likelihood of non-specific interactions.[4]

  • Intrinsic "Stickiness" of Conjugated Molecules: If the this compound is conjugated to a hydrophobic molecule (e.g., a fluorescent dye), this can increase its propensity for NSB.[4]

  • Suboptimal Buffer Conditions: Incorrect pH or low ionic strength can fail to mitigate electrostatic interactions.[3]

Q2: What are the recommended blocking agents to reduce non-specific binding of this compound?

A2: Blocking agents work by coating surfaces to prevent the adsorption of your reagent to non-target areas. The choice of blocking agent can significantly impact your results, and empirical testing is often necessary to determine the best option for a specific application.[5] Commonly used and effective blocking agents include:

  • Protein-Based Blockers:

    • Bovine Serum Albumin (BSA): Typically used at a 1-5% (w/v) solution, BSA is a widely used blocking agent that is effective in a variety of immunoassays.[6]

    • Casein or Non-Fat Dry Milk: Often used at 0.1-3% (w/v), casein-based blockers can sometimes provide lower background than BSA.[7] They are a cost-effective option.

  • Detergents:

    • Tween 20: This non-ionic surfactant is usually added to wash buffers (and sometimes blocking buffers) at a low concentration (0.05-0.1% v/v) to disrupt hydrophobic interactions.[6]

  • Protein-Free Commercial Blockers: These are synthetic formulations designed to reduce NSB without the potential for cross-reactivity that can sometimes occur with protein-based blockers. They can be particularly useful in highly sensitive assays.

Q3: How does the PEG4 linker in this compound affect non-specific binding?

A3: The polyethylene glycol (PEG) linker plays a crucial role in modulating the properties of the molecule. The PEG4 linker in this compound is hydrophilic, which generally helps to:

  • Increase Aqueous Solubility: This is a primary advantage, as many organic molecules used in bioconjugation are hydrophobic.[8]

  • Reduce Non-Specific Binding: The hydrophilic PEG chain creates a hydration layer that can sterically hinder and repel the non-specific adsorption of proteins and other biomolecules.[8][9]

However, the length of the PEG chain is a critical parameter. While a PEG4 linker provides a good balance for many applications, in some systems with significant steric hindrance or hydrophobicity, a longer PEG linker may be required to further reduce NSB.[10][11] Conversely, excessively long PEG chains could potentially lead to other issues like entanglement.[8]

Q4: What are the appropriate negative controls to assess the non-specific binding of this compound?

A4: To accurately determine the level of non-specific binding, it is essential to include proper negative controls in your experimental design. Recommended negative controls include:

  • No-Tetrazine Control: This is a sample that includes all components of your assay except for the this compound. This will reveal the background signal from your detection system and any autofluorescence from your sample.

  • Unmodified Target Control: If you are targeting a molecule that has been modified (e.g., with a TCO group), a control experiment using the unmodified version of that target should be performed. This will show how much of the this compound binds to the target in a non-specific manner.

  • Scrambled or Irrelevant Target Control: If applicable, using a target that should not interact with your system can help identify off-target binding.

Troubleshooting Guides

Guide 1: High Background Signal in Your Assay

High background can obscure your specific signal and lead to inaccurate quantification. Follow this troubleshooting workflow to diagnose and resolve the issue.

start High Background Signal Observed q1 Is the background present in the 'no-tetrazine' negative control? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Issue is likely with detection reagents or sample autofluorescence. - Check secondary antibodies/detection reagents. - Image unstained sample to assess autofluorescence. a1_yes->sol1 q2 Have you optimized the This compound concentration? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is your blocking step optimized? a2_yes->q3 sol2 Perform a concentration titration to find the lowest effective concentration. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Are your wash steps stringent enough? a3_yes->q4 sol3 Increase blocking incubation time/concentration. Test different blocking agents (BSA, casein, protein-free blockers). See Protocol 1. a3_no->sol3 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No sol5 Consider buffer optimization (pH, salt concentration) or purification of the conjugate. See Guide 2. a4_yes->sol5 sol4 Increase number and duration of washes. Add Tween 20 (0.05%) to wash buffer. a4_no->sol4 start Reaction/Labeling Mixture (Target + Non-specifically Bound Tetrazine) q1 Is the molecular weight of your target significantly larger than This compound (~450 Da)? start->q1 a1_yes Yes (e.g., proteins, antibodies) q1->a1_yes Yes a1_no No (e.g., small molecules, peptides) q1->a1_no No size_based Size-Based Purification a1_yes->size_based chromatography Chromatography-Based Purification a1_no->chromatography sec Size Exclusion Chromatography (SEC) - Separates based on size. - Very effective for large size differences. size_based->sec dialysis Dialysis / Diafiltration - Uses a semi-permeable membrane with a  specific molecular weight cut-off (MWCO). size_based->dialysis rp_hplc Reverse-Phase HPLC (RP-HPLC) - Separates based on hydrophobicity. - High resolution. chromatography->rp_hplc hic Hydrophobic Interaction Chromatography (HIC) - Separates based on hydrophobicity under  non-denaturing conditions. chromatography->hic iex Ion-Exchange Chromatography (IEX) - Separates based on charge. chromatography->iex

References

Technical Support Center: Optimizing pH for Methyltetrazine-PEG4-Amine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH conditions for labeling experiments using Methyltetrazine-PEG4-Amine. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What are the key reactions involved when using this compound?

A1: Labeling with this compound is typically a two-stage process. First, the primary amine on the PEG linker is coupled to a carboxylic acid on your target molecule (e.g., a protein, antibody, or small molecule). This is commonly achieved using carbodiimide chemistry, such as with EDC and NHS. The second stage is the bioorthogonal "click" reaction, where the methyltetrazine moiety rapidly and specifically reacts with a trans-cyclooctene (TCO) group on a second molecule.

Q2: What is the optimal pH for coupling this compound to a carboxylic acid?

A2: This is a two-step process with distinct optimal pH ranges. The activation of the carboxylic acid with EDC is most efficient in a slightly acidic buffer (pH 4.5-6.0), such as MES buffer.[1][2] The subsequent reaction of the activated NHS-ester with the primary amine of your this compound linker is most efficient at a slightly basic pH (7.2-8.5).[][4] A common strategy is to perform the activation in an acidic buffer, and then raise the pH for the conjugation step.[1][4]

Q3: What is the optimal pH for the Methyltetrazine-TCO ligation reaction?

A3: The inverse-electron-demand Diels-Alder (iEDDA) reaction between methyltetrazine and TCO is robust and proceeds efficiently over a broad pH range, typically between pH 6.0 and 9.0.[5] This provides flexibility in your experimental design for the second stage of labeling.

Q4: Can I use a single buffer for the entire EDC/NHS coupling process?

A4: While possible, it is not recommended for optimal efficiency. A two-buffer system is generally preferred to maximize the yield of your desired conjugate. Using an acidic buffer (e.g., MES) for the EDC/NHS activation step minimizes the hydrolysis of the NHS ester, and a separate, slightly basic buffer (e.g., PBS) for the amine coupling step ensures the primary amine is deprotonated and reactive.[4][6]

Q5: Why should I avoid using Tris buffer during the EDC/NHS coupling reaction?

A5: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the this compound for reaction with the NHS-activated carboxylic acid.[6] This will significantly reduce the yield of your desired conjugate.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conjugation Yield (EDC/NHS Step) Incorrect pH for activation or coupling.Use a two-step protocol with pH adjustment. Activate the carboxyl group at pH 4.5-6.0 (e.g., in MES buffer) and then perform the amine coupling at pH 7.2-8.0 (e.g., in PBS buffer).[6]
Hydrolysis of EDC or NHS reagents.Equilibrate EDC and NHS to room temperature before opening vials to prevent moisture condensation.[7] Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[8]
Presence of primary amines in the buffer.Perform a buffer exchange to an amine-free buffer like MES or PBS before starting the reaction.[6]
Insufficient molar excess of reagents.Increase the molar excess of EDC and NHS for the activation step. A 5- to 10-fold molar excess is a good starting point.[6]
Low Ligation Yield (Tetrazine-TCO Step) Degradation of the methyltetrazine moiety.Methyltetrazines are generally stable but can degrade under highly alkaline conditions (pH > 9). Ensure your reaction buffer is within the recommended pH 6-9 range.[5] Store the this compound at -20°C, protected from light and moisture.[5]
Isomerization of the TCO group.TCO can isomerize to the less reactive cis-cyclooctene. Use high-quality TCO reagents and store them properly.
Protein Aggregation High degree of labeling or conformational changes.Reduce the molar excess of the activated molecule during the EDC/NHS step. Optimize reaction time to control the degree of labeling.
Improper buffer conditions.Ensure the buffer composition and reactant concentrations are optimized for your specific protein.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Carboxyl-Containing Protein

This protocol describes the activation of a carboxyl group on a protein and its subsequent reaction with the primary amine of this compound.

Materials:

  • Carboxyl-containing protein

  • This compound

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[4]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve or buffer exchange the carboxyl-containing protein into the Activation Buffer to a concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of EDC and a 10 mM stock solution of NHS (or Sulfo-NHS) in anhydrous DMSO or DMF.

  • Activation of Carboxyl Groups:

    • Add the EDC stock solution to the protein solution to a final concentration of 2-10 mM.

    • Immediately add the NHS (or Sulfo-NHS) stock solution to a final concentration of 5-25 mM.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Buffer Exchange (Optional but Recommended): To remove excess EDC and NHS, and to adjust the pH for the coupling reaction, pass the activated protein solution through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2-7.5).

  • Conjugation Reaction:

    • If you did not perform a buffer exchange, adjust the pH of the reaction mixture to 7.2-7.5 using a non-amine containing base.

    • Immediately add a 10- to 20-fold molar excess of this compound (dissolved in Coupling Buffer) to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature to stop the reaction.

  • Purification: Purify the Methyltetrazine-labeled protein conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove unreacted linker and quenching buffer.

Protocol 2: Methyltetrazine-TCO Ligation

This protocol describes the bioorthogonal reaction of the Methyltetrazine-labeled protein with a TCO-functionalized molecule.

Materials:

  • Purified Methyltetrazine-labeled protein (from Protocol 1)

  • TCO-functionalized molecule

  • Reaction Buffer: PBS, pH 6.0-9.0

Procedure:

  • Reagent Preparation: Dissolve the TCO-functionalized molecule in the Reaction Buffer.

  • Ligation Reaction:

    • Combine the Methyltetrazine-labeled protein with the TCO-functionalized molecule in the Reaction Buffer. A 1.5 to 5-fold molar excess of the TCO-molecule is a good starting point.

    • Incubate the reaction for 30-60 minutes at room temperature. The reaction is often very fast.

  • Purification (Optional): If necessary, purify the final conjugate to remove any excess unreacted TCO-molecule using an appropriate method such as size-exclusion chromatography.

Visualizations

G cluster_0 Stage 1: EDC/NHS Coupling cluster_1 Stage 2: Tetrazine-TCO Ligation Protein-COOH Carboxylated Protein Activate Add EDC/NHS in MES Buffer (pH 4.5-6.0) Protein-COOH->Activate Activated_Protein NHS-activated Protein Activate->Activated_Protein Couple Add this compound in PBS Buffer (pH 7.2-8.5) Activated_Protein->Couple Labeled_Protein Methyltetrazine-labeled Protein Couple->Labeled_Protein Purify1 Purify Labeled_Protein->Purify1 Ligate Combine in PBS Buffer (pH 6.0-9.0) Purify1->Ligate TCO_Molecule TCO-functionalized Molecule TCO_Molecule->Ligate Final_Conjugate Final Conjugate Ligate->Final_Conjugate Purify2 Purify (Optional) Final_Conjugate->Purify2

Caption: Experimental workflow for this compound labeling.

G cluster_0 Troubleshooting Low Yield in EDC/NHS Coupling start Low Yield? check_pH Is pH optimal? Activation: 4.5-6.0 Coupling: 7.2-8.5 start->check_pH check_buffer Buffer amine-free? (e.g., MES, PBS) check_pH->check_buffer [Yes] adjust_pH Adjust pH using two-step protocol check_pH->adjust_pH [No] check_reagents Reagents fresh? (EDC/NHS) check_buffer->check_reagents [Yes] change_buffer Buffer exchange to amine-free buffer check_buffer->change_buffer [No] use_fresh Use freshly prepared reagent solutions check_reagents->use_fresh [No] optimize_ratio Optimize molar ratios of EDC/NHS check_reagents->optimize_ratio [Yes]

Caption: Troubleshooting workflow for low EDC/NHS coupling yield.

References

Effect of temperature on Methyltetrazine-PEG4-Amine reaction rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using Methyltetrazine-PEG4-Amine for bioconjugation. It provides targeted troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during experiments, with a focus on the effect of temperature on the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the chemical reaction involving this compound?

A1: this compound is typically used in a bioorthogonal reaction known as an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] In this reaction, the electron-deficient methyltetrazine ring reacts rapidly and specifically with a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO) derivative.[2][3] This reaction is a form of "click chemistry"; it is catalyst-free, highly efficient in aqueous buffers, and forms a stable covalent bond.[1][4] The only byproduct is nitrogen gas.[3][4]

Q2: What is the function of the "PEG4-Amine" portion of the molecule?

A2: The "PEG4-Amine" portion serves two main purposes. The primary amine (-NH2) group provides a reactive handle for conjugating the methyltetrazine moiety to other molecules, typically by reacting with carboxylic acids or activated esters (like NHS esters) to form a stable amide bond.[5][6] The hydrophilic 4-unit polyethylene glycol (PEG4) spacer enhances the water solubility of the reagent and the final conjugate, and its flexibility helps to reduce steric hindrance between the molecules being linked.[6][7][8]

Q3: How does temperature affect the reaction rate of Methyltetrazine with TCO?

A3: As with most chemical reactions, increasing the temperature generally increases the reaction rate.[2][9] The Methyltetrazine-TCO ligation is exceptionally fast even at room temperature, but its kinetics are influenced by the chosen temperature:

  • 37°C: This temperature, mimicking physiological conditions, provides the fastest reaction rate and is commonly used in live-cell applications.[2][9]

  • Room Temperature (20-25°C): This is often the most convenient temperature, offering a balance of rapid kinetics and stability for most biomolecules. Many standard protocols recommend incubation for 30-60 minutes at this temperature.[4][7]

  • 4°C: At this temperature, the reaction rate is significantly slower. This condition is typically used for conjugations involving highly sensitive proteins or for overnight incubations to ensure the stability of the biomolecules.[1][5]

Q4: How stable is the this compound reagent?

A4: Methyl-substituted tetrazines exhibit greater stability in aqueous solutions compared to their unsubstituted counterparts.[5] For optimal stability, the solid reagent should be stored at -20°C, protected from light and moisture.[1][5] It is recommended to allow the vial to equilibrate to room temperature before opening to prevent condensation.[5] Stock solutions should be prepared fresh in an anhydrous solvent like DMSO and can be stored at -20°C.[7] A loss of the characteristic pink/red color of the tetrazine solution may indicate degradation.[1]

Data Presentation: Recommended Reaction Conditions

While specific rate constants are highly dependent on the exact TCO derivative, concentration, and solvent, the following table provides general guidelines for reaction times at different temperatures for a typical Methyltetrazine-TCO conjugation.

TemperatureRecommended Incubation TimeUse CaseConsiderations
37°C 15 - 60 minutesLive-cell labeling, mimicking physiological conditions, or when maximum reaction speed is needed.Ensure biomolecules are stable at this temperature for the duration of the incubation.[5][9]
Room Temp (20-25°C) 30 - 120 minutesStandard protocol for most protein and small molecule conjugations.[5]Convenient and generally provides a high yield in a short timeframe.[7]
4°C 2 - 12 hours (or overnight)Conjugation of temperature-sensitive biomolecules or for convenience of an overnight reaction.Slower reaction rate requires significantly longer incubation to reach completion.[1][5]

Experimental Protocols

Protocol: Measuring Reaction Kinetics via UV-Vis Spectrophotometry

This protocol outlines a general method to determine the second-order rate constant for the reaction between this compound and a TCO-functionalized molecule by monitoring the disappearance of the tetrazine chromophore.

Materials:

  • This compound

  • TCO-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

  • Temperature-controlled UV-Vis spectrophotometer[10]

  • Quartz cuvette

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • Prepare a stock solution of the TCO-functionalized molecule in the reaction buffer. To ensure pseudo-first-order conditions, its concentration should be at least 10-fold higher than the final tetrazine concentration.[10]

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up.

    • Set the desired temperature for the experiment (e.g., 25°C or 37°C).

    • Determine the maximum absorbance wavelength (λmax) of this compound in the reaction buffer (typically ~520-540 nm).[11]

    • Set the instrument to kinetics mode to record absorbance at this λmax over time.

  • Kinetic Measurement:

    • In a quartz cuvette, add the reaction buffer and the TCO-molecule solution. Place it in the spectrophotometer and allow it to equilibrate to the set temperature.

    • Record a baseline absorbance.

    • To initiate the reaction, add a small volume of the this compound stock solution, mix rapidly and thoroughly, and immediately start data acquisition.

    • Record the decrease in absorbance at λmax over time until the reading is stable, indicating the reaction is complete.

  • Data Analysis:

    • Under pseudo-first-order conditions, plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear fit is the negative of the observed rate constant (-k_obs).

    • Calculate the second-order rate constant (k₂) by dividing the observed rate constant by the concentration of the TCO-molecule (which was in excess): k₂ = k_obs / [TCO].

Troubleshooting Guides

Problem: Slow or Incomplete Reaction

This is a common issue that can arise from several factors related to reagents and reaction conditions.

Possible CauseRecommended Solution
Low Reaction Temperature If your biomolecule is stable, consider increasing the incubation temperature to 37°C to accelerate the reaction.[12] If the reaction was performed at 4°C, increase the incubation time significantly (e.g., overnight).[5]
Degraded Reagents Use fresh reagents. Ensure this compound and TCO reagents have been stored properly at -20°C, protected from light and moisture.[5] A loss of color in the tetrazine stock solution suggests degradation.[1]
Incorrect Stoichiometry Accurately quantify your stock solutions. The concentration of tetrazine can be determined using its molar extinction coefficient at its λmax.[12] Empirically test different molar ratios, starting with a 1.5 to 5-fold excess of one reactant to drive the reaction to completion.[1]
Steric Hindrance The PEG4 spacer helps mitigate steric hindrance, but if the reactive groups are buried within large biomolecules, the reaction can be slow.[7] Consider using a linker with a longer PEG chain if the problem persists.
Suboptimal pH While the reaction is robust between pH 6-9, ensure the buffer pH is optimal for the stability and solubility of your biomolecules, typically pH 7.2-7.5 for proteins.[1][5]

Visualizations

experimental_workflow General Experimental Workflow for Methyltetrazine-TCO Conjugation reagent_prep 1. Reagent Preparation - Dissolve Tetrazine in DMSO - Dissolve TCO-biomolecule in Buffer (pH 7.4) reaction_setup 2. Reaction Setup - Combine reactants - Use 1.5-5x molar excess of one reagent reagent_prep->reaction_setup incubation 3. Incubation - Select Temperature (4°C, RT, or 37°C) - Incubate for appropriate time reaction_setup->incubation monitoring 4. Monitoring (Optional) - Track disappearance of Tetrazine color - UV-Vis at ~530 nm incubation->monitoring purification 5. Purification - Remove excess reagents - SEC, Dialysis, or Desalting Column incubation->purification If not monitoring monitoring->purification analysis 6. Characterization - Confirm conjugation - SDS-PAGE, MS, HPLC purification->analysis

Caption: General workflow for Methyltetrazine-TCO conjugation.

troubleshooting_workflow Troubleshooting Guide for Low Conjugation Yield start Low or No Product? reagents Reagents Fresh? Stored at -20°C? start->reagents conditions Reaction Conditions Optimal? reagents->conditions Yes sol_reagents Use fresh reagents. Aliquot upon receipt. reagents->sol_reagents No sterics Potential Steric Hindrance? conditions->sterics Yes sol_conditions Optimize molar ratio (1.5-5x excess). Adjust temperature or incubation time. conditions->sol_conditions No sol_sterics Use a linker with a longer PEG chain. sterics->sol_sterics Yes success Yield Improved sterics->success No sol_reagents->success sol_conditions->success sol_sterics->success

Caption: Logical workflow for troubleshooting low conjugation yield.

References

Preventing degradation of Methyltetrazine-PEG4-Amine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-PEG4-Amine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of this reagent to prevent degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

For optimal stability, solid this compound should be stored at -20°C, desiccated, and protected from light.[1][2][3] When stored properly, the solid compound is stable for an extended period, with some suppliers suggesting a shelf life of over three years.[4] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.[2][3]

Q2: How should I prepare and store stock solutions of this compound?

Stock solutions should be prepared using anhydrous organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2] The stability of stock solutions is dependent on the storage temperature.

Q3: What factors can lead to the degradation of this compound?

The tetrazine moiety is sensitive to several factors that can cause degradation:

  • Moisture: Tetrazines can be susceptible to hydrolysis. It is crucial to store the compound in a desiccated environment and use anhydrous solvents for stock solutions.[2][3]

  • Light: The tetrazine ring can be light-sensitive.[3][5] It is recommended to protect both the solid compound and solutions from light.

  • pH: Some tetrazines exhibit increased degradation rates in basic aqueous solutions due to the increased concentration of hydroxide ions, which are potent nucleophiles.[5]

  • Nucleophiles: The presence of nucleophiles, such as thiols, can lead to the degradation of the tetrazine ring.[5]

Q4: How does the methyl group in this compound affect its stability?

The methyl group is an electron-donating group which increases the electron density of the tetrazine ring.[5] This makes the ring less susceptible to nucleophilic attack, thus enhancing its stability compared to unsubstituted tetrazines.[5][6][7][8]

Troubleshooting Guide

This guide addresses common issues that may arise during the storage and use of this compound.

Issue 1: Loss of reactivity in a click chemistry reaction.

  • Possible Cause: Degradation of the this compound reagent.

  • Recommended Solution:

    • Ensure the reagent has been stored correctly at -20°C, desiccated, and protected from light.[1][2][3]

    • Prepare fresh stock solutions in an anhydrous solvent like DMSO or DMF before use.[2]

    • Avoid multiple freeze-thaw cycles by storing aliquoted stock solutions.[2]

    • If using aqueous buffers, be mindful of the pH, as basic conditions can accelerate degradation.[5]

Issue 2: Poor solubility of the compound in aqueous buffer.

  • Possible Cause: While the PEG4 spacer enhances water solubility, high concentrations may still lead to precipitation in purely aqueous solutions.[1][4][9]

  • Recommended Solution:

    • First, dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO to create a stock solution.[4][10]

    • This stock solution can then be added to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low enough (typically <10%) to not interfere with your biological system.[2]

Issue 3: Low or no conjugation product observed.

  • Possible Cause: In addition to reagent degradation, this could be due to issues with the reaction partner (e.g., TCO-modified molecule) or suboptimal reaction conditions.

  • Recommended Solution:

    • Verify the stability and purity of the reaction partner. For instance, trans-cyclooctene (TCO) can isomerize to its less reactive cis-isomer.[11]

    • Optimize the stoichiometry. A slight excess of the tetrazine reagent may be beneficial.[12]

    • Ensure the reaction pH is within the optimal range for the specific reaction, typically between 6 and 9.[12]

Quantitative Data

The stability of tetrazine compounds is often quantified by their half-life under specific conditions. The following table summarizes recommended storage conditions for this compound in both solid form and as a stock solution.

FormStorage TemperatureRecommended DurationKey Considerations
Solid -20°CLong-term (months to years)[4]Store in a dry, dark place.[4]
Solid 0 - 4°CShort-term (days to weeks)[4]Store in a dry, dark place.[4]
Stock Solution in Anhydrous DMSO/DMF -20°CUp to 1 month[2][10]Aliquot to avoid freeze-thaw cycles; protect from moisture and light.[2]
Stock Solution in Anhydrous DMSO/DMF -80°CUp to 6 months[10]Aliquot to avoid freeze-thaw cycles; protect from moisture and light.[2]

Experimental Protocols

Protocol: Assessing the Stability of this compound via HPLC

This protocol provides a general method to determine the rate of degradation of this compound in an aqueous buffer.

Objective: To quantify the stability and determine the half-life of this compound under specific aqueous conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV-Vis detector

  • Incubator or water bath

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Test Solution: Dilute the stock solution with PBS (pH 7.4) to a final concentration of 1 mM.

  • Time-Course Incubation: Incubate the test solution at 37°C.[5]

  • Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution and, if necessary, quench any further degradation by adding acetonitrile or by snap-freezing.[5]

  • HPLC Analysis:

    • Inject the samples into the HPLC system.

    • Use a suitable gradient with a C18 reverse-phase column to separate the intact compound from its degradation products.[3]

    • Monitor the absorbance at the characteristic wavelength for the tetrazine ring (approximately 520-540 nm).[3][5]

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Plot the percentage of the remaining intact compound against time to determine the degradation profile and calculate the half-life (t½) of the compound under the tested conditions.[3]

Visualizations

Storage_Workflow Recommended Storage Workflow for this compound A Receive Solid Compound B Store at -20°C (Desiccated, Dark) A->B C Equilibrate to Room Temp Before Opening B->C D Prepare Stock Solution (Anhydrous DMSO/DMF) C->D E Aliquot into Single-Use Vials D->E F Store Aliquots at -20°C or -80°C E->F G Use in Experiment F->G

Caption: Recommended storage workflow for this compound.

Troubleshooting_Degradation Troubleshooting Low Reactivity A Low or No Product Yield B Check Reagent Integrity A->B C Improper Storage? B->C E Multiple Freeze-Thaw Cycles? B->E G Aqueous Instability? B->G D Store at -20°C, Desiccated, Dark C->D F Aliquot Stock Solutions E->F H Use Fresh Solutions, Check pH G->H

Caption: Decision tree for troubleshooting low reactivity.

References

Technical Support Center: Purification of Methyltetrazine-PEG4-Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying Methyltetrazine-PEG4-Amine conjugates. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound conjugates, offering potential causes and solutions in a question-and-answer format.

Q1: I am observing low recovery of my conjugate after purification. What are the possible reasons and how can I improve the yield?

Possible Causes:

  • Precipitation of the conjugate: The conjugation process or the buffer conditions used during purification might cause the conjugate to precipitate. The tetrazine moiety can increase the hydrophobicity of molecules, potentially leading to aggregation.[1]

  • Non-specific binding to the chromatography resin: Your conjugate may be interacting with the column matrix, leading to its loss during the purification process.[1]

  • Harsh elution conditions: The conditions used to elute the conjugate from the chromatography column may be causing denaturation and subsequent loss of the product.[1]

  • Instability of the tetrazine ring: Some tetrazine derivatives can be unstable in aqueous solutions, which could lead to degradation of the conjugate during long purification procedures.[1]

Suggested Solutions:

  • Optimize buffer conditions: Ensure the pH and ionic strength of your buffers are suitable for maintaining the solubility and stability of your conjugate. Consider performing purification steps at a lower temperature (e.g., 4°C) to minimize degradation.[1]

  • Choose the right chromatography resin: Select a resin with low non-specific binding properties. You may also consider adding organic modifiers to the mobile phase if using techniques like reverse-phase chromatography, which can help in preventing non-specific interactions.

  • Employ mild elution conditions: Use the mildest possible conditions to elute your conjugate. This could involve using a shallower gradient in gradient chromatography or selecting a buffer with a pH closer to the isoelectric point of your conjugate in ion-exchange chromatography.

  • Use more stable tetrazine derivatives: If instability is suspected, consider using tetrazine derivatives with substituents that enhance their stability.[1]

Q2: My purified conjugate is contaminated with unreacted this compound. How can I effectively remove it?

Possible Causes:

  • Inadequate separation by size exclusion chromatography (SEC): The molecular weight difference between your conjugate and the free this compound may not be substantial enough for effective separation by SEC.[2]

  • Co-elution in reverse-phase HPLC (RP-HPLC): The unreacted reagent might have similar retention characteristics to your conjugate under the chosen RP-HPLC conditions.

Suggested Solutions:

  • Optimize SEC parameters: Use a column with a fractionation range appropriate for the molecular weights you are trying to separate. Adjusting the mobile phase composition, such as ionic strength or pH, might also improve resolution.[2]

  • Switch to an alternative chromatography technique:

    • RP-HPLC: This is often a powerful alternative to SEC for separating molecules with different polarities. The hydrophobicity of your target molecule is likely different from that of the PEG reagent, allowing for separation.[2]

    • Ion-exchange chromatography (IEC): This technique can be effective if your conjugate and the free PEG reagent have different net charges.[2]

    • Solid-Phase Extraction (SPE): SPE can be a quick and efficient method for sample cleanup and removal of excess reagents.[3]

  • Dialysis or Ultrafiltration: For larger biomolecule conjugates, dialysis or ultrafiltration can be effective in removing the smaller, unreacted this compound.[4]

Q3: I am seeing multiple peaks in my chromatogram during the purification of my conjugate. What could be the issue?

Possible Causes:

  • Formation of multi-PEGylated species: The reaction may have resulted in molecules with varying numbers of attached PEG chains (e.g., mono-, di-, multi-PEGylated).[5]

  • Presence of positional isomers: You may have molecules with the same number of PEG chains attached at different sites.[5]

  • Conjugate aggregation or degradation: The appearance of multiple peaks could indicate that your conjugate is aggregating or degrading under the analytical conditions.[1]

  • Hydrolysis of the starting materials: Degradation products from the PEGylation reagents can also appear as extra peaks.[5]

Suggested Solutions:

  • Optimize reaction stoichiometry: Carefully control the molar ratio of reactants to favor the formation of the desired conjugate.

  • High-resolution purification techniques: Techniques like RP-HPLC and IEC are often capable of separating positional isomers and multi-PEGylated species.[][7]

  • Analytical characterization: Use techniques like mass spectrometry to identify the species corresponding to each peak.

  • Ensure sample stability: Analyze the sample immediately after preparation or store it under conditions that minimize degradation and aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial purification method for a this compound conjugate?

The choice of the initial purification method largely depends on the properties of the molecule to which the this compound is conjugated.[2]

  • For large biomolecules (e.g., proteins, antibodies): Size Exclusion Chromatography (SEC) is often the first choice to remove unreacted, low molecular weight PEG-tetrazine reagent.[1][2] Ion-Exchange Chromatography (IEC) can also be very effective, as PEGylation can alter the overall charge of the protein, allowing for separation from the unconjugated species.[2][]

  • For smaller molecules (e.g., peptides, oligonucleotides): Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally the most powerful technique, providing high-resolution separation based on differences in hydrophobicity.[2]

Q2: How can I monitor the purification process?

UV detection is a standard method for monitoring the purification of this compound conjugates. You should monitor at wavelengths relevant for your molecule (e.g., 280 nm for proteins) and the tetrazine moiety (around 305 nm or 520 nm).[2]

Q3: What are the key parameters to optimize in RP-HPLC for purifying my conjugate?

The following parameters are crucial for optimizing RP-HPLC separation:

  • Column: A C18 reversed-phase column is commonly used.[2]

  • Mobile Phase: A typical mobile phase consists of water and acetonitrile, both containing an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.[3][8]

  • Gradient: The optimal gradient of the organic solvent will need to be determined empirically for your specific conjugate.[2]

  • Flow Rate: A typical flow rate for an analytical column is 1 mL/min, while preparative columns will have higher flow rates.[2]

Q4: How can I confirm the purity and identity of my final conjugate?

A combination of analytical techniques is recommended:

  • SDS-PAGE (for protein conjugates): To visualize the protein and assess for the presence of impurities. A shift in molecular weight after conjugation may be observable.[1]

  • Size Exclusion Chromatography (SEC-HPLC): To assess for the presence of aggregates and to confirm the homogeneity of the purified conjugate.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and verify the successful conjugation.

  • UV-Vis Spectroscopy: To confirm the presence of both the biomolecule and the tetrazine.

Data Presentation

Table 1: Comparison of Primary Purification Techniques for this compound Conjugates

Purification TechniquePrinciple of SeparationBest Suited ForAdvantagesLimitations
Reversed-Phase HPLC (RP-HPLC) HydrophobicitySmall molecules (peptides, oligonucleotides), high-resolution separation of isomers.[2][]High resolution, well-established methods.Can be denaturing for some proteins, may require method development.[3]
Size Exclusion Chromatography (SEC) Molecular size (hydrodynamic radius)Large biomolecules (proteins, antibodies) to remove small unreacted reagents.[1][2]Gentle, non-denaturing conditions.[9]Poor resolution if the product and unreacted PEG are of similar size.[3]
Ion-Exchange Chromatography (IEC) Net chargeCharged biomolecules (proteins, antibodies) where PEGylation alters the overall charge.[2][]High capacity, can separate based on the degree of PEGylation.[7]Not suitable for neutral molecules, separation can be affected by buffer pH and ionic strength.
Solid-Phase Extraction (SPE) Adsorption chromatographyRapid sample cleanup and removal of excess reagents.[3]Fast, simple, suitable for high-throughput screening.[3]Lower resolution compared to HPLC, primarily for cleanup rather than high-purity isolation.
Dialysis / Ultrafiltration Molecular weight cutoffLarge biomolecules to remove small molecule impurities.[4][7]Simple, cost-effective for buffer exchange and removing small molecules.Cannot separate molecules of similar size, potential for sample loss due to membrane binding.[7]

Experimental Protocols

General Protocol for Reversed-Phase HPLC (RP-HPLC) Purification

This protocol provides a general guideline and should be optimized for your specific this compound conjugate.[2]

  • Column: Select a suitable C18 reversed-phase column.[2]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[3]

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[3]

  • System Equilibration: Equilibrate the HPLC system with the column at a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude conjugate in a suitable solvent, preferably the initial mobile phase composition, and filter it through a 0.22 µm syringe filter.

  • Injection and Elution: Inject the sample onto the column and start a linear gradient of Mobile Phase B. A typical gradient might be from 10% to 90% Mobile Phase B over 30-60 minutes.[3]

  • Detection: Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 280 nm for proteins and ~520 nm for tetrazine).[2]

  • Fraction Collection: Collect fractions corresponding to the desired peak.

  • Post-Purification: Analyze the collected fractions for purity. Pool the pure fractions and remove the solvent, often by lyophilization.[2]

General Protocol for Size Exclusion Chromatography (SEC)

This protocol is a general guideline for separating larger conjugates from smaller unreacted reagents.[2]

  • Column and Mobile Phase Selection: Choose an SEC column with a fractionation range suitable for your conjugate and unreacted reagent. The mobile phase is typically an aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • System Equilibration: Equilibrate the SEC system with the chosen mobile phase until a stable baseline is achieved.

  • Sample Preparation: Ensure your sample is fully dissolved in the mobile phase and filter it if necessary.

  • Sample Loading: Inject a sample volume that is a small percentage of the total column volume to avoid overloading and ensure good separation.[2]

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions as the sample elutes from the column. The desired conjugate should elute in the earlier fractions, before the smaller, unreacted molecules.[2]

  • Analysis: Analyze the collected fractions to identify those containing the purified conjugate.

Mandatory Visualization

PurificationWorkflow start Crude this compound Conjugate Mixture decision_size Is the conjugate a large biomolecule? start->decision_size sec Size Exclusion Chromatography (SEC) decision_size->sec  Yes rphplc Reversed-Phase HPLC (RP-HPLC) decision_size->rphplc  No (small molecule) iec Ion-Exchange Chromatography (IEC) sec->iec Further purification if needed analysis Purity and Identity Analysis (HPLC, MS, SDS-PAGE) sec->analysis rphplc->analysis iec->analysis pure_product Purified Conjugate analysis->pure_product Fractions meet purity criteria

Caption: Decision workflow for selecting a primary purification method.

RPHPLC_Troubleshooting problem Problem: Poor Separation in RP-HPLC cause1 Co-elution of conjugate and impurities problem->cause1 cause2 Broad or tailing peaks problem->cause2 solution1a Optimize Gradient cause1->solution1a solution1b Change Column (e.g., different stationary phase) cause1->solution1b solution2a Adjust Mobile Phase pH or Additives cause2->solution2a solution2b Lower Sample Load cause2->solution2b

References

Dealing with moisture sensitivity of Methyltetrazine-PEG4-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-PEG4-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this moisture-sensitive reagent.

Frequently Asked Questions (FAQs)

Q1: What is Methyltetrazine-PEG4-NHS ester and what is it used for?

Methyltetrazine-PEG4-NHS ester is a heterobifunctional crosslinker used in bioconjugation.[1] It contains three key components:

  • Methyltetrazine: A highly reactive moiety that participates in inverse-electron-demand Diels-Alder (iEDDA) "click" chemistry with trans-cyclooctene (TCO) functionalized molecules.[2][3]

  • PEG4 spacer: A hydrophilic polyethylene glycol linker that enhances water solubility and reduces steric hindrance.[2][3]

  • NHS ester: An amine-reactive group that forms stable amide bonds with primary amines (e.g., lysine residues on proteins) at a pH of 7-9.[2][4]

This reagent is commonly used for the precise assembly of complex biomolecular structures like antibody-drug conjugates (ADCs), for targeted drug delivery, and in advanced imaging applications.

Q2: Why is Methyltetrazine-PEG4-NHS ester so sensitive to moisture?

The N-hydroxysuccinimide (NHS) ester functional group is highly susceptible to hydrolysis, which is the chemical breakdown of the ester in the presence of water.[5] This reaction cleaves the NHS ester, rendering it inactive and unable to react with primary amines. The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[5]

Q3: What are the optimal storage conditions for Methyltetrazine-PEG4-NHS ester?

To maintain its reactivity, Methyltetrazine-PEG4-NHS ester should be stored at -20°C in a desiccated environment, protected from light.[3] It is crucial to prevent exposure to moisture.

Q4: I need to dissolve the reagent. What is the best practice?

Always allow the vial of Methyltetrazine-PEG4-NHS ester to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the vial.[5] Use a high-quality, anhydrous (dry) solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to prepare a stock solution.[5] It is highly recommended to prepare the stock solution immediately before use.

Q5: Can I store the dissolved Methyltetrazine-PEG4-NHS ester solution?

Stock solutions of NHS esters in anhydrous DMSO or DMF can be stored for a limited time at -20°C or -80°C. However, for optimal performance and to avoid loss of reactivity due to hydrolysis, it is always best to use freshly prepared solutions. If you must store a solution, it should be in small aliquots to avoid multiple freeze-thaw cycles.

Q6: What buffers should I use for my conjugation reaction?

It is critical to use buffers that are free of primary amines. Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer, with a pH between 7.2 and 8.5.[6][7]

Q7: What buffers should I avoid?

Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency.[6][7]

Troubleshooting Guide

Low or No Conjugation Yield

This is one of the most common issues encountered when working with Methyltetrazine-PEG4-NHS ester. The following guide will help you troubleshoot potential causes.

Potential Cause Recommended Solution
Inactive NHS Ester due to Hydrolysis The reagent was exposed to moisture. Always allow the vial to warm to room temperature before opening. Use fresh, anhydrous DMSO or DMF to prepare the stock solution immediately before use. Avoid storing the reagent in aqueous solutions.
Incorrect Buffer pH The reaction pH is outside the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester. Verify the pH of your reaction buffer with a calibrated pH meter.
Presence of Primary Amines in the Buffer Buffers such as Tris or glycine contain primary amines that compete with the target molecule. Perform a buffer exchange of your biomolecule into a compatible buffer like PBS or borate buffer before starting the conjugation reaction.
Suboptimal Molar Ratio of Reagents The concentration of the NHS ester may be too low relative to the target molecule. Increase the molar excess of Methyltetrazine-PEG4-NHS ester. A common starting point is a 10- to 20-fold molar excess over the protein.
Steric Hindrance The primary amines on your target molecule may be in a sterically hindered environment, preventing the NHS ester from accessing them. Consider using a linker with a longer PEG spacer if steric hindrance is suspected.
Instability of the Tetrazine Moiety Although generally stable, the tetrazine ring can be sensitive to strong bases and some reducing agents. Ensure your reaction conditions are within the recommended pH range and avoid incompatible reagents.[6][8]

Quantitative Data

The stability of the NHS ester is highly dependent on pH. The following table provides an estimate of the half-life of a typical NHS ester at different pH values and temperatures. Please note that these are general values and the exact half-life of Methyltetrazine-PEG4-NHS ester may vary.

pH Temperature Estimated Half-life of NHS Ester
7.00°C4-5 hours[9]
8.64°C10 minutes[9]

Experimental Protocols

General Protocol for Labeling a Protein with Methyltetrazine-PEG4-NHS Ester

This protocol provides a general guideline. Optimal conditions may need to be determined empirically for your specific application.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • Methyltetrazine-PEG4-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Prepare the NHS Ester Solution:

    • Allow the vial of Methyltetrazine-PEG4-NHS ester to warm completely to room temperature.

    • Prepare a stock solution (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the Methyltetrazine-PEG4-NHS ester solution to the protein solution.

    • Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Protect from light if the tetrazine is to be used with a fluorescent TCO.

  • Quench the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove excess, unreacted reagent and byproducts by purifying the conjugate using a suitable method such as size-exclusion chromatography.

  • Characterization and Storage:

    • Characterize the labeled protein to determine the degree of labeling (DOL).

    • Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage.

Visualizations

Hydrolysis_Pathway Reagent Methyltetrazine-PEG4-NHS Ester (Active) Hydrolyzed Hydrolyzed Product (Inactive Carboxylic Acid) Reagent->Hydrolyzed Hydrolysis NHS N-Hydroxysuccinimide Reagent->NHS H2O Moisture (H₂O) H2O->Hydrolyzed

Caption: Hydrolysis pathway of Methyltetrazine-PEG4-NHS ester.

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_post Post-Reaction Warm Warm Reagent to RT Dissolve Dissolve in Anhydrous DMSO or DMF Warm->Dissolve Mix Mix Reagents Dissolve->Mix Protein Prepare Protein in Amine-Free Buffer Protein->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench with Amine Buffer Incubate->Quench Purify Purify Conjugate Quench->Purify Characterize Characterize and Store Purify->Characterize

Caption: Experimental workflow for protein labeling.

Troubleshooting_Tree Start Low Conjugation Yield CheckReagent Is the NHS ester active? Start->CheckReagent CheckBuffer Is the buffer amine-free and at the correct pH? CheckReagent->CheckBuffer Yes Sol_Reagent Use fresh reagent, prepare stock solution correctly. CheckReagent->Sol_Reagent No CheckRatio Is the molar ratio of reagents optimal? CheckBuffer->CheckRatio Yes Sol_Buffer Perform buffer exchange, verify pH. CheckBuffer->Sol_Buffer No Sol_Ratio Optimize molar excess of NHS ester. CheckRatio->Sol_Ratio No Other Consider steric hindrance or tetrazine instability. CheckRatio->Other Yes

Caption: Troubleshooting decision tree for low yield.

References

How to quench a Methyltetrazine-PEG4-Amine reaction effectively

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively quenching Methyltetrazine-PEG4-Amine reactions. Find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the success of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench an unreacted this compound?

A1: Quenching is a critical step to stop the reaction and prevent any unreacted methyltetrazine from participating in unintended side reactions in downstream applications.[1] This is particularly important in complex biological environments where the tetrazine could react with other molecules, leading to non-specific labeling, high background signals, and potential cytotoxicity.[1][2]

Q2: What are the common methods for quenching a this compound reaction?

A2: The most common and effective method is to add a small molecule containing a strained alkene or alkyne that will rapidly react with the excess tetrazine. Trans-cyclooctene (TCO) and its derivatives are widely used for this purpose due to their high reactivity with tetrazines in an inverse electron demand Diels-Alder (iEDDA) reaction.[1] Other cyclooctynes like Bicyclo[6.1.0]nonyne (BCN) and Dibenzocyclooctyne (DIBO) are also effective quenchers.[1] If the this compound was linked to another molecule via an N-hydroxysuccinimide (NHS) ester, amine-containing buffers like Tris or glycine can be used to quench any unreacted NHS ester.[2]

Q3: How do I choose the right quencher for my experiment?

A3: The choice of quencher depends on several factors, including the specific reactants, the experimental conditions, and the downstream application. For rapid and efficient quenching of the tetrazine moiety, TCO and its derivatives are excellent choices due to their fast reaction kinetics.[1] The selection between different cyclooctynes may depend on factors like cost, stability, and reaction speed.[1] For quenching NHS ester reactions, Tris-HCl or glycine buffers are standard and effective.[2]

Q4: Can the quenching agent affect the stability or function of my biomolecule?

A4: While the quenchers themselves are generally biocompatible, high concentrations or prolonged exposure could potentially impact sensitive biomolecules.[1] It is always recommended to use the minimum effective concentration of the quencher and to perform quenching for the shortest time necessary. Purification steps after quenching, such as dialysis or size-exclusion chromatography, are crucial to remove the quencher and the quenched tetrazine product.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background signal after quenching 1. Incomplete quenching: Insufficient quencher concentration or incubation time.[1]2. Non-specific binding: The quencher or the quenched product may be binding non-specifically to other molecules or surfaces.[1]3. Suboptimal washing: Inadequate removal of excess quencher and byproducts.[1]1. Increase the molar excess of the quencher (e.g., from 10-fold to 20-fold). Optimize the quenching incubation time by testing a few time points (e.g., 15, 30, and 60 minutes).2. Include blocking agents (e.g., BSA) in your buffers. If possible, consider a different quencher with lower non-specific binding properties.3. Increase the number and duration of washing steps after quenching.[1]
Low yield of the desired conjugate after quenching 1. Premature quenching: The quenching agent was added before the primary reaction was complete.2. Degradation of reactants: The this compound or the quencher may have degraded due to improper storage or handling.[4]1. Monitor the progress of your primary reaction (e.g., by LC-MS or SDS-PAGE) to ensure it has gone to completion before adding the quencher.2. Ensure reagents are stored correctly (typically at -20°C, protected from light and moisture).[4] Use freshly prepared solutions for best results.
Decreased cell viability (for in-cell applications) 1. Cytotoxicity of the quencher: High concentrations of the quenching agent may be toxic to cells.[1]2. Harsh reaction conditions: Prolonged incubation times or high temperatures can negatively impact cell health.[1]1. Titrate the quencher concentration to find the lowest effective amount. Minimize the incubation time.2. Perform the quenching reaction at a lower temperature (e.g., 4°C) for a longer duration, if compatible with the reaction kinetics.
Precipitation observed during quenching 1. Poor solubility: The quencher or the resulting quenched product may have low solubility in the reaction buffer.2. Aggregation of biomolecules: The addition of the quencher might induce aggregation of the labeled protein or antibody.1. Add a small percentage of an organic co-solvent like DMSO, if compatible with your biomolecule.2. Optimize the quenching conditions (concentration, temperature, and incubation time). Consider using a quencher with a PEG spacer to improve solubility and reduce aggregation.

Quantitative Data Summary

The following table provides a comparison of commonly used quenchers for this compound reactions. The provided values are typical starting points and may require optimization for your specific experimental setup.

QuencherTypical Molar Excess (over Tetrazine)Typical Incubation TimeKey Considerations
trans-Cyclooctene (TCO) 5 - 10 fold5 - 15 minutesVery fast reaction kinetics, allowing for short incubation times.
Bicyclo[6.1.0]nonyne (BCN) 10 - 20 fold15 - 30 minutesGood reactivity and stability. A commonly used and cost-effective option.[1]
Dibenzocyclooctyne (DIBO) 5 - 10 fold5 - 15 minutesFaster reaction kinetics than BCN.[1]
1M Tris-HCl, pH 8.0 N/A (used as a buffer component)15 - 30 minutesSpecifically for quenching unreacted NHS esters, not the tetrazine moiety.[2]
1M Glycine N/A (used as a buffer component)15 - 30 minutesAn alternative to Tris for quenching NHS esters.

Experimental Protocols

Protocol 1: Quenching Unreacted Methyltetrazine with TCO

This protocol describes the quenching of excess this compound using trans-Cyclooctene (TCO).

Materials:

  • Reaction mixture containing unreacted this compound

  • TCO stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Determine the amount of unreacted this compound: If possible, quantify the excess tetrazine in your reaction mixture. If not, assume a certain excess based on your initial reaction setup.

  • Prepare the TCO quenching solution: Based on the estimated excess of tetrazine, calculate the volume of TCO stock solution needed to achieve a 5- to 10-fold molar excess.

  • Add the quencher: Add the calculated volume of the TCO stock solution to your reaction mixture.

  • Incubate: Gently mix the reaction and incubate at room temperature for 5-15 minutes.

  • Purification: Proceed immediately to a purification step (e.g., size-exclusion chromatography or dialysis) to remove the TCO-quenched tetrazine and any remaining excess TCO.[3]

Protocol 2: Quenching Unreacted NHS Ester with Tris Buffer

This protocol is for quenching reactions where a Methyltetrazine-PEG4-linker with an NHS ester was used to label a primary amine-containing molecule.

Materials:

  • Reaction mixture containing the unreacted Methyltetrazine-PEG4-NHS ester

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[2]

  • Purification system (e.g., desalting column)

Procedure:

  • Add Quenching Buffer: Add the 1 M Tris-HCl, pH 8.0 quenching buffer to your reaction mixture to a final concentration of 50-100 mM.[2]

  • Incubate: Gently mix and incubate at room temperature for 15-30 minutes.

  • Purification: Purify the labeled biomolecule from the quenched NHS ester and other reaction components using a desalting column or dialysis.

Visualizations

Quenching_Workflow cluster_reaction Primary Reaction cluster_quenching Quenching Step cluster_purification Purification Reactant_A Biomolecule Product Labeled Biomolecule + Unreacted Methyltetrazine Reactant_A->Product Reaction Reactant_B This compound Reactant_B->Product Quencher Add Quencher (e.g., TCO) Product->Quencher Quenched_Mix Labeled Biomolecule + Quenched Tetrazine Quencher->Quenched_Mix Purification Purification (e.g., SEC) Quenched_Mix->Purification Final_Product Purified Labeled Biomolecule Purification->Final_Product

Caption: Experimental workflow for a this compound reaction followed by a quenching and purification step.

Troubleshooting_Logic start High Background Signal? incomplete_quench Incomplete Quenching? start->incomplete_quench Yes ok Problem Solved start->ok No nonspecific_binding Non-specific Binding? incomplete_quench->nonspecific_binding No solution1 Increase quencher conc. & incubation time incomplete_quench->solution1 Yes inadequate_washing Inadequate Washing? nonspecific_binding->inadequate_washing No solution2 Add blocking agents &/or change quencher nonspecific_binding->solution2 Yes solution3 Increase wash steps & duration inadequate_washing->solution3 Yes inadequate_washing->ok No solution1->ok solution2->ok solution3->ok

Caption: A troubleshooting decision tree for addressing high background signals after quenching.

References

Side reactions to consider with Methyltetrazine-PEG4-Amine bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and other issues encountered during bioconjugation experiments using Methyltetrazine-PEG4-Amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker used in bioconjugation.[1] It contains a methyltetrazine group for highly specific and rapid "click chemistry" reactions with trans-cyclooctene (TCO) or other strained alkenes, and a primary amine for conjugation to molecules with carboxylic acids or activated esters.[1][2] The polyethylene glycol (PEG4) spacer enhances water solubility and reduces steric hindrance.[3][4] Its primary application is to introduce a methyltetrazine moiety onto a biomolecule for subsequent bioorthogonal labeling.

Q2: What are the main categories of side reactions to consider when using this compound?

The primary side reactions can be grouped into two main categories:

  • Side reactions related to the initial amine conjugation: When coupling the amine of this compound to a carboxylic acid (often activated with EDC/NHS), potential side reactions include hydrolysis of the activated ester and the formation of an inactive N-acylurea byproduct.[5]

  • Side reactions related to the tetrazine moiety and its ligation partner: These include the degradation of the methyltetrazine ring itself, instability of the ligation partner (e.g., TCO isomerization), and reactions with non-target molecules.[5][6]

Q3: How stable is the methyltetrazine ring in aqueous solutions?

While methyl-substituted tetrazines are among the more stable derivatives, the 1,2,4,5-tetrazine ring can undergo hydrolysis in aqueous environments.[5] Degradation can be more pronounced under non-optimal pH conditions.[5] It is also possible, though less common, for the tetrazine ring to be reduced by biological thiols.[5] For optimal stability, it is recommended to use freshly prepared solutions and store stock solutions in anhydrous solvents like DMSO or DMF at -20°C, protected from light.[6]

Q4: My bioconjugation yield is low. What are the potential causes?

Low yield in a tetrazine-TCO ligation can stem from several factors:

  • Degradation of Reactants: Either the tetrazine or the TCO reagent may have degraded. It's crucial to use fresh reagents and check for signs of degradation, such as a loss of the characteristic pink color of the tetrazine solution.[7][8]

  • Inefficient Initial Labeling: If the this compound was first conjugated to a protein via an NHS ester, hydrolysis of the NHS ester could have been a competing reaction, leading to inefficient labeling.[9]

  • Suboptimal Reaction Conditions: The stoichiometry of the reactants, pH, temperature, and reaction time can all impact the yield.[7]

  • Reactant Precipitation: Poor solubility of the reactants can prevent the reaction from proceeding efficiently. The inclusion of a PEG linker helps, but organic co-solvents like DMSO may be necessary, ensuring compatibility with your biomolecule.[7]

  • Steric Hindrance: The reactive groups on bulky biomolecules may be inaccessible to each other.[6]

Troubleshooting Guides

Problem 1: Low or No Product Formation in the Final Tetrazine-TCO Ligation Step
Possible CauseRecommended Solution
Degradation of Tetrazine Reagent Use a freshly prepared solution of the tetrazine conjugate. Store stock solutions in an anhydrous solvent like DMSO at -20°C and protect from light.[6] A loss of the pink color indicates potential degradation.[8]
Instability/Isomerization of TCO TCO can isomerize to the less reactive cis-cyclooctene, especially during long incubations or in the presence of thiols or copper.[10][11] Use fresh TCO reagents and minimize reaction times where possible.
Suboptimal Stoichiometry The ideal molar ratio of tetrazine to TCO should be determined empirically. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often used to drive the reaction to completion.[6]
Incorrect pH The tetrazine-TCO ligation is generally robust across a pH range of 6-9.[6] However, ensure the pH is optimal for the stability of your biomolecules. Amine-free buffers like PBS are recommended.[7]
Steric Hindrance If bulky molecules are impeding the reaction, consider using a linker with a longer PEG chain to increase the distance between the reactive moieties.[6]
Reactant Precipitation The PEG4 spacer improves solubility, but if precipitation is observed, consider adding a small amount of a compatible organic co-solvent like DMSO (typically <10%).[8]
Problem 2: Side Products Observed During the Initial Amine Coupling (e.g., with EDC/NHS)
Possible CauseRecommended Solution
Hydrolysis of Activated Carboxylic Acid (NHS-ester) The NHS-ester intermediate has a limited half-life in aqueous solutions.[9] Add the this compound promptly after the activation of the carboxylic acid with EDC/NHS. Perform the reaction at a pH of 7.2-8.5 to balance amine reactivity and NHS-ester hydrolysis.[9]
Formation of N-acylurea The highly reactive O-acylisourea intermediate (formed by EDC) can rearrange to an inactive N-acylurea.[5] This byproduct can be difficult to remove. To minimize its formation, perform the reaction in the presence of Sulfo-NHS, which converts the O-acylisourea to a more stable amine-reactive Sulfo-NHS ester.
Inaccessible Amine Groups on the Protein If conjugating to a protein, the target primary amines (lysine residues) might be buried. Gentle denaturation or using a longer PEG-ylated linker could improve accessibility.[12]

Quantitative Data Summary

Table 1: Stability of Various Tetrazine Derivatives The stability of tetrazines was evaluated in DMEM containing 10% FBS at 37°C. The data shows the percentage of the compound remaining after a specified time.

Tetrazine Derivative% Remaining after 1 hour% Remaining after 24 hours
Methyltetrazine >95%~80%
H-Tetrazine ~60%<10%
Phenyl-Tetrazine >95%~90%
Note: This is representative data; actual stability can vary.

Table 2: Second-Order Rate Constants for Tetrazine-TCO Reactions The reaction kinetics are influenced by the specific structures of the tetrazine and TCO derivatives.

DienophileRate Constant (k₂) (M⁻¹s⁻¹)Solvent
trans-cyclooctene (TCO) ~1,000 - 10,332Aqueous media
Bicyclononyne (BCN) 1.4 - 3.6Methanol
Norbornene 8.5 x 10⁻³Methanol
Note: These values provide a general comparison of reactivity.[13]

Experimental Protocols

Protocol 1: General Two-Step Bioconjugation using this compound

This protocol describes the activation of a carboxylic acid-containing biomolecule with EDC/NHS and subsequent conjugation to this compound, followed by the bioorthogonal reaction with a TCO-functionalized molecule.

Step 1: Conjugation of this compound to a Carboxylic Acid-Containing Biomolecule

  • Reagent Preparation:

    • Biomolecule Solution: Prepare the biomolecule (e.g., protein) at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., 0.1 M MES, pH 6.0).[12]

    • This compound Stock: Prepare a 10 mM stock solution in anhydrous DMSO.[12]

    • EDC Stock: Prepare a 100 mM stock solution in water or MES buffer immediately before use.[12]

    • Sulfo-NHS Stock: Prepare a 100 mM stock solution in water or MES buffer immediately before use.

  • Activation and Conjugation:

    • Add a 10- to 20-fold molar excess of EDC and Sulfo-NHS to the biomolecule solution.[12]

    • Incubate for 15 minutes at room temperature.

    • Add this compound to the activated biomolecule solution. A molar excess of 10-20 fold over the biomolecule is a good starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[12]

Step 2: Bioorthogonal Ligation with a TCO-Functionalized Molecule

  • Reagent Preparation:

    • Ensure the purified methyltetrazine-functionalized biomolecule is in a suitable reaction buffer (e.g., PBS, pH 7.4) at a known concentration.

    • Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO) to prepare a stock solution.

  • Ligation Reaction:

    • Add the TCO-functionalized molecule to the solution of the methyltetrazine-functionalized biomolecule. A 1.5 to 5-fold molar excess of the TCO-molecule is typically used.[5]

    • Incubate the reaction for 30-60 minutes at room temperature.[5] The reaction is often rapid and can be monitored by the disappearance of the pink color of the tetrazine.[5]

  • Final Purification:

    • If necessary, purify the final conjugate from excess TCO-reagent using an appropriate method such as SEC.[5]

Protocol 2: Monitoring Reaction Progress with UV-Vis Spectroscopy

The progress of the tetrazine-TCO ligation can be monitored by the disappearance of the tetrazine's characteristic absorbance peak (typically around 520-540 nm).[6]

  • Determine λmax: Determine the maximum absorbance wavelength (λmax) of your methyltetrazine conjugate in the chosen reaction buffer.

  • Set up Reaction: In a quartz cuvette, mix the TCO-containing molecule and the reaction buffer. Record a baseline.

  • Initiate and Measure: Initiate the reaction by adding the tetrazine-functionalized biomolecule and mix quickly.

  • Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time until the reading stabilizes, indicating reaction completion.[6]

Visualizations

Bioconjugation_Workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Tetrazine Ligation (iEDDA) Biomolecule_COOH Biomolecule-COOH EDC_NHS EDC / NHS Activation Biomolecule_COOH->EDC_NHS Activated_Biomolecule Activated Biomolecule EDC_NHS->Activated_Biomolecule MeTz_Biomolecule MeTz-Biomolecule Conjugate Activated_Biomolecule->MeTz_Biomolecule MeTz_Amine This compound MeTz_Amine->MeTz_Biomolecule Purification1 Purification (e.g., SEC) MeTz_Biomolecule->Purification1 Purified_MeTz_Biomolecule Purified MeTz-Biomolecule Purification1->Purified_MeTz_Biomolecule Final_Conjugate Final Bioconjugate Purified_MeTz_Biomolecule->Final_Conjugate TCO_Molecule TCO-Molecule TCO_Molecule->Final_Conjugate Purification2 Final Purification (Optional) Final_Conjugate->Purification2

Caption: Workflow for a two-step bioconjugation using this compound.

Troubleshooting_Low_Yield Start Low/No Conjugation Product? Degradation Degradation of Reactants? Start->Degradation Yes Conditions Suboptimal Reaction Conditions? Degradation->Conditions No Sol_Degradation Use fresh reagents. Store properly. Degradation->Sol_Degradation Yes Precipitation Reactant Precipitation? Conditions->Precipitation No Sol_Conditions Optimize stoichiometry, pH, temp, time. Conditions->Sol_Conditions Yes StericHindrance Steric Hindrance? Precipitation->StericHindrance No Sol_Precipitation Add compatible co-solvent (e.g., DMSO). Precipitation->Sol_Precipitation Yes Sol_StericHindrance Use longer PEG linker. StericHindrance->Sol_StericHindrance Yes Success Improved Yield StericHindrance->Success No, review protocol Sol_Degradation->Success Sol_Conditions->Success Sol_Precipitation->Success Sol_StericHindrance->Success

Caption: Troubleshooting decision tree for low bioconjugation yield.

References

How to determine the degree of labeling (DOL) for Methyltetrazine-PEG4-Amine conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the Degree of Labeling (DOL) for Methyltetrazine-PEG4-Amine conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the Degree of Labeling (DOL) and why is it important for this compound conjugates?

A1: The Degree of Labeling (DOL), also known as the degree of substitution, represents the average number of methyltetrazine-PEG4 molecules covalently attached to a single biomolecule (e.g., a protein or antibody).[1] Accurately determining the DOL is crucial for ensuring the quality, consistency, and reproducibility of your experiments.[1] An optimal DOL is essential for the efficacy of downstream applications. Too low a DOL can result in a poor signal in detection assays, while an excessively high DOL may lead to protein aggregation, loss of biological activity, or altered pharmacokinetics.[1]

Q2: What are the primary methods for determining the DOL of this compound conjugates?

A2: The two most common and accessible methods for determining the DOL of this compound conjugates are:

  • UV-Vis Spectrophotometry: This technique relies on measuring the absorbance of the conjugate at two different wavelengths: one for the biomolecule (typically a protein at 280 nm) and one for the methyltetrazine moiety (around 520-540 nm).[2]

  • Mass Spectrometry (MS): Mass spectrometry provides a precise measurement of the mass of the labeled biomolecule.[1][3] By comparing the mass of the conjugate to the mass of the unlabeled biomolecule, the number of attached this compound molecules can be determined.[1][3]

Q3: Which method, UV-Vis or Mass Spectrometry, should I choose for my DOL determination?

A3: The choice of method depends on the required accuracy, sample purity, and available equipment.

  • UV-Vis Spectrophotometry is a rapid and widely available technique suitable for routine DOL estimation. However, its accuracy can be affected by the presence of impurities that absorb at the measured wavelengths.

  • Mass Spectrometry is the gold standard for accurate DOL determination as it provides the exact mass of the conjugate and can reveal the distribution of different labeled species.[2] It is particularly useful for complex mixtures or when a precise understanding of the labeling heterogeneity is required.

Q4: Do I need to purify my conjugate before determining the DOL?

A4: Yes, it is highly recommended to purify the conjugate from unreacted this compound and other reaction components before DOL determination.[4][5] Purification methods such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) can be used to remove excess labeling reagent, which can interfere with accurate measurements, especially in UV-Vis spectrophotometry.

Troubleshooting Guide

Problem 1: Inconsistent or non-reproducible DOL values between batches.

  • Possible Cause: Inconsistent purity or concentration of starting materials.

    • Recommended Solution: Ensure the biomolecule is of high purity (>95%) and accurately quantified.[6] Use fresh, high-quality this compound reagent.

  • Possible Cause: Presence of interfering substances in the reaction buffer.

    • Recommended Solution: Amine-containing buffers like Tris will compete with the desired reaction when using NHS ester chemistry to attach the methyltetrazine linker.[7] Perform buffer exchange into an amine-free buffer (e.g., PBS, pH 7.2-8.0) before conjugation.[4]

  • Possible Cause: Variability in reaction conditions.

    • Recommended Solution: Tightly control reaction parameters such as temperature, pH, and incubation time.

Problem 2: Very low or zero DOL calculated.

  • Possible Cause: Inactive this compound reagent.

    • Recommended Solution: Ensure the reagent has been stored correctly at -20°C and protected from moisture.[8] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[4]

  • Possible Cause: Inaccessible reactive sites on the biomolecule.

    • Recommended Solution: The folding of a protein can limit the accessibility of reactive groups like primary amines (lysine residues).[7][9] Consider optimizing the reaction pH or using a different conjugation strategy targeting other functional groups if available.

  • Possible Cause: Hydrolysis of the NHS ester (if used for conjugation).

    • Recommended Solution: N-hydroxysuccinimide (NHS) esters are prone to hydrolysis, especially at alkaline pH.[7] Prepare the NHS ester solution immediately before use and perform the conjugation reaction promptly.

Problem 3: Mass spectrometry data shows multiple unexpected peaks.

  • Possible Cause: Presence of adducts.

    • Recommended Solution: In electrospray ionization mass spectrometry (ESI-MS), it is common to observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).[3][10] These will result in peaks at M+22 and M+38, respectively, for a singly charged species.[3]

  • Possible Cause: Incomplete conjugation or presence of multiple labeled species.

    • Recommended Solution: The mass spectrum may show a distribution of peaks corresponding to the unlabeled biomolecule and the biomolecule with varying numbers of attached this compound molecules.[3] This is expected and provides information on the heterogeneity of the conjugate.

  • Possible Cause: Fragmentation of the molecule.

    • Recommended Solution: While less common with soft ionization techniques like ESI, some in-source fragmentation can occur.[3] Optimize the MS source parameters to minimize fragmentation.

Experimental Protocols

Protocol 1: DOL Determination by UV-Vis Spectrophotometry

1. Sample Preparation:

  • Purify the this compound conjugate to remove any unreacted labeling reagent.
  • Prepare a solution of the purified conjugate in a suitable buffer (e.g., PBS).

2. Spectrophotometric Measurement:

  • Set the spectrophotometer to read absorbance at 280 nm and the maximum absorbance wavelength (λmax) of the methyltetrazine, typically around 520 nm.
  • Blank the spectrophotometer with the buffer used to dissolve the conjugate.
  • Measure the absorbance of the conjugate solution at 280 nm (A_280) and ~520 nm (A_dye).

3. DOL Calculation:

  • Calculate the concentration of the biomolecule (Protein):
  • A correction factor (CF) is needed to account for the absorbance of the methyltetrazine at 280 nm.[2] This is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.
  • Corrected A_280 = A_280 - (A_dye * CF)[2]
  • Protein Concentration (M) = Corrected A_280 / (ε_protein * path length)[2]
  • Calculate the concentration of the Methyltetrazine (Dye):
  • Dye Concentration (M) = A_dye / (ε_dye * path length)[2]
  • Calculate the DOL:
  • DOL = Dye Concentration (M) / Protein Concentration (M)[2]

Protocol 2: DOL Determination by Mass Spectrometry (ESI-MS)

1. Sample Preparation:

  • Purify the conjugate to remove unreacted labeling reagent and other impurities.
  • Prepare the conjugate sample in a volatile buffer suitable for mass spectrometry (e.g., ammonium acetate or ammonium bicarbonate). The concentration should be in the range of 0.1-1 mg/mL.
  • For LC-MS analysis, dilute the sample in an appropriate solvent, such as 50:50 acetonitrile:water with 0.1% formic acid.[10]

2. Mass Spectrometry Analysis:

  • Set up the mass spectrometer (e.g., Q-TOF, Orbitrap) for intact protein analysis.
  • Infuse the sample directly or inject it onto a liquid chromatography system coupled to the mass spectrometer (LC-MS).
  • Acquire the mass spectrum over a mass-to-charge (m/z) range that will encompass the expected charge state envelope of the conjugate.

3. Data Analysis:

  • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the conjugate.
  • Determine the mass of the unlabeled biomolecule by running a control sample.
  • Calculate the mass difference between the conjugate and the unlabeled biomolecule.
  • Calculate the DOL:
  • DOL = (Mass of Conjugate - Mass of Unlabeled Biomolecule) / Mass of this compound

Quantitative Data Summary

ParameterSymbolValueSource
Molar Extinction Coefficient of Typical IgG at 280 nmε_protein~210,000 M⁻¹cm⁻¹Generic Value
Molar Extinction Coefficient of Methyltetrazine at ~520 nmε_dye~400-500 M⁻¹cm⁻¹[3][11]
Correction Factor for Methyltetrazine at 280 nmCF~0.3[12]
Molecular Weight of this compoundMW_linker~350.4 g/mol Calculated

Note: The molar extinction coefficient of the methyltetrazine and the correction factor can vary slightly depending on the specific chemical structure and the buffer conditions. It is best to use the value provided by the supplier or determine it experimentally.

Visualizations

experimental_workflow_dol cluster_prep Sample Preparation cluster_analysis DOL Analysis cluster_uv_vis_steps UV-Vis Protocol cluster_ms_steps MS Protocol start Start: Conjugated Biomolecule purify Purify Conjugate (e.g., SEC, Dialysis) start->purify uv_vis UV-Vis Spectrophotometry purify->uv_vis For rapid estimation ms Mass Spectrometry purify->ms For high accuracy measure_abs Measure Absorbance (280 nm & ~520 nm) uv_vis->measure_abs acquire_ms Acquire Mass Spectrum ms->acquire_ms calc_conc Calculate Concentrations (Protein & Dye) measure_abs->calc_conc calc_dol_uv Calculate DOL calc_conc->calc_dol_uv end End: Determined DOL calc_dol_uv->end deconvolute Deconvolute Spectrum acquire_ms->deconvolute calc_dol_ms Calculate DOL deconvolute->calc_dol_ms calc_dol_ms->end

Caption: Experimental workflow for determining the Degree of Labeling (DOL).

troubleshooting_guide cluster_low Troubleshooting Low DOL cluster_inconsistent Troubleshooting Inconsistent DOL cluster_ms Troubleshooting MS Issues start Start: Unexpected DOL Result issue What is the issue? start->issue low_dol Low/Zero DOL issue->low_dol Low or No Labeling inconsistent_dol Inconsistent DOL issue->inconsistent_dol Variable Results ms_issues Unexpected MS Peaks issue->ms_issues Complex Spectrum check_reagent Check Reagent Activity & Storage Conditions low_dol->check_reagent check_purity Verify Starting Material Purity & Concentration inconsistent_dol->check_purity identify_adducts Identify Common Adducts ([M+Na]⁺, [M+K]⁺) ms_issues->identify_adducts check_accessibility Assess Reactive Site Accessibility check_reagent->check_accessibility check_hydrolysis Consider NHS Ester Hydrolysis check_accessibility->check_hydrolysis end Resolved check_hydrolysis->end check_buffer Check for Interfering Buffer Components check_purity->check_buffer check_conditions Ensure Consistent Reaction Conditions check_buffer->check_conditions check_conditions->end analyze_distribution Analyze Distribution of Labeled Species identify_adducts->analyze_distribution optimize_ms Optimize MS Parameters to Minimize Fragmentation analyze_distribution->optimize_ms optimize_ms->end

Caption: Logical flow for troubleshooting common DOL determination issues.

References

Technical Support Center: Scaling Up Methyltetrazine-PEG4-Amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-PEG4-Amine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the use and scaling up of reactions involving this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker used in bioconjugation. It features a methyltetrazine group for "click chemistry" and a primary amine. The methyltetrazine moiety reacts with high specificity and speed with a trans-cyclooctene (TCO)-functionalized molecule in a process known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2][3] The primary amine allows for its conjugation to molecules containing activated carboxylic acids (e.g., NHS esters). The PEG4 spacer enhances aqueous solubility and reduces steric hindrance.[4][5] Common applications include protein-protein conjugation, antibody-drug conjugation, and surface modification.[5]

Q2: What are the key advantages of using a methyltetrazine linker?

Methyltetrazine linkers offer several advantages in bioconjugation:

  • Biocompatibility: The click reaction occurs efficiently under mild, physiological buffer conditions without the need for a copper catalyst or reducing agents.[3][6]

  • Chemoselectivity: Tetrazine and TCO groups are highly selective for each other and do not typically react with other functional groups found in biological samples.[3][5][6]

  • Fast Kinetics: The iEDDA reaction is one of the fastest bioorthogonal ligations currently available, often leading to rapid conjugate formation.[3][5][6]

  • Stability: The methyl group on the tetrazine ring improves its stability compared to unsubstituted tetrazines.[4][7]

Q3: What is the optimal pH for reactions involving this compound?

The optimal pH depends on the reaction being performed.

  • For the subsequent tetrazine-TCO ligation, the reaction is robust and efficient across a broad pH range, typically between 6.0 and 9.0.[8][9]

  • If the amine group of the linker is being reacted with an NHS ester, a pH range of 7.2-8.5 is recommended to ensure the primary amine is sufficiently nucleophilic while minimizing hydrolysis of the NHS ester.[1]

Q4: How should this compound be stored?

To ensure stability and prevent degradation, this compound and its derivatives should be stored at -20°C, desiccated, and protected from light.[8][10] Before use, it is crucial to allow the vial to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis.[10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the scaling up of your experiments, offering potential causes and solutions in a question-and-answer format.

Low Conjugation Yield

Problem: I am observing a low or no yield in my conjugation reaction.

Potential CauseRecommended Solution
Degraded Reagents Use fresh reagents whenever possible. Ensure proper storage at -20°C, desiccated, and protected from light.[8][10] Allow vials to equilibrate to room temperature before opening to prevent moisture condensation.[10]
Suboptimal Molar Ratio Empirically optimize the molar excess of the linker. For NHS ester reactions, a 5- to 30-fold molar excess of the linker over the amine-containing molecule is a common starting point.[1] For the subsequent tetrazine-TCO reaction, a slight excess (e.g., 1.5 to 2-fold) of one reactant can drive the reaction to completion.[8]
Incorrect Buffer Conditions Verify that the pH of your reaction buffer is within the optimal range for the specific reaction step.[1] Avoid buffers containing primary amines (e.g., Tris) if you are working with NHS esters, as they will compete with your target molecule.[1][11]
Steric Hindrance The PEG4 spacer is designed to reduce steric hindrance, but if the reactive groups on your biomolecules are in a crowded environment, this can still be an issue.[12] Consider using a linker with a longer PEG spacer if steric hindrance is suspected.[8][12]
Protein Aggregation

Problem: My protein is aggregating after conjugation.

Potential CauseRecommended Solution
High Degree of Labeling A high molar excess of the linker can lead to the modification of too many sites on the protein, potentially causing conformational changes and aggregation.[1]
Changes in Protein Conformation Reduce the molar excess of the linker and optimize the reaction time to better control the degree of labeling.[1]
Suboptimal Buffer Conditions Include additives such as arginine or glycerol in the reaction buffer to help stabilize the protein and prevent aggregation.[1]
Unexpected Side Products

Problem: I am observing unexpected side products in my analysis.

Potential CauseRecommended Solution
Hydrolysis of Reactive Groups If using an NHS ester to react with the amine on the linker, be aware that the NHS ester is susceptible to hydrolysis, especially at higher pH. Use freshly prepared solutions and perform the reaction promptly.[1]
Reaction with Non-target Molecules Ensure the purity of your starting materials to avoid side reactions with contaminants.[8] If your biomolecule contains free thiols and you are using a maleimide-functionalized partner, these may react.[8]

Experimental Protocols & Data

Recommended Reaction Conditions

The following table summarizes recommended starting conditions for the two key reaction steps involving a methyltetrazine linker.

ParameterAmine Coupling with NHS EsterTetrazine-TCO Ligation
Molar Excess of Linker 5-30 fold over amine-containing molecule[1]1.5-5 fold excess of one reactant[8][10]
pH 7.2 - 8.5[1]6.0 - 9.0[8][9]
Recommended Buffers Phosphate, Bicarbonate, HEPES, Borate (amine-free)[1]Phosphate-buffered saline (PBS)[8]
Reaction Temperature Room Temperature or 4°C[1]4°C to 37°C[10]
Reaction Time 1 - 2 hours[1]30 - 120 minutes[11]
General Protocol for Two-Step Conjugation

This protocol outlines the general steps for conjugating a protein with a TCO-modified molecule using this compound, assuming an intermediate activation step to make the protein reactive towards the amine.

  • Protein Preparation: Dissolve the protein of interest in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0 to a concentration of 1-5 mg/mL.[1]

  • Activation of Carboxylic Acids (if applicable): If your protein has available carboxylic acids, activate them in situ using EDC and NHS to form a reactive NHS ester.

  • Amine Coupling Reaction: Add the this compound solution to the activated protein solution. A 10- to 20-fold molar excess is a good starting point.[1] Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Purification: Remove excess, unreacted linker using a desalting column or size-exclusion chromatography.

  • Tetrazine-TCO Ligation: Combine the purified methyltetrazine-labeled protein with the TCO-functionalized molecule in a suitable buffer like PBS, pH 7.4.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[11]

  • Final Purification: Purify the final conjugate to remove any unreacted components.

  • Characterization: Characterize the final conjugate using appropriate methods such as SDS-PAGE or mass spectrometry.

Visualizations

experimental_workflow cluster_step1 Step 1: Amine Coupling cluster_step2 Step 2: Tetrazine-TCO Ligation a Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) b Activate Protein's Carboxylic Acids (EDC/NHS) a->b c Add this compound (10-20x molar excess) b->c d Incubate 1-2h at RT or overnight at 4°C c->d e Purify Conjugate (e.g., Desalting Column) d->e f Prepare TCO-Molecule in compatible buffer e->f Proceed to Ligation g Combine with Purified Me-Tz-Protein f->g h Incubate 30-60 min at RT g->h i Final Purification h->i j Characterize Final Conjugate (SDS-PAGE, Mass Spec) i->j

Caption: A general two-step experimental workflow for bioconjugation.

troubleshooting_workflow decision decision solution solution start Low Conjugation Yield q1 Are reagents fresh and stored correctly? start->q1 s1 Use fresh reagents. Aliquot upon receipt. Store at -20°C, desiccated. q1->s1 No q2 Is the buffer system appropriate? q1->q2 Yes s2 Use amine-free buffers (e.g., PBS) for NHS chemistry. Verify pH is optimal. q2->s2 No q3 Is molar ratio optimized? q2->q3 Yes s3 Titrate molar excess of linker to find the optimal ratio. q3->s3 No s4 Consider steric hindrance or protein aggregation issues. q3->s4 Yes

Caption: A logical workflow for troubleshooting low conjugation yield.

References

Technical Support Center: Purification of Biomolecules after Labeling with Methyltetrazine-PEG4-Amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful removal of unreacted Methyltetrazine-PEG4-Amine from their samples following a bioconjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound from my sample?

A1: The most effective and commonly used methods for removing small molecules like this compound from larger biomolecules (e.g., proteins, antibodies) are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).[1] The choice of method will depend on factors such as your sample volume, concentration, and the desired final buffer.[1]

Q2: How does Size Exclusion Chromatography (SEC) work to separate my conjugated molecule from the unreacted reagent?

A2: SEC, also known as gel filtration, separates molecules based on their size.[2][3] The chromatography column is packed with porous beads. Larger molecules, such as your conjugated protein, cannot enter these pores and therefore travel through the column more quickly, eluting first.[3] Smaller molecules, like the unreacted this compound, enter the pores, which slows their progress through the column, causing them to elute later.[3] This difference in elution time allows for the effective separation of the conjugated product from the excess small molecule reagent.

Q3: When is dialysis a suitable method for cleanup?

A3: Dialysis is a gentle method that is well-suited for removing small, unwanted compounds from macromolecular samples.[4][5] It involves placing the sample in a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[4][6] This membrane allows small molecules like this compound to diffuse out into a larger volume of buffer (the dialysate), while retaining the larger conjugated biomolecule.[4][5][6] Dialysis is particularly useful for buffer exchange and removing contaminants from protein solutions.[4][7]

Q4: What is Tangential Flow Filtration (TFF) and when should I consider using it?

A4: Tangential Flow Filtration (TFF) is a rapid and scalable method for separating molecules based on size.[8][9] In TFF, the sample solution flows parallel (tangential) to a semi-permeable membrane.[9] Pressure is applied, forcing smaller molecules like unreacted reagents and buffer components through the membrane (permeate), while the larger conjugated biomolecule is retained (retentate).[9] TFF is highly efficient for concentrating samples and for buffer exchange (diafiltration), making it a good choice for larger sample volumes.[8][9]

Troubleshooting Guides

Size Exclusion Chromatography (SEC)
Issue Possible Cause Recommended Solution
Poor separation of conjugate and unreacted reagent. Incorrect column choice: The fractionation range of the column may not be appropriate for the size difference between your conjugate and the reagent.Select a column with a fractionation range suitable for separating your biomolecule from small molecules. For proteins, a resin with an exclusion limit for molecules with Mr > 5000 is often recommended.[10]
Sample volume too large: Overloading the column can lead to poor resolution.The sample volume should ideally be between 5-10% of the total column volume for optimal separation.[11]
Inappropriate flow rate: A flow rate that is too high can decrease resolution.Optimize the flow rate according to the manufacturer's instructions for your specific column.
Low recovery of the conjugated protein. Non-specific binding to the column matrix: Your protein may be interacting with the stationary phase.Add a low concentration of salt (e.g., 150 mM NaCl) to the running buffer to minimize ionic interactions.[3]
Sample dilution: SEC can result in some sample dilution.[2]Concentrate the eluted fractions if necessary.
Dialysis
Issue Possible Cause Recommended Solution
Inefficient removal of unreacted reagent. Insufficient dialysate volume: A small volume of dialysis buffer will quickly reach equilibrium, halting further diffusion.Use a dialysate volume that is at least 100-200 times the sample volume.[4][12]
Infrequent buffer changes: As the concentration of the unreacted reagent in the dialysate increases, the concentration gradient decreases, slowing down removal.Change the dialysis buffer multiple times. For example, dialyze for 1-2 hours, change the buffer, dialyze for another 1-2 hours, change the buffer again, and then dialyze overnight at 4°C.[4]
Incorrect MWCO of the dialysis membrane: The molecular weight cut-off of the membrane may be too small.Ensure the MWCO of the dialysis membrane is significantly larger than the molecular weight of this compound but well below that of your biomolecule.
Sample dilution. Osmotic pressure differences: If the ionic strength of the sample and the dialysis buffer are significantly different, water can move into the sample.Ensure the dialysis buffer has a similar osmolarity to your sample.
Protein precipitation in the dialysis tubing. Unfavorable buffer conditions: The dialysis buffer may not be suitable for your protein's stability.Use a dialysis buffer that is known to be optimal for your protein's stability (pH, ionic strength, etc.). Perform the dialysis at a lower temperature (e.g., 4°C).[1]
Tangential Flow Filtration (TFF)
Issue Possible Cause Recommended Solution
Slow processing time. Membrane fouling: The membrane pores may be getting blocked.Optimize the transmembrane pressure (TMP) and cross-flow rate to minimize fouling. Consider using a membrane with a different material or pore size.[1]
Low recovery of the conjugated protein. Adsorption to the membrane: The protein may be sticking to the membrane surface.Pre-condition the membrane according to the manufacturer's protocol. Consider using a membrane material known for low protein binding.
Inefficient removal of unreacted reagent. Insufficient diafiltration volumes: Not enough buffer has been exchanged to wash out the small molecules.Perform diafiltration with at least 3-5 diavolumes of your target buffer to ensure thorough removal of the unreacted reagent.[1]

Quantitative Data Summary

Method Typical Removal Efficiency Key Influencing Factors
Size Exclusion Chromatography (SEC) >99% for small moleculesColumn length, bead size, flow rate, sample volume
Dialysis >99.9% with sufficient buffer exchangesDialysate-to-sample volume ratio, number of buffer changes, dialysis time, membrane MWCO
Tangential Flow Filtration (TFF) >99.9% with sufficient diavolumesNumber of diavolumes, membrane MWCO, transmembrane pressure

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using Size Exclusion Chromatography (Desalting Column)

Materials:

  • Sample containing the conjugated biomolecule and unreacted this compound

  • Appropriate size exclusion chromatography column (desalting column)

  • Equilibration/running buffer (e.g., PBS, pH 7.4)

  • Chromatography system (e.g., FPLC, HPLC) or manual setup with a fraction collector

  • Collection tubes

Methodology:

  • Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired running buffer.

  • Sample Loading: Load the sample onto the column. The sample volume should not exceed the manufacturer's recommendation for the specific column (typically up to 30% of the total column volume for desalting).[10]

  • Elution: Elute the sample with the running buffer at the recommended flow rate.

  • Fraction Collection: Collect fractions as the sample elutes from the column. The larger conjugated biomolecule will elute first in the void volume, while the smaller unreacted reagent will be retained and elute later.

  • Analysis: Analyze the collected fractions (e.g., by UV-Vis spectrophotometry at 280 nm for protein) to identify the fractions containing the purified conjugate. Pool the relevant fractions.

Protocol 2: Removal of Unreacted this compound using Dialysis

Materials:

  • Sample containing the conjugated biomolecule and unreacted this compound

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO)

  • Dialysis buffer (at least 100-200 times the sample volume)[4][12]

  • Stir plate and stir bar

  • Beaker or container for the dialysis buffer

Methodology:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.[7]

  • Sample Loading: Load the sample into the dialysis tubing or cassette, ensuring to leave some space for potential volume changes. Securely clamp or seal the ends.[7]

  • Dialysis: Immerse the sealed dialysis device in the dialysis buffer. Place the container on a stir plate and stir gently to facilitate diffusion.[12]

  • Buffer Changes:

    • Dialyze for 1-2 hours at room temperature or 4°C.[4]

    • Change the dialysis buffer.[4]

    • Continue to dialyze for another 1-2 hours.[4]

    • Change the buffer again and allow the dialysis to proceed overnight at 4°C.[4]

  • Sample Recovery: Carefully remove the dialysis device from the buffer and recover the purified sample.

Protocol 3: Removal of Unreacted this compound using Tangential Flow Filtration (TFF)

Materials:

  • Sample containing the conjugated biomolecule and unreacted this compound

  • TFF system with an appropriate membrane (MWCO should be significantly smaller than the biomolecule)

  • Diafiltration buffer (the desired final buffer for the sample)

  • Reservoir for the sample and buffer

Methodology:

  • System Preparation: Set up the TFF system and install the membrane according to the manufacturer's protocol. Equilibrate the system with the diafiltration buffer.

  • Sample Loading: Load the sample into the reservoir.

  • (Optional) Concentration: If the initial sample is dilute, you can concentrate it by running the TFF system in concentration mode until the desired volume is reached.

  • Diafiltration (Buffer Exchange):

    • Begin the diafiltration process by adding the diafiltration buffer to the reservoir at the same rate that the permeate is being removed. This maintains a constant sample volume.

    • Continue the diafiltration for at least 3-5 diavolumes to ensure complete removal of the unreacted reagent.[1]

  • Sample Recovery: Once the diafiltration is complete, recover the purified and buffer-exchanged sample from the system.

Visualizations

SEC_Workflow cluster_prep Preparation cluster_sep Separation cluster_result Result Equilibrate Equilibrate Column Load_Sample Load Sample Equilibrate->Load_Sample 1 Elute Elute with Buffer Load_Sample->Elute 2 Collect Collect Fractions Elute->Collect 3 Purified Purified Conjugate Collect->Purified Early Fractions Unreacted Unreacted Reagent Collect->Unreacted Late Fractions Dialysis_Workflow cluster_setup Setup cluster_process Process cluster_outcome Outcome Load_Sample Load Sample into Dialysis Membrane Immerse Immerse in Dialysis Buffer Load_Sample->Immerse 1 Stir Stir Gently Immerse->Stir 2 Removed_Reagent Unreacted Reagent (Diffused Out) Buffer_Change Change Buffer (Multiple Times) Stir->Buffer_Change 3 Stir->Removed_Reagent Diffusion Buffer_Change->Stir Purified_Sample Purified Conjugate (Retained) Buffer_Change->Purified_Sample 4 TFF_Workflow cluster_init Initialization cluster_dia Diafiltration cluster_final Final Product Load_Sample Load Sample Concentrate Concentrate (Optional) Load_Sample->Concentrate 1 Add_Buffer Add Diafiltration Buffer Concentrate->Add_Buffer 2 Remove_Permeate Remove Permeate Add_Buffer->Remove_Permeate Constant Volume Remove_Permeate->Add_Buffer Recirculate Recover Recover Purified Conjugate (Retentate) Remove_Permeate->Recover 3-5 Diavolumes

References

Impact of excess reagent on Methyltetrazine-PEG4-Amine conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on optimizing the conjugation of Methyltetrazine-PEG4 linkers to amine-containing molecules. It focuses on the critical role of reagent stoichiometry and provides troubleshooting solutions for common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for conjugating Methyltetrazine-PEG4 to a protein or antibody?

The most common method involves the use of an amine-reactive Methyltetrazine-PEG4 derivative, such as Methyltetrazine-PEG4-NHS Ester.[1][2] This molecule readily reacts with primary amines, like the side chains of lysine residues on a protein, to form a stable amide bond.[1][2] An alternative method is the in situ activation of Methyltetrazine-PEG4-Carboxylic Acid using coupling agents like EDC and NHS, which also forms a reactive NHS ester that then couples to the primary amine.[1][3]

Q2: Why is it necessary to use an excess of the Methyltetrazine-PEG4 reagent?

Using a molar excess of the Methyltetrazine-PEG4 linker helps to drive the conjugation reaction to completion, ensuring that a sufficient number of target amine groups on the biomolecule are labeled.[4][5] This is particularly important because the amine-reactive group (e.g., NHS ester) can be susceptible to hydrolysis in aqueous buffers, and using an excess compensates for any loss of the reagent's reactivity over time.[1]

Q3: What is the recommended molar excess for Methyltetrazine-PEG4-NHS Ester in a typical conjugation reaction?

A general starting recommendation is a 10- to 20-fold molar excess of the Methyltetrazine-PEG4-NHS Ester over the amine-containing molecule (e.g., protein).[1][6] However, the optimal ratio can range from 5- to 30-fold and should be determined empirically for each specific application, as it depends on the reactivity of the target molecule and the desired degree of labeling.[1]

Q4: Can using too much excess reagent have a negative impact?

Yes. While a sufficient excess is needed for good efficiency, a very high excess of the Methyltetrazine-PEG4 linker can lead to a high degree of labeling, which may cause protein aggregation or alter the biological activity of the molecule.[1] It also makes the removal of unreacted linker during the purification step more challenging.[7] Therefore, optimizing the molar excess is a critical step.[1]

Q5: What is the optimal pH for this conjugation reaction?

The reaction between an NHS ester and a primary amine is most efficient at a pH between 7.2 and 8.5.[1] It is crucial to use an amine-free buffer, such as PBS, HEPES, or Borate, as buffers containing primary amines (e.g., Tris) will compete with the target molecule for the linker, reducing conjugation efficiency.[1][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the conjugation process.

IssuePotential Cause(s)Suggested Solution(s)
Low Conjugation Efficiency Insufficient Molar Excess of Linker: Not enough linker was used to drive the reaction forward, especially if some of the linker was hydrolyzed.Optimize the molar ratio by performing a series of reactions with increasing molar excess (e.g., 5x, 10x, 20x, 30x) to find the optimal concentration.[1]
Hydrolyzed/Inactive Linker: The amine-reactive NHS ester is sensitive to moisture and can hydrolyze.Prepare fresh stock solutions of the Methyltetrazine-PEG4-NHS Ester in an anhydrous solvent like DMSO or DMF immediately before use.[1][9]
Incorrect Buffer pH or Composition: The pH is outside the optimal 7.2-8.5 range, or the buffer contains competing primary amines (e.g., Tris).Verify the buffer pH is correct. Perform a buffer exchange into an amine-free buffer like PBS or HEPES if necessary.[1][8]
Protein Aggregation or Precipitation High Degree of Labeling: Using a large excess of the linker resulted in too many PEG chains being attached to the protein, altering its solubility and conformation.Reduce the molar excess of the Methyltetrazine-PEG4 linker.[1] Optimize the reaction time to better control the degree of labeling.[1]
Solubility Issues: The protein or conjugate is not stable under the reaction conditions.Include additives like arginine or glycerol in the reaction buffer to improve protein stability.[1] Consider performing the reaction at 4°C overnight instead of at room temperature.[1]
No Reaction or Product Detected Inactive Linker: The linker was improperly stored or handled, leading to complete hydrolysis.Use a fresh batch of the linker and ensure it is stored correctly at -20°C, protected from moisture.[10]
Absence of Accessible Primary Amines: The target molecule may not have primary amine groups that are available to react with the linker.Confirm the presence and accessibility of primary amines on your target molecule using an appropriate analytical method.
Difficulty in Purifying the Conjugate Excessive Unreacted Linker: A very high molar excess was used, overwhelming the capacity of the purification method.Reduce the initial molar excess of the linker to a level that still provides good efficiency but is easier to remove. Optimize the purification method; for example, use a longer size-exclusion chromatography (SEC) column or perform sequential purification steps.[7]

Impact of Reagent Stoichiometry on Conjugation

The molar ratio of the Methyltetrazine-PEG4 linker to the amine-containing biomolecule is a critical parameter that directly influences the outcome of the conjugation. The following table summarizes the expected effects of varying this ratio.

Molar Excess of LinkerExpected Conjugation EfficiencyRisk of Protein AggregationRecommended Use Case
Low (1-5x) Potentially low to moderate; may be incomplete.LowInitial trials for sensitive proteins; when a very low degree of labeling is desired.
Moderate (10-20x) Generally high and efficient.[1][6]ModerateRecommended starting point for most standard protein and antibody labeling protocols.[1]
High (20-30x+) High; may plateau.High[1]When aiming for the highest possible degree of labeling, and the target protein is known to be robust and soluble.

Experimental Protocols

Protocol: Amine Coupling using Methyltetrazine-PEG4-NHS Ester

This protocol outlines a general procedure for conjugating a Methyltetrazine-PEG4-NHS Ester to a protein with available primary amines.

1. Materials and Reagent Preparation

  • Protein Solution: Prepare the protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. If the protein is in a buffer containing amines like Tris, perform a buffer exchange using a desalting column or dialysis.[6]

  • Linker Stock Solution: Immediately before starting the conjugation, prepare a 10 mM stock solution of Methyltetrazine-PEG4-NHS Ester in anhydrous DMSO.[1]

  • Quenching Buffer: Prepare a 1 M Tris-HCl or 1 M Glycine solution, pH 8.0.[6]

2. Conjugation Reaction

  • Add the desired molar excess (e.g., a 10- to 20-fold excess is a good starting point) of the freshly prepared Methyltetrazine-PEG4-NHS Ester stock solution to the protein solution.[1][6]

  • Mix gently by pipetting or brief vortexing. Ensure the final concentration of DMSO in the reaction mixture is low (<10%) to maintain protein stability.[6]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1][6] The optimal time may need to be determined empirically.

3. Quenching the Reaction

  • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.[1][6]

  • Incubate for 15-30 minutes at room temperature to consume any unreacted NHS ester.[6]

4. Purification of the Conjugate

  • Remove the unreacted Methyltetrazine-PEG4 linker and quenching agent from the conjugate.

  • Common methods include:

    • Size-Exclusion Chromatography (SEC) / Desalting Columns: Highly effective for rapid separation of the larger protein conjugate from smaller molecules.[6][7]

    • Dialysis / Ultrafiltration: Suitable for removing small molecules, though it may be slower.[6][7]

    • HPLC: Techniques like Reversed-Phase (RP-HPLC) or Size-Exclusion (SEC-HPLC) can be used for both purification and analysis.[7][11]

5. Characterization

  • Analyze the purified conjugate to confirm successful labeling and assess purity. Methods can include SDS-PAGE (which may show a shift in molecular weight), UV-Vis spectroscopy, and mass spectrometry to determine the degree of labeling.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purify Purification & Analysis p_prep Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) react Add 10-20x Molar Excess of Linker to Protein p_prep->react l_prep Prepare Fresh 10 mM Linker Stock Solution (in anhydrous DMSO) l_prep->react incubate Incubate: 1-2h at RT or Overnight at 4°C react->incubate quench Quench Reaction with Tris or Glycine incubate->quench purify Purify Conjugate (e.g., Desalting Column, SEC, Dialysis) quench->purify analyze Characterize Conjugate (SDS-PAGE, Mass Spec) purify->analyze

References

Validation & Comparative

Confirming Methyltetrazine-PEG4-Amine Conjugation: A Comparative Guide to LC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in creating novel therapeutics and research tools. The use of advanced linkers like Methyltetrazine-PEG4-Amine, a key component in bioorthogonal chemistry, requires robust analytical methods for confirmation. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for validating the successful conjugation of this compound to a target biomolecule.

The Gold Standard: LC-MS for Unambiguous Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the most powerful and definitive method for confirming successful bioconjugation. It provides direct evidence of the covalent modification by accurately measuring the mass of the starting materials and the final conjugate. The high resolution and sensitivity of modern mass spectrometers allow for the precise determination of molecular weight changes, offering unequivocal proof of conjugation.

An overview of the experimental workflow for confirming this compound conjugation via LC-MS is presented below.

cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Interpretation A Unconjugated Biomolecule C Conjugation Reaction A->C B This compound B->C D Reaction Quenching & Purification C->D E Conjugate Sample D->E F Liquid Chromatography (LC) Separation E->F G Mass Spectrometry (MS) Analysis F->G H Data Acquisition G->H I Deconvolution of Mass Spectra H->I J Mass Comparison I->J K Confirmation of Conjugation J->K

Experimental workflow for LC-MS confirmation.
Experimental Protocol: Intact Mass Analysis via LC-MS

This protocol outlines the general steps for confirming the conjugation of this compound to a protein or antibody.

1. Sample Preparation:

  • Reaction: Perform the conjugation reaction between your target biomolecule (e.g., a protein with an available carboxylic acid or activated ester group) and this compound. Include a negative control reaction without the linker.

  • Purification: Remove excess, unreacted linker and other small molecules using a desalting column or size-exclusion chromatography (SEC). The buffer should be exchanged to one compatible with MS analysis, such as ammonium acetate or ammonium bicarbonate.

2. LC-MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column suitable for protein analysis (e.g., C4 or C8).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to elute the unconjugated biomolecule and the conjugate. For example, a linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

3. Data Acquisition and Analysis:

  • Inject the purified conjugate, the unconjugated biomolecule, and the negative control sample into the LC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectra for each sample.

  • Deconvolute the raw mass spectra to obtain the zero-charge mass of the species present in each sample. Software provided with the mass spectrometer is typically used for this purpose.

  • Compare the deconvoluted mass of the unconjugated biomolecule with the mass of the species in the conjugate sample. A successful conjugation will show a mass increase corresponding to the mass of the this compound linker (Molecular Weight of the free amine is approximately 484.98 Da, the exact mass added will depend on the conjugation chemistry).

Data Presentation: Expected LC-MS Results

The following table summarizes the expected results from an LC-MS analysis for a hypothetical 150 kDa antibody conjugated with this compound.

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Interpretation
Unconjugated Antibody150,000150,002N/AStarting material
Conjugate (Successful)150,485150,487+485Successful conjugation
Conjugate (Unsuccessful)150,000150,003+1No conjugation
Negative Control150,000150,001N/ANo non-specific binding

Comparison with Alternative Analytical Methods

While LC-MS is the gold standard, other techniques can provide indirect evidence of conjugation. The choice of method often depends on the available instrumentation, the information required, and the stage of the research or development process.

FeatureLC-MSHPLC (UV-Vis)SDS-PAGEUV-Vis Spectroscopy
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV-Vis absorbance.Separation by size in an electric field.Measurement of light absorbance.
Information Provided Direct confirmation of mass addition, degree of labeling, and location of conjugation (with MS/MS).Purity of the conjugate, separation of conjugated from unconjugated species.Shift in molecular weight, purity.Estimation of the degree of labeling if the linker has a chromophore.
Advantages Unambiguous and direct evidence of conjugation. High sensitivity and resolution.[1][2]Widely available, good for purity assessment.[3]Simple, inexpensive, and provides a quick visual assessment of conjugation.[4][5]Rapid and non-destructive.[6][7][8][9]
Disadvantages Higher cost of instrumentation and maintenance. Requires specialized expertise for data analysis.[3]Indirect confirmation of conjugation. May not resolve species with small mass differences.Low resolution, difficult to quantify accurately. Small mass shifts may not be detectable.[5]Indirect and requires a chromophore on the linker. Prone to interference from other absorbing species.[1]
Best For Definitive confirmation of conjugation, detailed structural characterization.[2]Routine purity checks and monitoring reaction progress.Quick screening of conjugation reactions.Rapid estimation of conjugation efficiency.

Detailed Methodologies for Alternative Techniques

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates molecules based on their physicochemical properties, such as hydrophobicity or size.[10] A UV-Vis detector monitors the elution of the components. A successful conjugation can often be observed as a new peak with a different retention time compared to the starting materials.

  • Protocol:

    • Use a suitable HPLC column (e.g., reversed-phase or size-exclusion).

    • Develop a gradient method that separates the unconjugated biomolecule from the conjugate.

    • Inject the purified conjugate and the starting materials.

    • Compare the chromatograms. The appearance of a new, well-resolved peak in the conjugate sample suggests successful conjugation.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
  • Principle: SDS-PAGE separates proteins based on their molecular weight.[4] The addition of the this compound linker will increase the molecular weight of the target biomolecule, which may be visualized as a band shift on the gel.

  • Protocol:

    • Prepare a polyacrylamide gel of an appropriate percentage to resolve the target biomolecule and its conjugate.

    • Load the unconjugated biomolecule, the conjugate, and a molecular weight marker into separate wells.

    • Run the gel under denaturing and reducing conditions.

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

    • A band shift to a higher molecular weight in the lane corresponding to the conjugate sample indicates successful conjugation.

UV-Vis Spectroscopy
  • Principle: If the linker or the molecule being conjugated has a unique chromophore, UV-Vis spectroscopy can be used to estimate the degree of labeling (DOL), which is the average number of linker molecules per biomolecule.[7][8][9]

  • Protocol:

    • Measure the UV-Vis spectrum of the purified conjugate.

    • Determine the concentration of the biomolecule using its absorbance at a specific wavelength (e.g., 280 nm for proteins).

    • If the linker has a unique absorbance peak, measure the absorbance at that wavelength.

    • Using the Beer-Lambert law and the extinction coefficients of the biomolecule and the linker, the DOL can be calculated.

Conclusion

Confirming the successful conjugation of this compound is crucial for the advancement of research and therapeutic development. While methods like HPLC, SDS-PAGE, and UV-Vis spectroscopy can provide valuable initial indications, LC-MS remains the unparalleled gold standard for providing direct, unambiguous evidence of conjugation. Its ability to deliver precise mass information makes it an indispensable tool for researchers, scientists, and drug development professionals who require the highest level of confidence in their bioconjugation results. The selection of the most appropriate analytical method will ultimately depend on the specific requirements of the project, available resources, and the desired level of characterization.

References

A Researcher's Guide to Analyzing Methyltetrazine-PEG4-Amine Reaction Products Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise analysis of reaction products is critical for ensuring the efficacy and safety of novel therapeutics. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for analyzing the reaction products of Methyltetrazine-PEG4-Amine, a key reagent in bioconjugation. We present a detailed experimental protocol, comparative data, and an objective evaluation of alternative analytical methods.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the separation, quantification, and purification of small molecules and biomolecules. In the context of this compound reactions, typically involving "click chemistry" with a trans-cyclooctene (TCO)-modified molecule, HPLC allows for the effective monitoring of reaction progress and the characterization of the final product.

Experimental Protocol: HPLC Analysis of a this compound and TCO-Biotin Reaction

This protocol outlines a standard procedure for analyzing the reaction between this compound and a TCO-containing molecule, in this case, TCO-Biotin.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • This compound

  • TCO-Biotin

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

2. Sample Preparation:

  • Reaction Mixture: In a microcentrifuge tube, combine this compound and TCO-Biotin in a 1:1.2 molar ratio in PBS. Incubate at room temperature for 1 hour.

  • Time Point Analysis: For reaction monitoring, take aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

  • Dilution: Dilute the reaction mixture or time-point aliquots with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a suitable concentration for HPLC analysis.

3. HPLC Method:

  • Flow Rate: 1.0 mL/min

  • Detection: Monitor at 254 nm (for general absorbance) and 520 nm (specifically for the tetrazine chromophore). The disappearance of the 520 nm signal indicates the consumption of the methyltetrazine reactant.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B (linear gradient)

    • 35-40 min: 5% B (re-equilibration)

Data Presentation: Representative HPLC Data

The following table summarizes hypothetical, yet realistic, quantitative data from the HPLC analysis of the reaction between this compound and TCO-Biotin.

CompoundRetention Time (min)Peak Area (arbitrary units) at t=0 minPeak Area (arbitrary units) at t=60 min
This compound8.55000150
TCO-Biotin12.26000800
Product (Conjugate)15.809500

Comparison with Alternative Analytical Methods

While HPLC is a robust method, other techniques can also be employed for the analysis of this compound reaction products. The choice of method depends on the specific requirements of the analysis, such as the need for structural confirmation, speed, or high-throughput screening.

FeatureHPLC-UVLiquid Chromatography-Mass Spectrometry (LC-MS)Thin-Layer Chromatography (TLC)
Principle Separation based on polarity, with UV-Vis absorbance detection.Separation by HPLC followed by mass-to-charge ratio detection.Separation based on polarity on a solid support.
Primary Use Quantitative analysis, purity assessment, and reaction monitoring.[1][2]Definitive identification, structural confirmation, and high-sensitivity quantification.[1][3]Rapid, qualitative reaction monitoring and initial purity assessment.[4]
Sensitivity Good (ng to µg range).[1]Excellent (pg to ng range).[1][2]Lower (µg range).
Specificity Moderate; relies on retention time and UV-Vis spectrum.High; provides molecular weight information for unambiguous identification.[3]Low; relies on Rf value and visualization.
Cost Moderate.High.Low.
Throughput Moderate.Lower.High.
Ease of Use Requires trained personnel.Requires specialized expertise.Relatively simple to perform.

Visualizing the Workflow and Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and the logic of data interpretation.

experimental_workflow cluster_reaction Reaction Setup cluster_analysis HPLC Analysis reagent1 Methyltetrazine- PEG4-Amine reaction Incubate in PBS reagent1->reaction reagent2 TCO-Biotin reagent2->reaction sample_prep Dilute Aliquot reaction->sample_prep Take Time Points hplc Inject into HPLC System sample_prep->hplc detection UV Detection (254 nm & 520 nm) hplc->detection data Chromatogram detection->data

Figure 1: Experimental workflow for HPLC analysis of the reaction.

data_interpretation cluster_peaks Peak Analysis cluster_assessment Assessment chromatogram HPLC Chromatogram peak_reactants Reactant Peaks (e.g., Methyltetrazine) chromatogram->peak_reactants peak_product Product Peak (Conjugate) chromatogram->peak_product completion Reaction Completion peak_reactants->completion Decrease in Area peak_product->completion Increase in Area purity Product Purity peak_product->purity Relative Peak Area

References

Monitoring Methyltetrazine-TCO Ligation: A Comparative Guide to UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise monitoring of bioorthogonal reactions is critical for success. The Methyltetrazine-trans-cyclooctene (TCO) ligation, a cornerstone of click chemistry, is prized for its rapid kinetics and high specificity. This guide provides a comprehensive comparison of UV-Vis spectrophotometry for monitoring this reaction against other alternatives, supported by experimental data and detailed protocols.

The inverse-electron-demand Diels-Alder (iEDDA) reaction between methyltetrazine and TCO is a powerful tool for bioconjugation, enabling the precise attachment of molecules in complex biological environments.[1][2] The reaction's progress can be tracked by monitoring the consumption of the tetrazine reactant, which possesses a characteristic pinkish color and a distinct absorbance in the visible spectrum.[1][3]

UV-Vis Spectrophotometry: A Real-Time Window into Reaction Kinetics

UV-Vis spectrophotometry offers a straightforward and non-destructive method for real-time monitoring of the Methyltetrazine-TCO ligation.[4][5] The principle lies in the disappearance of the tetrazine's characteristic absorbance peak, typically found between 510 and 550 nm, as it is consumed in the reaction.[6][7] This change in absorbance is directly proportional to the concentration of the tetrazine, allowing for precise kinetic analysis.[4]

Advantages of UV-Vis Monitoring:
  • Real-time analysis: Enables continuous monitoring of the reaction progress.[4]

  • Non-destructive: The sample remains intact throughout the measurement.[5]

  • Simplicity and accessibility: UV-Vis spectrophotometers are common in most research laboratories.[8]

  • Cost-effective: Compared to other analytical techniques, UV-Vis spectroscopy is relatively inexpensive.[5]

Limitations:
  • Limited structural information: UV-Vis spectroscopy does not provide detailed structural information about the product.[8]

  • Potential for overlapping spectra: In complex mixtures, other components may absorb at similar wavelengths, interfering with the measurement.[5]

  • Lower sensitivity for some applications: While generally effective, it may be less sensitive than other methods for very low concentrations.[5]

Comparative Analysis with Alternative Techniques

While UV-Vis spectrophotometry is a valuable tool, other techniques can also be employed to monitor the Methyltetrazine-TCO ligation. The most common alternatives are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][9]

Technique Principle Advantages Disadvantages
UV-Vis Spectrophotometry Measures the decrease in absorbance of the tetrazine chromophore (510-550 nm) over time.[4][6]Real-time, non-destructive, simple, and cost-effective.[4][5][8]Limited structural information, potential for spectral overlap.[5][8]
LC-MS Separates reaction components by liquid chromatography and detects them by mass spectrometry.High sensitivity and specificity, provides molecular weight information of reactants and products.[4]Requires sample quenching, not real-time, more complex instrumentation.[4]
¹H NMR Spectroscopy Monitors the change in the chemical environment of specific protons on the reactants and products over time.[9]Provides detailed structural information, can be used for kinetic analysis.[9]Lower sensitivity, requires deuterated solvents, not ideal for in-line monitoring of biological samples.[9][10]
Raman Spectroscopy Measures the inelastic scattering of light to provide a chemical fingerprint of the molecules.Non-destructive, can be used in aqueous solutions and for live-cell imaging.[10]Weaker signal than fluorescence, may require specialized equipment.

Experimental Protocols

Protocol 1: Monitoring Methyltetrazine-TCO Ligation by UV-Vis Spectrophotometry

This protocol details the real-time monitoring of the reaction kinetics.

Materials:

  • Methyltetrazine-containing molecule

  • TCO-containing molecule

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[4]

  • UV-Vis spectrophotometer with temperature control[4]

  • Quartz cuvette[4]

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the methyltetrazine and TCO derivatives in a suitable solvent (e.g., DMSO or DMF).[4]

  • Determine λmax of Tetrazine: Dilute the methyltetrazine stock solution in the reaction buffer and scan the absorbance from 400-600 nm to determine the maximum absorbance wavelength (λmax).[4]

  • Reaction Setup: In a quartz cuvette, add the reaction buffer and the TCO solution. To establish pseudo-first-order kinetics, use a significant excess (e.g., 10-fold or greater) of the TCO reactant.[6]

  • Initiate and Monitor the Reaction: Place the cuvette in the temperature-controlled spectrophotometer. Initiate the reaction by adding the methyltetrazine solution to the cuvette and mix quickly. Immediately begin recording the absorbance at the predetermined λmax over time.[4]

  • Data Analysis: The observed rate constant (k_obs) can be obtained by fitting the absorbance decay curve to a single-exponential decay function. The second-order rate constant (k₂) is determined by plotting k_obs against the concentration of the TCO reactant in excess. The slope of the resulting linear fit represents k₂.[11]

Protocol 2: Monitoring by LC-MS

This protocol is suitable for analyzing reaction completion at specific time points.

Materials:

  • Methyltetrazine-containing molecule

  • TCO-containing molecule

  • Reaction Buffer

  • Quenching solution (e.g., cold acetonitrile/water with 0.1% formic acid)[4]

  • LC-MS system

Procedure:

  • Reaction Setup: Combine the methyltetrazine and TCO derivatives at known concentrations in the reaction buffer.

  • Time Points: At specific time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.[4]

  • Quenching: Immediately quench the reaction in the aliquot by diluting it into the cold quenching solution.[4]

  • LC-MS Analysis: Analyze the quenched samples by LC-MS to determine the relative amounts of reactants and product.

Visualizing the Process

To better understand the workflow and reaction, the following diagrams are provided.

Methyltetrazine_TCO_Ligation Methyltetrazine Methyltetrazine Intermediate Diels-Alder Adduct Methyltetrazine->Intermediate [4+2] Cycloaddition TCO TCO (trans-cyclooctene) TCO->Intermediate Product Dihydropyridazine Product Intermediate->Product -N₂ N2 N₂ (gas)

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction between Methyltetrazine and TCO.

UV_Vis_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Stocks Prepare Stock Solutions (Methyltetrazine & TCO) Det_Lambda Determine λmax of Tetrazine Prep_Stocks->Det_Lambda Setup_Reaction Setup Reaction in Cuvette (Buffer + excess TCO) Det_Lambda->Setup_Reaction Initiate_Reaction Initiate Reaction (Add Tetrazine) Setup_Reaction->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at λmax over Time Initiate_Reaction->Monitor_Absorbance Fit_Curve Fit Absorbance Decay Curve (to get k_obs) Monitor_Absorbance->Fit_Curve Plot_Kobs Plot k_obs vs. [TCO] (to get k₂) Fit_Curve->Plot_Kobs

Caption: Experimental workflow for monitoring Methyltetrazine-TCO ligation using UV-Vis spectrophotometry.

Quantitative Data Summary

The second-order rate constant (k₂) is a key metric for quantifying the speed of a bioorthogonal reaction.[11] The Methyltetrazine-TCO ligation is known for its exceptionally fast kinetics.[7][12]

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Methyltetrazine + TCOUp to 10⁶[11]
3,6-di-(2-pyridyl)-s-tetrazine + TCO~2000[13]
Methyltetrazine-acid + TCOUp to 1000[1]

Note: Rate constants can vary depending on the specific derivatives of methyltetrazine and TCO used, as well as the reaction conditions such as solvent and temperature.[4]

Conclusion

UV-Vis spectrophotometry is a robust, accessible, and effective method for monitoring the kinetics of Methyltetrazine-TCO ligation in real-time. While alternative techniques like LC-MS and NMR offer more detailed structural information, the simplicity and non-destructive nature of UV-Vis make it an invaluable tool for routine kinetic analysis and reaction optimization in both academic and industrial research settings. The choice of analytical method will ultimately depend on the specific experimental requirements, including the need for real-time data, structural elucidation, and the complexity of the reaction mixture.

References

A Head-to-Head Battle of Bioorthogonal Champions: Methyltetrazine-PEG4-Amine vs. DBCO Linkers in Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of bioconjugation, the choice of linker chemistry is paramount to the success of applications ranging from drug delivery and molecular imaging to diagnostics and proteomics. Among the arsenal of bioorthogonal "click" chemistries, the inverse-electron-demand Diels-Alder (iEDDA) reaction of tetrazines with strained alkenes and the strain-promoted azide-alkyne cycloaddition (SPAAC) utilizing linkers like DBCO have emerged as frontrunners. This guide provides an in-depth, objective comparison of the reaction kinetics of Methyltetrazine-PEG4-Amine and DBCO linkers, supported by quantitative data and detailed experimental protocols to empower researchers in selecting the optimal tool for their specific needs.

The fundamental difference between these two powerful bioorthogonal tools lies in their reaction mechanisms, which directly impacts their kinetic performance. The iEDDA reaction involving this compound and a trans-cyclooctene (TCO) partner is an exceptionally fast [4+2] cycloaddition.[1] In contrast, the SPAAC reaction of a DBCO (dibenzocyclooctyne) linker with an azide-functionalized molecule is a [3+2] cycloaddition driven by ring strain.[2]

Quantitative Comparison of Reaction Kinetics

The efficacy of a bioorthogonal reaction is quantified by its second-order rate constant (k₂), where a higher value signifies a faster and more efficient reaction, a critical factor when working with low concentrations of biomolecules or in dynamic biological systems.[3] A comprehensive review of available data reveals a significant kinetic advantage for the Methyltetrazine-TCO ligation over the DBCO-azide reaction.

Reaction HandleReaction PartnerReaction TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
Methyltetrazine trans-cyclooctene (TCO)iEDDA1,000 - 3,300,000[1][4][5]
DBCO AzideSPAAC0.1 - 2.1[4][6][7]

Note: Reaction rates can vary based on the specific derivatives, solvents, and temperature used.

The data unequivocally demonstrates that the Methyltetrazine-TCO reaction is orders of magnitude faster than the DBCO-azide cycloaddition.[3] This kinetic superiority makes this compound an ideal choice for applications demanding rapid conjugation, such as in vivo imaging of fast biological processes.[3] The PEG4 spacer in this compound enhances water solubility and reduces steric hindrance, which can further contribute to efficient conjugation in aqueous biological environments.[1][8]

Reaction Mechanisms and Experimental Workflows

The distinct chemistries of this compound and DBCO linkers give rise to different experimental considerations.

cluster_MeTz Methyltetrazine-TCO Ligation (iEDDA) cluster_DBCO DBCO-Azide Ligation (SPAAC) MeTz This compound Intermediate Diels-Alder Adduct MeTz->Intermediate + TCO TCO TCO-modified Biomolecule Product_MeTz Stable Dihydropyridazine Conjugate + N₂ Intermediate->Product_MeTz Retro-Diels-Alder DBCO DBCO-Linker Product_DBCO Stable Triazole Conjugate DBCO->Product_DBCO + Azide Azide Azide-modified Biomolecule

Caption: Reaction mechanisms for Methyltetrazine-TCO and DBCO-Azide ligations.

A typical experimental workflow for bioconjugation involves dissolving the reactants in a suitable buffer and monitoring the reaction progress.

G cluster_workflow General Bioconjugation Workflow cluster_kinetics Kinetic Analysis start Prepare Reactant Solutions (Linker & Biomolecule) mix Mix Reactants in Reaction Buffer start->mix incubate Incubate (Time & Temperature Dependent) mix->incubate purify Purify Conjugate (e.g., SEC) incubate->purify monitor Monitor Reaction Progress (UV-Vis or NMR) incubate->monitor analyze Analyze Product (e.g., SDS-PAGE, MS) purify->analyze calculate Calculate Rate Constant (k₂) monitor->calculate

Caption: A generalized workflow for bioconjugation and kinetic analysis.

Experimental Protocols

Accurate determination of reaction kinetics is crucial for comparing bioorthogonal reactions. Below are detailed protocols for commonly used methods.

Protocol 1: Kinetic Analysis of Methyltetrazine-TCO Ligation via Stopped-Flow Spectrophotometry

This method is suitable for fast reactions, monitoring the disappearance of the tetrazine's characteristic absorbance.

Materials:

  • This compound

  • TCO-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Stopped-flow spectrophotometer

Procedure:

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C or 37°C) and set the spectrophotometer to the maximum absorbance wavelength (λmax) of the methyltetrazine (typically 510-550 nm).[9]

  • Reactant Preparation: Prepare a stock solution of this compound. Prepare a series of TCO solutions at concentrations at least 10-fold in excess of the tetrazine concentration to ensure pseudo-first-order conditions.[3]

  • Data Acquisition: Load one syringe with the tetrazine solution and the other with a TCO solution. Initiate rapid mixing and record the decrease in absorbance over time.[9]

  • Data Analysis:

    • Fit the absorbance vs. time data to a single exponential decay function to obtain the observed rate constant (k_obs).[3]

    • Plot the k_obs values against the corresponding TCO concentrations.

    • The slope of the resulting linear plot is the second-order rate constant (k₂).[3]

Protocol 2: Kinetic Analysis of DBCO-Azide Ligation via UV-Vis Spectrophotometry

This method is suitable for the slower kinetics of the DBCO-azide reaction by monitoring the decay of the DBCO absorbance.

Materials:

  • DBCO-linker

  • Azide-containing molecule

  • Reaction Buffer (e.g., HEPES, PBS)

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Reactant Preparation: Prepare a stock solution of the DBCO derivative. Prepare a series of solutions of the azide-containing molecule at various concentrations, ensuring at least a 10-fold excess relative to the DBCO concentration.[10]

  • Data Acquisition:

    • Equilibrate the azide solution to the desired temperature in a quartz cuvette within the spectrophotometer.

    • Initiate the reaction by adding the DBCO stock solution and mixing rapidly.

    • Immediately begin monitoring the decay of the DBCO absorbance at its characteristic wavelength (~308-310 nm) over time.[10][11]

  • Data Analysis:

    • Under pseudo-first-order conditions, fit the absorbance vs. time data to the equation: A(t) = A₀e^(-k_obs*t) to determine the observed rate constant (k_obs).[10]

    • Plot the calculated k_obs values against the corresponding azide concentrations.

    • The slope of this linear plot represents the second-order rate constant (k₂).[10]

Conclusion

The choice between this compound and DBCO linkers is a critical decision that hinges on the specific demands of the experiment. For applications requiring rapid and efficient conjugation, particularly in dynamic in vivo environments or with low reactant concentrations, the exceptional kinetics of the Methyltetrazine-TCO ligation make it the superior choice.[3][12] Conversely, while the DBCO-azide reaction is significantly slower, it remains a robust and widely used tool in bioorthogonal chemistry, valued for its high stability and specificity.[2][10] By carefully considering the kinetic data and the experimental requirements, researchers can select the optimal linker to achieve reliable and efficient bioconjugation for their drug development and research endeavors.

References

A Head-to-Head Comparison: Methyltetrazine-PEG4 Chemistry Versus NHS Esters for Amine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of innovation. The choice of conjugation chemistry is a critical decision that dictates the success of applications ranging from therapeutic development to advanced cellular imaging. This guide provides an in-depth, objective comparison between two powerful strategies for labeling primary amines: the traditional, direct approach using N-hydroxysuccinimide (NHS) esters and the increasingly popular two-step bioorthogonal method initiated with a Methyltetrazine-PEG4-NHS Ester.

This comparison will explore the fundamental chemical principles, detailed experimental protocols, and key performance characteristics of each method. By presenting quantitative data and visual workflows, this guide aims to equip researchers with the necessary information to select the optimal strategy for their specific scientific needs.

At a Glance: Key Differences

FeatureMethyltetrazine-PEG4-NHS Ester (Two-Step Bioorthogonal Labeling)NHS Ester (Direct Labeling)
Labeling Strategy Two-step: 1. Amine labeling with Methyltetrazine-PEG4-NHS Ester. 2. Bioorthogonal "click" reaction with a TCO-modified molecule.One-step: Direct reaction of the NHS ester-activated molecule with a primary amine.
Reaction Specificity Extremely high for the second "click" step, which is bioorthogonal.High for primary amines, but can have side reactions with other nucleophiles.
Versatility Highly versatile; the tetrazine handle can be "clicked" with a wide variety of TCO-modified molecules (e.g., fluorophores, drugs, biotin).Less versatile; the NHS ester is directly conjugated to the final label.
Reaction Conditions NHS ester step is pH-sensitive (pH 7-9). The "click" reaction is generally insensitive to pH and biocompatible.Highly pH-dependent, with an optimal range of pH 8.3-8.5.[1]
Stability of Final Linkage The amide bond from the NHS ester reaction is stable. The dihydropyridazine bond from the tetrazine-TCO ligation is highly stable and considered irreversible.[2]The resulting amide bond is stable.
Control over Stoichiometry Offers better control over the degree of labeling in the second step.[3]Can be challenging to control precisely, potentially leading to heterogeneous products.[3]

Chemical Principles and Reaction Mechanisms

NHS Ester Chemistry: The Direct Approach

N-hydroxysuccinimide esters are a well-established and widely used class of amine-reactive reagents. The labeling reaction involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

The efficiency of this reaction is highly dependent on pH. At acidic pH, primary amines are protonated and thus non-nucleophilic. Conversely, at high pH, the NHS ester is prone to hydrolysis, which competes with the desired amine reaction. The optimal pH range for NHS ester labeling is typically between 7.2 and 9, with pH 8.3-8.5 being commonly used for efficient protein conjugation.[1]

NHS-Ester Amine Labeling Reaction
Methyltetrazine-PEG4 Chemistry: A Two-Step Path to Bioorthogonality

This approach introduces a bioorthogonal handle onto a biomolecule in a two-step process. First, a primary amine on the target molecule is labeled with Methyltetrazine-PEG4-NHS Ester. This reaction is identical to the direct NHS ester labeling, resulting in a stable amide bond and a now "tetrazine-activated" biomolecule. The polyethylene glycol (PEG) spacer enhances water solubility and reduces steric hindrance.[4][5]

The key advantage of this method lies in the second step: the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry." The tetrazine-modified biomolecule can then be reacted with a molecule containing a strained alkene, most commonly a trans-cyclooctene (TCO). This reaction is extremely fast and highly specific, proceeding rapidly under physiological conditions without the need for a catalyst.[6][7] The result is a stable covalent bond, and because neither tetrazines nor TCOs are naturally found in biological systems, the reaction is bioorthogonal, meaning it does not interfere with native cellular processes.[8]

Two-Step Bioorthogonal Labeling Pathway

Experimental Protocols

Protocol 1: Direct Amine Labeling with NHS Ester

This protocol provides a general procedure for labeling a protein with a fluorescent dye-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • NHS ester-activated fluorescent dye

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5[1]

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Prepare the Protein Solution: Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 2-10 mg/mL.

  • Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing, add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted dye and byproducts by passing the reaction mixture through an SEC column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its specific λmax).

Protocol 2: Two-Step Bioorthogonal Labeling with Methyltetrazine-PEG4-NHS Ester

This protocol outlines the process of first labeling a protein with a tetrazine handle and then "clicking" it to a TCO-modified molecule.

Part A: Labeling with Methyltetrazine-PEG4-NHS Ester

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Methyltetrazine-PEG4-NHS Ester

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

  • Anhydrous DMSO or DMF

  • SEC column

Procedure:

  • Prepare the Protein Solution: Prepare the protein in the Reaction Buffer as described in Protocol 1.

  • Prepare the Methyltetrazine-PEG4-NHS Ester Stock Solution: Dissolve the linker in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the Methyltetrazine-PEG4-NHS Ester stock solution to the protein solution.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Purification: Remove excess linker by SEC, exchanging the buffer to a neutral pH buffer (e.g., PBS, pH 7.4) suitable for the subsequent click reaction. The resulting tetrazine-labeled protein can be stored at 4°C or -20°C.

Part B: Bioorthogonal Click Reaction

Materials:

  • Tetrazine-labeled protein from Part A

  • TCO-modified molecule of interest (e.g., TCO-dye, TCO-drug)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare the TCO-Molecule Stock Solution: Dissolve the TCO-modified molecule in a compatible solvent (e.g., DMSO) to a concentration of 10 mM.

  • Click Reaction: Add a 1.5- to 5-fold molar excess of the TCO-molecule stock solution to the tetrazine-labeled protein solution.[9]

  • Incubation: Incubate for 30-60 minutes at room temperature. The reaction is often complete within this timeframe due to the rapid kinetics of the iEDDA reaction.[2]

  • Purification (Optional but Recommended): If a significant excess of the TCO-molecule was used, purify the final conjugate using an appropriate method (e.g., SEC, dialysis) to remove any unreacted TCO-molecule.

  • Characterization: Characterize the final conjugate to confirm successful labeling and determine the final concentration.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a typical two-step bioorthogonal labeling experiment.

ExperimentalWorkflow cluster_prep Preparation cluster_labeling Step 1: Tetrazine Labeling cluster_click Step 2: Click Reaction Protein_Prep Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) Reaction1 Combine Protein and Me-Tz-PEG4-NHS Ester Protein_Prep->Reaction1 MeTz_Prep Prepare Me-Tz-PEG4-NHS Ester Stock (DMSO) MeTz_Prep->Reaction1 TCO_Prep Prepare TCO-Molecule Stock (DMSO) Reaction2 Combine Tz-Protein and TCO-Molecule TCO_Prep->Reaction2 Incubate1 Incubate 1-2h at RT Reaction1->Incubate1 Purify1 Purify via SEC (Buffer exchange to PBS pH 7.4) Incubate1->Purify1 Tz_Protein Tetrazine-Labeled Protein Purify1->Tz_Protein Tz_Protein->Reaction2 Incubate2 Incubate 30-60 min at RT Reaction2->Incubate2 Purify2 Purify (Optional) (e.g., SEC, Dialysis) Incubate2->Purify2 Final_Conjugate Final Labeled Conjugate Purify2->Final_Conjugate

Workflow for Two-Step Bioorthogonal Labeling

Conclusion

Both NHS ester chemistry and the methyltetrazine-based bioorthogonal approach are powerful tools for amine labeling. The choice between them depends heavily on the specific requirements of the experiment.

NHS ester chemistry offers a simple, direct, and cost-effective method for straightforward conjugation, making it an excellent choice for routine labeling applications where a one-step process is preferred.

The two-step bioorthogonal approach using Methyltetrazine-PEG4-NHS Ester provides unparalleled specificity, versatility, and control, particularly for complex applications. The ability to pre-label a biomolecule with a tetrazine handle and subsequently "click" it to a variety of TCO-modified molecules opens up a vast array of possibilities in drug delivery, in vivo imaging, and the construction of complex biomolecular architectures. While it involves an additional step, the exceptional kinetics and bioorthogonality of the tetrazine-TCO ligation often lead to more homogeneous and well-defined conjugates, ultimately providing more reliable and reproducible results.[3]

References

A Head-to-Head Comparison: The Advantages of iEDDA Over SPAAC in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (iEDDA) reaction and the strain-promoted azide-alkyne cycloaddition (SPAAC) stand out as powerful, catalyst-free tools for labeling and modifying biomolecules in living systems.[1] While both have significantly advanced the fields of chemical biology and drug development, the iEDDA reaction presents several distinct advantages over SPAAC, primarily centered on its exceptionally rapid kinetics.[2][3] This guide provides an objective comparison of these two essential bioorthogonal reactions, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific applications.

Core Reaction Mechanisms

Both SPAAC and iEDDA are valued for their bioorthogonality, meaning their reactive components do not interfere with native biological processes.[1]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction is a [3+2] cycloaddition between a cyclooctyne and an azide, forming a stable triazole linkage.[1] The reaction is driven by the ring strain of the cyclooctyne, which eliminates the need for a cytotoxic copper catalyst often used in traditional "click chemistry".[1][4]

  • Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction: This is a [4+2] cycloaddition between an electron-deficient diene, typically a tetrazine, and an electron-rich dienophile, such as a strained alkene (e.g., trans-cyclooctene or TCO).[5][6] The reaction is exceptionally fast and results in the formation of a stable dihydropyridazine product with the release of dinitrogen gas (N₂), which drives the reaction to completion.[5]

Reaction Mechanism Diagrams

Reaction_Mechanisms cluster_SPAAC SPAAC Reaction cluster_iEDDA iEDDA Reaction SPAAC_Reactant1 Cyclooctyne SPAAC_Product Stable Triazole SPAAC_Reactant1->SPAAC_Product + SPAAC_Reactant2 Azide (R-N₃) SPAAC_Reactant2->SPAAC_Product iEDDA_Reactant1 Tetrazine iEDDA_Product Stable Dihydropyridazine iEDDA_Reactant1->iEDDA_Product + iEDDA_Reactant2 Strained Alkene (Dienophile) iEDDA_Reactant2->iEDDA_Product iEDDA_Byproduct N₂ Gas iEDDA_Product->iEDDA_Byproduct -

Caption: Core reaction mechanisms for SPAAC and iEDDA.

Quantitative Comparison of Reaction Kinetics

The most significant advantage of the iEDDA reaction lies in its superior reaction kinetics, quantified by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is critical when dealing with low concentrations of biomolecules or tracking rapid biological processes.[2]

Click ChemistryReactantsTypical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
SPAAC Strained Alkyne + Azide10⁻³ - 1[7]Catalyst-free, driven by the ring strain of the cyclooctyne. The rate is highly dependent on the structure of the strained alkyne.[7]
iEDDA Diene (e.g., Tetrazine) + Dienophile (e.g., Alkene)1 - 10⁶[7]Exceptionally fast kinetics, highly biocompatible, and tunable.[3] The reaction rate can be orders of magnitude higher than SPAAC.[2]

Key Advantages of iEDDA over SPAAC

  • Exceptionally Fast Reaction Kinetics: The iEDDA reaction is renowned for its extraordinary speed, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[8] This rapid ligation allows for efficient conjugation even at low reactant concentrations, a crucial factor for applications in living systems where high concentrations of labeling reagents can be toxic.[8] This makes iEDDA ideal for applications requiring rapid labeling.[2]

  • High Selectivity and Yield: The reaction between the tetrazine and its dienophile partner is highly selective, leading to the formation of a stable covalent bond with high yields.[8]

  • Catalyst-Free: Like SPAAC, the iEDDA reaction does not require a metal catalyst, which enhances its biocompatibility for in vivo applications.[8]

  • Versatility in Applications: The rapid kinetics of iEDDA have made it a valuable tool in a variety of applications, including:

    • Drug Delivery and Development: Site-specific antibody-drug conjugate (ADC) synthesis, targeted drug delivery, and "click-to-release" strategies for prodrug activation.[8][9]

    • Biological Imaging: Live-cell imaging and in vivo imaging with PET radiolabels.[8][9]

    • Biomaterials Science: Surface functionalization and the development of novel biomaterials.[8]

While iEDDA offers significant advantages in speed, SPAAC is a suitable alternative when long-term stability of the reactants is critical, as some strained alkenes used in iEDDA can have limited stability in certain biological environments.[2]

Experimental Protocols

The following are generalized protocols for performing iEDDA and SPAAC reactions for bioconjugation.

General Experimental Workflow

Experimental_Workflow cluster_workflow General Bioorthogonal Labeling Workflow step1 1. Introduce Bioorthogonal Handle (e.g., Azide or Alkene via metabolic labeling or chemical modification) step2 2. Prepare Reagents (Bioorthogonal partner in appropriate buffer) step1->step2 step3 3. Bioorthogonal Reaction (Incubate cells/protein with reagent) step2->step3 step4 4. Purification (Optional) (e.g., chromatography, dialysis) step3->step4 step5 5. Analysis (e.g., fluorescence microscopy, flow cytometry, SDS-PAGE) step4->step5

Caption: A general workflow for bioorthogonal labeling experiments.

Protocol 1: General iEDDA Bioconjugation of a Protein

This protocol describes a general method for labeling a protein containing a dienophile (e.g., TCO) with a tetrazine-functionalized molecule.

  • Materials:

    • Dienophile-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Tetrazine-functionalized molecule (e.g., a fluorescent dye).

    • Anhydrous DMSO or DMF for stock solutions.

  • Methodology:

    • Reagent Preparation:

      • Prepare a concentrated stock solution of the tetrazine derivative in DMSO or DMF (e.g., 10 mM).[10]

      • Ensure the protein solution is at the desired concentration in an appropriate aqueous buffer.[10]

    • Conjugation Reaction:

      • Add the tetrazine-functionalized molecule in a slight molar excess (e.g., 1.5-5 equivalents) to the protein solution.[10]

      • Allow the reaction to proceed at room temperature or 37°C. Reaction times are typically short, ranging from 30 minutes to 2 hours.[10]

      • The progress of the conjugation can be monitored by the disappearance of the characteristic color of the tetrazine.[10]

    • Purification:

      • Remove excess, unreacted tetrazine reagent using size-exclusion chromatography, dialysis, or spin filtration.

    • Analysis:

      • Analyze the labeled protein using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm conjugation.

Protocol 2: General SPAAC Bioconjugation of an Azide-Modified Protein

This protocol provides a general method for labeling an azide-containing protein with a DBCO-functionalized molecule.

  • Materials:

    • Azide-modified protein.

    • DBCO-functionalized molecule (e.g., DBCO-Sulfo-Link-Biotin).

    • Anhydrous DMSO.

    • Reaction Buffer (e.g., azide-free PBS or HEPES, pH 7.4).[11]

    • Purification equipment (e.g., size-exclusion chromatography columns, dialysis cassettes).[11]

  • Methodology:

    • Reagent Preparation:

      • Prepare a stock solution of the DBCO-functionalized molecule in anhydrous DMSO.

      • Prepare a solution of your azide-modified protein in the Reaction Buffer. A starting concentration of 1-10 mg/mL is common.[11]

    • Conjugation Reaction:

      • Add the desired molar excess (e.g., 10-fold) of the DBCO stock solution to the protein solution. Add the DMSO stock dropwise while gently vortexing to prevent protein precipitation.[11]

      • Ensure the final DMSO concentration remains below 10-20% of the total reaction volume.[11]

      • Incubate the reaction. Typical conditions are 4-12 hours at room temperature (25°C) or overnight at 4°C.[11]

    • Purification:

      • Remove the unreacted DBCO reagent using size-exclusion chromatography or dialysis.

    • Analysis and Storage:

      • Analyze the conjugate to determine the degree of labeling.

      • Store the purified conjugate under conditions appropriate for the protein of interest, typically at 4°C for short-term or in aliquots at -80°C for long-term storage.[11]

Conclusion

Both iEDDA and SPAAC are invaluable tools in the field of bioorthogonal chemistry.[2] However, the exceptionally fast reaction kinetics of iEDDA make it the superior choice for a wide range of applications, particularly those requiring rapid labeling at low concentrations.[8] The selection between iEDDA and SPAAC will ultimately depend on the specific experimental context, including the desired timescale of the experiment and the stability of the reactants.[2] By understanding the distinct advantages and experimental considerations of each reaction, researchers can make an informed decision to best achieve their scientific goals.

References

A Head-to-Head Comparison: Methyltetrazine-PEG4-Amine vs. Alternative PEGylated Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and homogeneity of bioconjugates. This guide provides an objective, data-driven comparison of Methyltetrazine-PEG4-Amine with other common PEGylated linkers, offering insights into their performance characteristics to inform the rational design of next-generation therapeutics and diagnostics.

This compound has emerged as a powerful tool, leveraging the principles of bioorthogonal "click chemistry". It incorporates a methyltetrazine moiety for the inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (TCO) partner, one of the fastest bioorthogonal reactions known.[1][2] The integrated PEG4 spacer enhances hydrophilicity and bioavailability, while the terminal primary amine allows for versatile attachment to biomolecules.[3][4]

This guide will benchmark the performance of this compound against other widely used PEGylated linkers, including those featuring N-hydroxysuccinimide (NHS) esters, maleimides, and dibenzocyclooctyne (DBCO) moieties.

Quantitative Performance Data

The choice of a linker is often dictated by a balance of reaction kinetics, stability, and the specificity of the conjugation chemistry. The following tables summarize key quantitative data for this compound and prevalent alternative PEGylated linkers.

Table 1: Reaction Kinetics of Common Bioconjugation Chemistries

Linker ChemistryReactive GroupsTarget Functional GroupsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
Methyltetrazine-TCO Methyltetrazine & trans-Cyclooctene (TCO)TCO & MethyltetrazineUp to 3.3 x 10⁶[5]Extremely fast, bioorthogonal, no catalyst required.[1][5]Requires pre-functionalization of one biomolecule with the reaction partner.
SPAAC (DBCO-Azide) Dibenzocyclooctyne (DBCO) & AzideAzide & DBCO~0.1 - 1[5]Bioorthogonal, no catalyst required.[6]Slower kinetics compared to Tetrazine-TCO ligation.[5]
NHS Ester-Amine N-Hydroxysuccinimide Ester & Primary AminePrimary Amines (e.g., Lysine)~10¹ - 10²[7]Well-established chemistry, readily available reagents.[5]Susceptible to hydrolysis, potential for lack of site-specificity leading to heterogeneous products.[1]
Maleimide-Thiol Maleimide & ThiolThiols (e.g., Cysteine)~10² - 10³[7]High specificity for thiols.Potential for maleimide ring hydrolysis and retro-Michael addition, leading to loss of conjugate.
CuAAC Terminal Alkyne & AzideAzide & Terminal Alkyne~10² - 10³High efficiency and specificity.Requires a cytotoxic copper catalyst, limiting in vivo applications.[5]

Table 2: Stability of Tetrazine Linkers and Resulting Conjugates

Linker/ConjugateConditionStability MetricKey Insights
Methyl-substituted Tetrazine Aqueous Buffer (e.g., PBS)Significantly more stable than H-substituted tetrazines.[4][7]The methyl group enhances stability, making it suitable for applications requiring longer incubation times or in vivo use.
Tetrazine (general) PBS, 37°CHalf-life can vary from hours to days depending on substituents.[8]Stability is a critical consideration; some tetrazines can degrade in aqueous media.[9]
Dihydropyridazine (from Tetrazine-TCO) Physiological ConditionsHighly stable covalent bond.[3]The resulting linkage from the iEDDA reaction is considered robust for most applications.
Amide Bond (from NHS-Ester) Physiological ConditionsGenerally considered highly stable.[5]A reliable and stable linkage once formed.
Thioether Bond (from Maleimide) Physiological ConditionsStable, but the maleimide itself can undergo hydrolysis prior to conjugation.The stability of the final conjugate is generally good.

Experimental Protocols

Accurate benchmarking of linker performance relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

This protocol provides a method to determine the distribution of drug-linker molecules conjugated to an antibody, a critical quality attribute for antibody-drug conjugates (ADCs).

Objective: To separate and quantify ADC species with different numbers of conjugated drugs.

Materials:

  • ADC sample

  • HIC column

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Injection: Inject the ADC sample onto the column.

  • Elution Gradient: Elute the bound ADC species using a decreasing salt gradient (an increasing percentage of Mobile Phase B).

  • Data Acquisition: Monitor the elution profile at 280 nm (for the antibody) and at the wavelength corresponding to the maximum absorbance of the drug.

  • Data Analysis: Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.). The weighted average of the DARs for each peak provides the average DAR of the sample.

Protocol 2: Comparative Stability of Methyltetrazine Linker in Biological Media

This protocol assesses the stability of a methyltetrazine-containing linker in a biologically relevant medium like serum.

Objective: To determine the half-life of the methyltetrazine linker.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Mouse or human serum

  • HPLC system with a UV-Vis detector

  • Incubator at 37°C

Procedure:

  • Sample Preparation: Prepare a stock solution of the methyltetrazine linker in DMSO. Dilute the stock solution into PBS and serum to a final concentration of ~100 µM.

  • Incubation: Incubate the solutions at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Quenching and Precipitation: Quench the reaction and precipitate proteins by adding three volumes of cold acetonitrile. Centrifuge to pellet the precipitate.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC, monitoring the disappearance of the methyltetrazine peak (typically ~520-540 nm).

  • Half-life Calculation: Plot the percentage of remaining methyltetrazine linker versus time and fit the data to a first-order decay model to determine the half-life.

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.

Bioconjugation Strategy: Two-Step Labeling via this compound

This workflow demonstrates a common strategy where a biomolecule is first modified with the this compound linker, followed by a bioorthogonal reaction with a TCO-functionalized payload.

G cluster_0 Step 1: Amine Modification cluster_1 Step 2: Bioorthogonal Ligation Biomolecule Biomolecule (e.g., Antibody) ActivatedLinker Activated Ester (e.g., NHS ester) Biomolecule->ActivatedLinker Amine Coupling Linker This compound Linker->ActivatedLinker Tetrazine_Labeled_Biomolecule Tetrazine-Labeled Biomolecule ActivatedLinker->Tetrazine_Labeled_Biomolecule Stable Amide Bond Final_Conjugate Final Bioconjugate Tetrazine_Labeled_Biomolecule->Final_Conjugate iEDDA 'Click' Reaction TCO_Payload TCO-Functionalized Payload TCO_Payload->Final_Conjugate

Caption: A two-step bioconjugation workflow using this compound.

Comparative Logic: Selecting a PEGylated Linker

This diagram illustrates the decision-making process for selecting an appropriate PEGylated linker based on key experimental considerations.

G cluster_choices Start Start: Need to Conjugate Biomolecule Q_Kinetics Is reaction speed critical? Start->Q_Kinetics MeTz Methyltetrazine-PEG-X (e.g., Amine) DBCO DBCO-PEG-X NHS NHS-PEG-X Maleimide Maleimide-PEG-X Q_Kinetics->MeTz Yes (Fastest) Q_Bioorthogonal Is bioorthogonality required? Q_Kinetics->Q_Bioorthogonal No Q_Bioorthogonal->DBCO Yes Q_Target Target Functional Group? Q_Bioorthogonal->Q_Target No Q_Target->NHS Primary Amines Q_Target->Maleimide Thiols

References

In Vivo Stability of Methyltetrazine-PEG4-Amine Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in vivo stability of bioconjugates is a critical parameter influencing therapeutic efficacy and safety. Among the diverse toolkit of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes has gained prominence for its rapid kinetics and high specificity. This guide provides an objective comparison of the in vivo stability of Methyltetrazine-PEG4-Amine conjugates with alternative tetrazine-based linkers, supported by experimental data and detailed methodologies.

The Stability-Reactivity Trade-off in Tetrazine Chemistry

A fundamental principle governing the utility of tetrazine derivatives in vivo is the inverse correlation between their reaction kinetics and physiological stability. Electron-withdrawing substituents on the tetrazine ring accelerate the iEDDA reaction but can also render the molecule more susceptible to degradation in aqueous environments. Conversely, electron-donating groups, such as the methyl group in this compound, generally enhance stability, albeit sometimes at the cost of slower reaction rates. This trade-off necessitates a careful selection of the tetrazine moiety to match the specific requirements of the in vivo application.

Performance Comparison of Tetrazine Derivatives

The in vivo and in vitro stability of various tetrazine conjugates has been a subject of extensive research. While specific in vivo half-life data for this compound is not extensively published, data from structurally similar methyl-substituted tetrazines and alternative scaffolds provide valuable insights for comparison.

Tetrazine DerivativeStability DataKey Characteristics
Methyltetrazine >63% intact after 48 hours in DMEM + 10% FBS[1].Good balance of reactivity and stability. The methyl group enhances stability compared to unsubstituted tetrazines.
Triazolyl-tetrazine >92% intact after 12 hours in DMEM + 10% FBS[2][3].Exhibits improved physiological stability and high reactivity[2][3][4][5].
CF3-Diphenyl-s-tetrazine Conjugate 75% intact in mouse blood after 2 hours[6].Demonstrates improved in vivo metabolic stability[6].
Pyridyl-tetrazine Unstable, with significant degradation after 12 hours in DMSO/PBS[7].Highly reactive but often lacks the stability required for long-term in vivo studies.

Experimental Protocols

Accurate assessment of the in vivo and in vitro stability of tetrazine conjugates is crucial for predicting their performance. Below are detailed methodologies for key experiments.

In Vitro Serum/Plasma Stability Assay using LC-MS

This protocol outlines a method to quantify the degradation of a tetrazine conjugate in a biological matrix over time.

Materials:

  • Test conjugate (e.g., this compound conjugated to a biomolecule)

  • Mouse or human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • Formic acid

  • LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Spike the test conjugate into pre-warmed plasma to a final concentration of 10 µM.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.

  • To precipitate plasma proteins, add three volumes of cold acetonitrile containing an internal standard.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

  • Analyze the samples by LC-MS. Monitor the parent mass of the intact conjugate and any potential degradation products.

  • Quantify the peak area of the intact conjugate at each time point and normalize it to the peak area at t=0.

  • Plot the percentage of remaining conjugate against time to determine its stability profile and calculate the half-life.

In Vivo Metabolic Stability Assessment in a Mouse Model

This protocol provides a general workflow for evaluating the stability of a radiolabeled tetrazine conjugate in a living organism.

Materials:

  • Radiolabeled test conjugate (e.g., 18F-labeled this compound conjugate)

  • Laboratory mice

  • Anesthesia

  • Blood collection supplies (e.g., heparinized capillaries)

  • Tissue homogenization equipment

  • Radio-TLC or radio-HPLC system

Procedure:

  • Administer the radiolabeled test conjugate to a cohort of mice via intravenous injection.

  • At predetermined time points (e.g., 30, 60, 120 minutes post-injection), euthanize a subset of animals.

  • Collect blood and major organs (e.g., liver, kidneys).

  • For blood samples, centrifuge to separate plasma.

  • Homogenize the collected tissues in a suitable buffer.

  • Extract the radiolabeled species from plasma and tissue homogenates using a suitable method (e.g., solid-phase extraction or protein precipitation).

  • Analyze the extracts by radio-TLC or radio-HPLC to separate the intact conjugate from its metabolites.

  • Quantify the percentage of intact conjugate at each time point in the different tissues.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps involved in assessing the in vivo stability of this compound conjugates.

experimental_workflow cluster_invitro In Vitro Serum Stability Assay cluster_invivo In Vivo Metabolic Stability Assay invitro_start Spike Conjugate into Serum invitro_incubate Incubate at 37°C invitro_start->invitro_incubate invitro_sample Collect Aliquots at Time Points invitro_incubate->invitro_sample invitro_precipitate Protein Precipitation invitro_sample->invitro_precipitate invitro_analyze LC-MS Analysis invitro_precipitate->invitro_analyze invitro_data Determine Half-life invitro_analyze->invitro_data invivo_start Administer Radiolabeled Conjugate invivo_collect Collect Blood & Tissues invivo_start->invivo_collect invivo_extract Extract Radiolabeled Species invivo_collect->invivo_extract invivo_analyze Radio-HPLC/TLC Analysis invivo_extract->invivo_analyze invivo_data Quantify Intact Conjugate invivo_analyze->invivo_data

Caption: Workflow for in vitro and in vivo stability assessment.

signaling_pathway cluster_conjugation Bioconjugation and In Vivo Fate Molecule This compound Conjugate InVivo In Vivo Administration Molecule->InVivo Target Target Biomolecule (e.g., Antibody) Target->InVivo Circulation Systemic Circulation InVivo->Circulation Degradation Metabolic Degradation Circulation->Degradation Excretion Excretion Circulation->Excretion TargetBinding Target Engagement Circulation->TargetBinding

Caption: Logical flow of in vivo bioconjugate fate.

References

Assessing the Bioorthogonality of the Methyltetrazine-TCO Reaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the field of chemical biology, the inverse-electron-demand Diels-Alder (iEDDA) reaction between methyltetrazine and trans-cyclooctene (TCO) has become a cornerstone of bioorthogonal chemistry.[1] Its rise to prominence is attributed to an exceptional combination of rapid reaction kinetics, high specificity, and the ability to proceed within complex biological environments without interfering with native processes.[2][3] This guide provides an objective comparison of the methyltetrazine-TCO ligation against other bioorthogonal chemistries, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable reaction for their specific applications.

Performance Comparison of Bioorthogonal Chemistries

The effectiveness of a bioorthogonal reaction is primarily evaluated by its second-order rate constant (k₂), which indicates the reaction speed, alongside the stability and biocompatibility of the reactants.[1] A high rate constant is particularly crucial for applications requiring swift labeling at the low concentrations typical of biological systems.[1] The Methyltetrazine-TCO reaction is renowned for its ultrafast kinetics, with second-order rate constants that can reach up to 10⁶ M⁻¹s⁻¹.[1][4]

ReactionReactantsk₂ (M⁻¹s⁻¹)AdvantagesDisadvantages
Tetrazine Ligation (iEDDA) Methyltetrazine + trans-Cyclooctene (TCO) ~1,000 - 10,332 [2]Exceptionally fast kinetics, high selectivity, biocompatible, no catalyst required.[1][5]TCO can be sensitive to light and acidic/basic conditions; potential for isomerization to less reactive cis-conformer.[1][6]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Azide + Strained Alkyne (e.g., DBCO)~0.1 - 1.0Copper-free, highly biocompatible and stable reactants.[1]Slower kinetics compared to Tetrazine Ligation.
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Azide + Terminal Alkyne10² - 10³Fast kinetics, high yield.Requires copper catalyst, which can be cytotoxic, limiting in vivo applications.[7]
Staudinger Ligation Azide + Phosphine~10⁻³ - 10⁻²Highly selective and bio-inert.Very slow kinetics, phosphine reagents can be sensitive to air oxidation.[1]
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) Nitrone + Strained Alkyne~0.1 - 1.0Offers an alternative to azide-based chemistry.[1]Less commonly used, potential for side reactions.[1]

In-depth Analysis of Tetrazine Derivatives

While methyltetrazine provides an optimal balance of reactivity and stability for many in vivo applications, other tetrazine derivatives are available.[2] The choice of substituent on the tetrazine ring significantly impacts performance. For instance, hydrogen-substituted tetrazines (H-Tz) exhibit faster kinetics but suffer from lower stability in aqueous environments, whereas more sterically hindered derivatives like tert-butyl-tetrazine are more stable but react more slowly.[2][8]

PropertyMethyltetrazineH-TetrazinePhenyl-Tetrazinetert-Butyl-TetrazineReferences
Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) ~1,000 - 10,332Up to 30,000~1,000Slower than methyltetrazine[2]
In Vivo Stability HighLowModerateVery High[2][8]
Key Characteristics Optimal balance of reactivity and stability for in vivo studies.[2]Fastest kinetics but poor aqueous stability, limiting long-term use.[2]Moderately stable with kinetics similar to methyltetrazine.Highly stable but with significantly slower reaction rates.[8]

Mandatory Visualization

To better understand the chemical transformation and its application, the following diagrams illustrate the reaction mechanism and a common experimental workflow.

reaction_mechanism cluster_reactants Reactants cluster_products Products Methyltetrazine Methyltetrazine (Diene) Cycloaddition Inverse-Electron-Demand Diels-Alder Cycloaddition Methyltetrazine->Cycloaddition TCO trans-Cyclooctene (TCO) (Dienophile) TCO->Cycloaddition Dihydropyridazine Stable Dihydropyridazine Adduct Nitrogen Nitrogen Gas (N₂) Retro_DA Retro-Diels-Alder (N₂ Elimination) Cycloaddition->Retro_DA [4+2] Intermediate Retro_DA->Dihydropyridazine Retro_DA->Nitrogen

Caption: Mechanism of the Methyltetrazine-TCO iEDDA reaction.

experimental_workflow step1 Step 1: Pre-targeting Administer TCO-conjugated antibody. Allows accumulation at the target site (e.g., tumor). step2 Step 2: Clearance Unbound TCO-antibody clears from circulation, reducing background signal. step1->step2 step3 Step 3: Ligation Administer methyltetrazine-linked payload (e.g., drug, imaging agent). step2->step3 step4 Step 4: In Situ Reaction Fast iEDDA reaction occurs at the target site, concentrating the payload. step3->step4 step5 Step 5: Imaging/Therapy Visualize the target or initiate localized therapy. step4->step5

Caption: Workflow for in vivo pre-targeted imaging or drug delivery.

Experimental Protocols

Reproducible and reliable data depend on meticulous experimental design. The following are generalized protocols for assessing key bioorthogonal parameters.

Protocol 1: Determination of Reaction Kinetics via Stopped-Flow Spectrophotometry

This protocol is used to measure the rapid second-order rate constant (k₂) of the Methyltetrazine-TCO reaction.

  • Reagent Preparation :

    • Prepare a stock solution of the methyltetrazine derivative in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the TCO derivative in the same solvent.

    • Prepare the reaction buffer (e.g., Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4).[9]

  • Instrument Setup :

    • Equilibrate a stopped-flow spectrophotometer to the desired temperature (e.g., 37°C).[10]

  • Kinetic Measurement :

    • Dilute the methyltetrazine and TCO stock solutions in the reaction buffer to their final concentrations. Ensure one reactant is in pseudo-first-order excess (typically 10-fold or higher).[1]

    • Load one syringe of the stopped-flow instrument with the methyltetrazine solution and the other with the TCO solution.[1]

    • Initiate rapid mixing of the two solutions.

    • Monitor the reaction by observing the decay of the tetrazine's characteristic absorbance at approximately 520 nm over time.[11]

    • Record the absorbance data until the reaction is complete.

  • Data Analysis :

    • Fit the absorbance decay curve to a pseudo-first-order exponential decay model to obtain the observed rate constant (k_obs).

    • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the reactant in excess.

Protocol 2: In Vitro Stability Assessment in Biological Media

This protocol assesses the stability of a tetrazine derivative in a complex biological environment.

  • Reagent Preparation :

    • Prepare a stock solution of the methyltetrazine derivative in DMSO.

    • Obtain the desired biological medium (e.g., cell growth medium, fetal bovine serum).[9][10]

  • Stability Assay :

    • Spike the biological medium with the methyltetrazine stock solution to a final concentration (e.g., 50 µM).

    • Incubate the mixture at 37°C.[9]

    • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), take an aliquot of the mixture.

  • Quantification :

    • Analyze the aliquots using HPLC or UV-Vis spectrophotometry.

    • For HPLC, monitor the peak area corresponding to the intact tetrazine.

    • For UV-Vis, measure the absorbance at ~520 nm.

    • Compare the results to a standard curve of the tetrazine derivative in the same medium at t=0 to determine the percentage of degradation over time.[8]

Protocol 3: General Live-Cell Labeling

This protocol outlines a general procedure for labeling biomolecules on the surface of live cells.[7]

  • Cell Preparation :

    • Culture cells to approximately 80% confluency on a suitable imaging dish (e.g., glass-bottom plate).

    • Introduce the bioorthogonal handle. For example, metabolically label the cells by incubating them with an azide-modified sugar, which will be incorporated into cell-surface glycans.[12]

  • Primary Labeling (Click Reaction) :

    • Wash the cells with warm PBS to remove unincorporated labeling reagent.

    • Prepare a solution of a DBCO-fluorophore conjugate (if performing SPAAC as a comparison) or a TCO-fluorophore conjugate in pre-warmed cell culture medium.

    • Incubate the cells with the fluorophore-conjugate solution for 30-90 minutes at 37°C. The optimal time and concentration should be determined empirically.[7]

  • Imaging :

    • Wash the cells three times with warm PBS or culture medium to remove any unbound probe and reduce background fluorescence.[7]

    • Image the cells using fluorescence microscopy with the appropriate filter sets. The intensity of the fluorescence provides a qualitative or quantitative measure of the labeling efficiency.

References

Characterizing Methyltetrazine-PEG4-Amine Labeled Proteins: A Comparative Guide to MALDI-TOF Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount for ensuring efficacy, safety, and batch-to-batch consistency. The use of bioorthogonal labeling reagents like Methyltetrazine-PEG4-Amine allows for the specific attachment of polyethylene glycol (PEG) chains to proteins, a process known as PEGylation, which can improve therapeutic properties such as circulation half-life and solubility. Verifying the successful and consistent labeling of these proteins is a critical analytical challenge. This guide provides a comprehensive comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry with other analytical techniques for the characterization of this compound labeled proteins, supported by experimental protocols and data.

Introduction to this compound Labeling and Characterization

This compound is a heterobifunctional linker that enables a two-step protein modification strategy. First, the amine group of the linker is typically reacted with an activated carboxylic acid on a molecule of interest, or it can be used to modify a protein directly. The methyltetrazine moiety then allows for a highly specific and efficient bioorthogonal "click chemistry" reaction with a trans-cyclooctene (TCO)-modified protein. This inverse-electron-demand Diels-Alder cycloaddition is known for its rapid kinetics and biocompatibility, proceeding readily in complex biological mixtures without the need for cytotoxic catalysts.

Once the protein is labeled, it is crucial to characterize the extent of PEGylation. MALDI-TOF mass spectrometry has traditionally been a cornerstone technique for the analysis of PEGylated proteins due to its ability to handle large molecules and complex mixtures.[1][2] It provides valuable information on the average molecular weight and the distribution of PEGylated species.[1][2]

Comparative Analysis of Analytical Techniques

While MALDI-TOF MS is a powerful tool, other techniques can also be employed for the characterization of labeled proteins. The choice of method often depends on the specific information required, such as the degree of labeling, identification of conjugation sites, or quantification of the labeled product.

FeatureMALDI-TOF MSElectrospray Ionization MS (ESI-MS)SDS-PAGESize-Exclusion Chromatography (SEC-HPLC)
Primary Information Average molecular weight, degree of PEGylation, heterogeneity of labeled species.[1][2]Precise molecular weight of intact protein and fragments, identification of conjugation sites (with fragmentation).Apparent molecular weight, purity, and estimation of labeling efficiency.Purity, detection of aggregates, and estimation of hydrodynamic volume.
Resolution Good for high molecular weight proteins, can resolve individual PEGylation states.[3]High resolution, can produce complex spectra with multiple charge states that require deconvolution.[1]Low resolution, provides an estimation of size.Moderate resolution, separates based on size in solution.
Sensitivity Picomole to femtomole range.High sensitivity, often in the femtomole to attomole range.Nanogram to microgram range.Microgram range.
Quantitative Accuracy Can be quantitative with the use of internal standards.[1]Good for relative quantification, can be highly accurate with stable isotope labeling.[4]Semi-quantitative, based on band intensity.Good for relative quantification of species based on peak area.
Sample Requirements Tolerant to some salts and buffers, requires co-crystallization with a matrix.Requires highly purified samples in volatile buffers.[5]Requires sample denaturation and loading buffer.Requires sample in a compatible mobile phase.
Throughput High throughput, rapid analysis time per sample.[5]Lower throughput due to longer analysis times, especially when coupled with liquid chromatography.[5]High throughput for multiple samples on a single gel.Moderate throughput, dependent on run time.
Instrumentation Cost Moderate to high.High.Low.Moderate.

Experimental Protocols

Detailed methodologies for protein labeling with a Methyltetrazine-PEG4 moiety and subsequent analysis by MALDI-TOF MS are provided below. These protocols are based on established methods for similar bioorthogonal labeling strategies.

Protocol 1: Two-Step Protein Labeling with this compound

This protocol describes the functionalization of a protein with a TCO group, followed by the bioorthogonal ligation with this compound.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)

  • TCO-NHS ester

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Modification with TCO-NHS Ester:

    • Immediately before use, prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution (1-5 mg/mL).[6]

    • Incubate the reaction for 1 hour at room temperature or 2 hours on ice.[6]

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes on ice.[6]

    • Remove excess, unreacted TCO-NHS ester using a desalting column.[6]

  • Bioorthogonal Ligation with this compound:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Add a 1.5- to 5-fold molar excess of this compound to the TCO-modified protein solution.[6]

    • Incubate the reaction for 1-2 hours at room temperature. The disappearance of the characteristic pink/red color of the tetrazine can often be used to monitor the reaction progress.[6]

    • Remove excess, unreacted this compound using a desalting column.[7]

Protocol 2: MALDI-TOF Mass Spectrometry Analysis

This protocol provides a general framework for the analysis of this compound labeled proteins by MALDI-TOF MS.

Materials:

  • Labeled protein sample

  • MALDI matrix solution (e.g., sinapinic acid in 50% acetonitrile/0.1% trifluoroacetic acid)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation:

    • Mix the labeled protein solution (typically 1-10 pmol/µL) with the MALDI matrix solution in a 1:1 to 1:10 (sample:matrix) ratio.

    • Spot 0.5-1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely, allowing for co-crystallization of the sample and matrix.

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in linear, positive ion mode, which is suitable for large molecules.

    • Optimize the laser power to achieve a good signal-to-noise ratio while minimizing fragmentation.

  • Data Analysis:

    • Process the raw spectra to determine the molecular weights of the observed species.

    • The mass spectrum will typically show a distribution of peaks corresponding to the unlabeled protein and the protein with one or more attached Methyltetrazine-PEG4 moieties.

    • The mass difference between the peaks will correspond to the mass of the this compound linker, allowing for the determination of the degree of labeling.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key workflows.

G cluster_0 Protein Modification cluster_1 Bioorthogonal Labeling cluster_2 MALDI-TOF Analysis Protein Protein of Interest Reaction1 React Protein->Reaction1 TCO_NHS TCO-NHS Ester TCO_NHS->Reaction1 TCO_Protein TCO-modified Protein Reaction1->TCO_Protein Reaction2 Ligate TCO_Protein->Reaction2 MTZ_PEG4 This compound MTZ_PEG4->Reaction2 Labeled_Protein Labeled Protein Reaction2->Labeled_Protein Sample_Prep Sample Preparation (Matrix Co-crystallization) Labeled_Protein->Sample_Prep MS_Analysis MALDI-TOF MS Sample_Prep->MS_Analysis Data_Analysis Data Analysis (Determine MW and Labeling) MS_Analysis->Data_Analysis

Caption: Experimental workflow for labeling and MALDI-TOF analysis.

G start Start Analysis is_labeled Is Protein Labeled? start->is_labeled maldi MALDI-TOF MS Analysis is_labeled->maldi Yes sds SDS-PAGE Analysis is_labeled->sds No/Initial Check esi ESI-MS Analysis maldi->esi Need Site-Specific Info? sec SEC-HPLC Analysis maldi->sec Check for Aggregates? end Characterization Complete maldi->end Sufficient Info esi->end sec->end sds->end

Caption: Logical decision-making for analytical method selection.

Conclusion

MALDI-TOF mass spectrometry is a robust and efficient technique for the primary characterization of this compound labeled proteins, providing essential information on the average molecular weight and the degree of PEGylation. Its high throughput and tolerance to various sample conditions make it an invaluable tool in the development and quality control of bioconjugates. For more detailed structural information, such as the precise location of the modification, complementary techniques like ESI-MS with fragmentation are recommended. A multi-faceted analytical approach, combining MALDI-TOF MS with methods like SEC-HPLC and SDS-PAGE, will provide the most comprehensive characterization of these important therapeutic and research molecules.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Methyltetrazine-PEG4-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Methyltetrazine-PEG4-Amine, a critical component in bioconjugation and click chemistry. Adherence to these protocols is imperative for ensuring personal safety, preventing environmental contamination, and maintaining regulatory compliance.

While this compound is a valuable tool in advancing scientific discovery, its handling and disposal demand meticulous attention to safety protocols due to its potential hazards. This document outlines the necessary procedures for its proper disposal, fostering a secure and compliant research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate care. The available safety data indicates that this compound may cause respiratory irritation and should be handled as a substance with potential acute toxicity if ingested, and as a skin and eye irritant.[1][2]

Mandatory Personal Protective Equipment (PPE) when handling this compound:

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.[1][2]
Eye Protection Safety glasses with side shields or chemical splash goggles.[1][2]
Lab Coat A standard laboratory coat is required to prevent skin contact.[1][2]
Respiratory Protection If handling the compound as a powder or if there is a risk of aerosolization, a dust mask or a respirator is advised.[1][2]

All handling of the solid compound or its concentrated solutions should be performed in a certified chemical fume hood to ensure adequate ventilation.[1][2][3]

Step-by-Step Disposal Protocol

The primary and most compliant method for the disposal of this compound is to treat it as hazardous chemical waste.[2] Do not release it into the environment.[3]

  • Waste Segregation:

    • Isolate waste containing this compound from other laboratory waste streams.

    • Use a designated and clearly labeled chemical waste container.[2][4] The container should be compatible with the chemical; a high-density polyethylene (HDPE) container is generally suitable.[4]

    • Label the container with the full chemical name: "Waste this compound" and include appropriate hazard warnings (e.g., "Irritant").[2]

  • Containerization:

    • For solid waste, carefully place it into the designated hazardous waste container, avoiding dust formation.[1]

    • For solutions, pour the waste into the designated liquid hazardous waste container.

    • Ensure the waste container is kept tightly sealed when not in use.[2][3]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and ensure proper ventilation.[2]

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.[2][3]

    • Carefully sweep or scoop the absorbed material and place it into the designated hazardous waste container.[1][2]

    • Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.[2]

  • Decontamination of Laboratory Equipment:

    • Non-disposable glassware and equipment:

      • Rinse the contaminated equipment with a suitable organic solvent in which this compound is soluble (e.g., DMSO, DMF, DCM, THF, Chloroform) to remove the bulk of the chemical.[5][6] Collect this solvent rinse as hazardous waste.[2]

      • Wash the equipment with a laboratory-grade detergent and warm water. Use a brush to scrub all surfaces that were in contact with the chemical.[2]

      • Rinse thoroughly with deionized water.[2]

      • A final rinse with ethanol or acetone can be performed to ensure all residues are removed.[2]

      • Allow the equipment to air dry completely before reuse or storage.[2]

    • Disposable items:

      • All disposable items that have come into contact with this compound must be placed in the designated hazardous waste container.[2]

  • Final Disposal:

    • Once the hazardous waste container is full, ensure it is tightly sealed and properly labeled.[2]

    • Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2][4]

    • Strictly follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2][3]

Disposal Workflow

The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Final Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a Chemical Fume Hood segregate Segregate Waste fume_hood->segregate containerize Containerize in Labeled Hazardous Waste Container segregate->containerize seal Seal Full Container containerize->seal spill Manage Spills with Inert Absorbent spill->containerize decontaminate Decontaminate Equipment decontaminate->containerize contact_ehs Contact EHS or Licensed Waste Disposal Contractor seal->contact_ehs follow_regs Follow All Regulations contact_ehs->follow_regs

Caption: Workflow for the proper disposal of this compound.

References

Essential Guide to Handling Methyltetrazine-PEG4-Amine: Safety, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific pursuits, the proper handling of specialized reagents like Methyltetrazine-PEG4-Amine is critical for both personnel safety and experimental integrity. This guide provides a comprehensive overview of the essential safety protocols, operational procedures, and disposal plans for this compound. While specific toxicological properties may not be exhaustively established, a precautionary approach based on handling similar chemical structures is mandatory.[1][2]

Immediate Safety and Handling Precautions

This compound is a pink solid that requires careful handling to prevent exposure. It is soluble in common organic solvents such as DMSO, DMF, DCM, THF, and Chloroform.[3] The compound's stability is improved as an HCl salt, and it should be stored at -20°C under desiccated conditions.[4][3]

Personal Protective Equipment (PPE):

A multi-layered PPE approach is crucial to minimize the risk of exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory practices for similar compounds.[5]

PPE CategoryItemSpecificationsRationale
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards.[5]Protects eyes from chemical splashes and airborne particles.[2]
Face ShieldTo be worn over safety goggles for enhanced protection.Provides an additional layer of protection for the entire face from splashes.[2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[5] Double-gloving is advised for added protection.[2][6]Provides protection against incidental contact. It is important to consult the glove manufacturer's compatibility chart.
Body Protection Laboratory CoatA long-sleeved, fully buttoned, chemical-resistant lab coat is required.[2][5]Protects skin and personal clothing from spills and contamination.[2]
Respiratory Protection Chemical Fume HoodAll handling of the solid compound and preparation of solutions should be conducted within a certified chemical fume hood.[5][6]Prevents the inhalation of any dust or aerosols.[5]
NIOSH-Approved RespiratorRequired if handling outside of a fume hood or if engineering controls are insufficient.[6]Provides respiratory protection from airborne particles.

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is essential for the safe and effective use of this compound.

1. Preparation and Storage:

  • Upon receipt, store the compound in a tightly sealed container at -20°C in a dry, dark place.[4][5]

  • Before use, allow the container to equilibrate to room temperature to prevent condensation.[7][8]

  • For applications sensitive to air and moisture, handle the compound under an inert atmosphere (e.g., argon or nitrogen).[5]

2. Solution Preparation:

  • Due to the nature of PEGylated reagents, which can be low-melting solids and difficult to weigh accurately, preparing a stock solution is recommended.[9]

  • All solution preparations should occur inside a certified chemical fume hood to minimize inhalation risk.[5]

  • Use anhydrous solvents such as DMF or DMSO for dissolution.[2][9]

  • Slowly add the solvent to the solid to avoid splashing.[10]

  • Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.[10]

3. Experimental Use:

  • When using in reactions, ensure that non-amine-containing buffers are used if the amine group is intended for subsequent conjugation.[9] Suitable buffers include PBS, HEPES, carbonate/bicarbonate, or borate at a pH of 7-9.[9]

  • Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended reaction.[9]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[2][5]

Waste Segregation and Collection:

  • Unused Compound: Dispose of as hazardous chemical waste in a clearly labeled and sealed container.[5]

  • Liquid Waste: Collect all aqueous and organic solutions containing this compound in separate, designated hazardous waste containers.[2][5] Do not pour this waste down the drain. [2]

  • Contaminated Materials: Any disposable items that have come into contact with the compound, such as gloves, pipette tips, and absorbent pads, must be disposed of in a designated solid hazardous waste container.[5][6]

Spill and Decontamination Procedures:

  • Minor Spill: In a well-ventilated area and while wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[1][11] Collect the absorbed material into a sealed container for hazardous waste disposal.[5][11]

  • Decontamination: Clean any contaminated surfaces with a suitable solvent, followed by a thorough washing with soap and water.[2] Non-disposable glassware should be rinsed with an appropriate organic solvent to remove the bulk of the chemical, with the rinse collected as hazardous waste, before washing with detergent and water.[11]

Final Disposal:

  • Ensure all waste containers are tightly sealed and properly labeled with the full chemical name and any associated hazards.[6][11]

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[1][11]

Below is a workflow diagram illustrating the key steps for safely handling this compound.

A Preparation B Don PPE A->B C Work in Fume Hood B->C D Weigh Solid / Prepare Solution C->D E Perform Experiment D->E F Waste Segregation E->F G Decontamination F->G H Final Disposal G->H I Doff PPE H->I

Handling Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.